5-(4-Pyridyl)-1,3-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQAOCIKCVFASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353188 | |
| Record name | 5-(4-pyridyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70380-75-5 | |
| Record name | 5-(4-pyridyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Pyridyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. Among the various substituted oxazoles, 5-(4-Pyridyl)-1,3-oxazole stands out as a key building block in the synthesis of pharmaceuticals and functional materials. This guide, intended for researchers and professionals in the field of drug development, provides a comprehensive overview of the primary synthetic pathways to this important molecule. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the critical "why" behind the experimental choices, thereby empowering you to adapt and optimize these methods for your specific research needs.
I. The Van Leusen Oxazole Synthesis: A Cornerstone Approach
The Van Leusen oxazole synthesis is a powerful and versatile method for the construction of the oxazole ring, particularly for 5-substituted analogues.[1][2] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2] For the synthesis of this compound, isonicotinaldehyde serves as the aldehyde component.
A. Mechanistic Insights
The reaction proceeds through a well-established multi-step mechanism that begins with the deprotonation of the acidic α-carbon of TosMIC by a base, forming a nucleophilic carbanion. This is followed by a sequence of nucleophilic addition, cyclization, and elimination steps.
Figure 1: Mechanism of the Van Leusen Oxazole Synthesis.
The choice of base is critical and can influence reaction rates and yields. While strong bases like potassium tert-butoxide can be used, milder bases such as potassium carbonate are often sufficient and are preferred when dealing with base-sensitive functional groups.[3] The tosyl group in TosMIC serves a dual purpose: it activates the adjacent methylene group for deprotonation and acts as a good leaving group in the final elimination step.[4]
B. Experimental Protocols
This method utilizes a pressure reactor to significantly reduce reaction times from hours to minutes.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a stainless-steel pressure reactor, suspend isonicotinaldehyde (0.6 mmol, 1 eq), tosylmethyl isocyanide (TosMIC) (0.66 mmol, 1.1 eq), and potassium carbonate (K₂CO₃) (1.5 mmol, 2.5 eq) in methanol (MeOH) to a concentration of 0.1 M.
-
Reaction: Stir the reaction mixture and heat to 105 °C for 20 minutes.
-
Workup: After cooling the reactor to room temperature, concentrate the reaction mixture under vacuum.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (6:4 v/v) as the eluent to afford 5-(4-pyridyl)oxazole.[5]
Microwave irradiation offers another avenue for accelerating the Van Leusen synthesis, often leading to high yields in very short reaction times.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe vessel, combine isonicotinaldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol) in isopropyl alcohol (10 mL).
-
Reaction: Irradiate the mixture in an open vessel at 65 °C and 350 W for approximately 8 minutes, with stirring at 800 rpm. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Purification: The product can be isolated through standard extraction and purification techniques, such as column chromatography.
C. Quantitative Data
| Method | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pressure Reactor | K₂CO₃ | Methanol | 105 | 20 min | Moderate | [5] |
| Microwave-Assisted | K₃PO₄ | Isopropyl Alcohol | 65 | 8 min | Good | [6] |
Table 1: Comparison of Reaction Conditions and Yields for the Van Leusen Synthesis of this compound.
D. Spectroscopic Characterization
The identity and purity of the synthesized 5-(4-pyridyl)oxazole can be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 8.68-8.69 (m, 2H), 8.02 (s, 1H), 7.58 (s, 1H), 7.52-7.54 (m, 1H).[5]
-
¹³C NMR (100 MHz, CDCl₃): δ 151.6, 150.5, 149.0, 134.5, 124.8, 118.1.[5]
II. Classical Approaches: Robinson-Gabriel and Fischer Syntheses
While the Van Leusen reaction is a dominant method, classical syntheses such as the Robinson-Gabriel and Fischer methods remain relevant and offer alternative disconnection strategies.
A. Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][7] This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles.[6] To synthesize this compound via this route, one would require the corresponding 2-acylamino-ketone precursor.
Figure 2: General scheme of the Robinson-Gabriel Synthesis.
The choice of the dehydrating agent is crucial, with reagents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride commonly employed.[6] The reaction mechanism involves the protonation of the keto and amide carbonyl groups, followed by enolization and subsequent intramolecular cyclization and dehydration.
Generalized Protocol:
-
Preparation: Dissolve the 2-acylamino-ketone precursor in a suitable solvent.
-
Reaction: Add a dehydrating agent (e.g., concentrated H₂SO₄ or PPA) and heat the mixture to promote cyclodehydration.
-
Workup and Purification: After the reaction is complete, the mixture is typically poured into water or a basic solution to neutralize the acid, and the product is extracted with an organic solvent. Further purification is achieved by chromatography or recrystallization.
B. Fischer Oxazole Synthesis
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is another classical method that involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[8][9]
Figure 3: General scheme of the Fischer Oxazole Synthesis.
This reaction proceeds via the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde. Subsequent cyclization and elimination of HCl yield the oxazole ring.[8] For the synthesis of this compound, the corresponding cyanohydrin of a suitable aldehyde would be reacted with an appropriate aldehyde partner. The reaction is typically carried out in an anhydrous ethereal solvent.[8]
III. Modern Synthetic Developments
The field of organic synthesis is constantly evolving, with new methods emerging that offer improved efficiency, milder reaction conditions, and broader substrate scope. For the synthesis of pyridyl-substituted oxazoles, several modern approaches have been reported, including metal-catalyzed cross-coupling reactions to functionalize a pre-formed oxazole ring and novel cyclization strategies.[2] These methods provide valuable alternatives to the classical and Van Leusen syntheses, particularly for accessing more complex and highly functionalized derivatives.
IV. Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways. The Van Leusen oxazole synthesis stands out as a highly efficient and versatile method, with modern adaptations such as pressure reactor and microwave-assisted protocols offering significant advantages in terms of reaction time and yield. The classical Robinson-Gabriel and Fischer syntheses, while requiring specific precursors, provide alternative and historically significant routes to the oxazole core. The choice of synthetic strategy will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the research project. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important heterocyclic building block.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. synarchive.com [synarchive.com]
- 8. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer Oxazole Synthesis [drugfuture.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Pyridyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-Pyridyl)-1,3-oxazole (CAS No: 70380-75-5), a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the structural features, spectroscopic data, and synthetic methodologies pertinent to this molecule. By synthesizing available experimental data with predictive insights, this guide aims to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound. Particular emphasis is placed on the causality behind its properties and the practical application of this knowledge in a laboratory setting.
Introduction: The Scientific Merit of the Pyridyl-Oxazole Scaffold
The amalgamation of a pyridine ring and an oxazole moiety within a single molecular framework, as seen in this compound, gives rise to a scaffold with significant potential in drug discovery and materials science. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a well-established pharmacophore present in numerous biologically active compounds, contributing to a diverse range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer effects[1]. The pyridine ring, a bioisostere of a phenyl group, introduces a basic nitrogen atom, which can be crucial for modulating aqueous solubility, forming salts, and engaging in hydrogen bonding interactions with biological targets.
The strategic placement of the pyridyl group at the 5-position of the oxazole ring influences the molecule's electronic distribution, planarity, and potential for intermolecular interactions. Understanding the fundamental physicochemical properties of this compound is paramount for predicting its behavior in various environments, from reaction vessels to physiological systems. This guide provides a detailed examination of these properties, offering both a data-centric summary and an expert interpretation of their implications.
Core Physicochemical Properties
The physicochemical properties of a compound are the bedrock upon which its potential applications are built. For this compound, a combination of experimental and predicted data provides a foundational understanding of its behavior.
Data Summary
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₈H₆N₂O | Experimental | [2][3][4][5] |
| Molecular Weight | 146.15 g/mol | Calculated | [2][3][4][5] |
| CAS Number | 70380-75-5 | Identifier | [2][3][4][5] |
| Melting Point | 122-125 °C | Experimental | [2][6] |
| 88-91 °C | Experimental | ||
| Boiling Point | 274.6 ± 15.0 °C | Predicted | [2][6] |
| Density | 1.179 ± 0.06 g/cm³ | Predicted | [2][6] |
| pKa (of pyridinium ion) | 3.41 ± 0.10 | Predicted | [2][6] |
| Solubility | Data not available. Likely soluble in polar organic solvents. | Inferred | |
| logP | Data not available. | - |
Expert Insight on Data Discrepancy: The noted difference in the experimentally determined melting points (122-125 °C vs. 88-91 °C) may be attributable to variations in the crystalline form of the compound or the purity of the samples analyzed. It is recommended that researchers verify the melting point of their own synthesized or procured material. The predicted pKa of 3.41 suggests that the pyridine nitrogen is weakly basic, a critical consideration for its behavior in physiological pH ranges and for the design of salt formation strategies.
Spectroscopic Profile
The structural elucidation of this compound is unequivocally confirmed through a combination of spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400 MHz, CDCl₃): δ 8.68-8.69 (m, 2H), 8.02 (s, 1H), 7.58 (s, 1H), 7.52-7.54 (m, 2H).
-
Interpretation: The multiplet at 8.68-8.69 ppm corresponds to the two protons on the pyridine ring ortho to the nitrogen atom. The singlets at 8.02 ppm and 7.58 ppm are assigned to the protons on the oxazole ring. The multiplet at 7.52-7.54 ppm represents the two protons on the pyridine ring meta to the nitrogen.
-
-
¹³C-NMR (100 MHz, CDCl₃): δ 151.6, 150.5, 149.0, 134.5, 124.8, 118.1.
-
Interpretation: The signals in the aromatic region confirm the presence of both the pyridine and oxazole rings. The distinct chemical shifts are indicative of the unique electronic environment of each carbon atom within the heterocyclic framework.
-
2.2.2. Infrared (IR) Spectroscopy
-
FT-IR (ATR) ν_max/cm⁻¹: 3090, 2951, 1616, 1584, 1481, 1423, 1220.
-
Interpretation: The bands in the 3000-3100 cm⁻¹ region are characteristic of C-H stretching in aromatic systems. The strong absorptions around 1600-1400 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the pyridine and oxazole rings. The band at 1220 cm⁻¹ is likely associated with the C-O-C stretching of the oxazole ring.
-
2.2.3. Mass Spectrometry (MS)
Synthesis of this compound via the Van Leusen Reaction
The Van Leusen oxazole synthesis is a robust and widely utilized method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction proceeds through a [3+2] cycloaddition mechanism.
Experimental Protocol
This protocol is adapted from the methodology described for the synthesis of 5-(pyridin-4-yl)oxazole.
Materials:
-
4-Pyridinecarboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.0 eq).
-
Base Addition: Add potassium carbonate (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Mechanistic Rationale
The Van Leusen reaction is a powerful tool due to its reliability and functional group tolerance. The key steps are outlined below.
Caption: Van Leusen reaction mechanism for this compound synthesis.
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the acidic methylene group of TosMIC, initiating the reaction.
-
Solvent: Methanol is a common solvent for this reaction as it effectively dissolves the reactants and the base.
-
Purification: Column chromatography is essential to remove the byproduct, p-toluenesulfinic acid, and any unreacted starting materials, ensuring a high purity of the final product.
Applications and Future Directions
While specific biological activity data for this compound is not extensively reported, the broader class of pyridyl-oxazole derivatives holds significant promise in medicinal chemistry. The structural motifs present in this molecule suggest potential applications as:
-
Enzyme Inhibitors: The heterocyclic rings can participate in various non-covalent interactions within enzyme active sites.
-
Scaffolds for Library Synthesis: The pyridyl and oxazole rings can be further functionalized to generate libraries of compounds for high-throughput screening.
-
Coordination Chemistry: The pyridine nitrogen can act as a ligand for metal ions, opening possibilities in the development of metal-based therapeutics or materials with interesting photophysical properties.
Future research should focus on the comprehensive biological evaluation of this compound to elucidate its therapeutic potential. Furthermore, a systematic study of its solubility in a range of pharmaceutically relevant solvents would be highly beneficial for formulation development.
Conclusion
This compound is a heterocyclic compound with a well-defined structure and intriguing physicochemical properties. This guide has provided a detailed overview of its known characteristics, including spectroscopic data and a reliable synthetic protocol. While there are gaps in the publicly available data, particularly concerning its solubility, logP, and specific biological activities, the foundational information presented herein serves as a valuable resource for researchers. The unique combination of the pyridine and oxazole rings makes this a scaffold worthy of further investigation in the pursuit of novel therapeutics and advanced materials.
References
- 1. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 2. labsolu.ca [labsolu.ca]
- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-(4-Pyridyl)-1,3-oxazole: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-(4-Pyridyl)-1,3-oxazole, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The guide delineates its chemical identity, including its IUPAC name and structure, and offers a detailed exploration of its synthesis, with a particular focus on the robust and widely applicable Van Leusen oxazole synthesis. Furthermore, this document collates available physicochemical and spectroscopic data to aid in its unambiguous characterization. A significant portion of this guide is dedicated to the therapeutic applications of this compound, specifically its emerging role as a scaffold for the development of potent and selective phosphodiesterase 4 (PDE4) inhibitors. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities for therapeutic intervention.
Introduction: The Significance of the Pyridyl-Oxazole Scaffold
The amalgamation of pyridine and oxazole rings into a single molecular framework has garnered considerable attention in medicinal chemistry. The pyridine moiety, a ubiquitous feature in numerous pharmaceuticals, often imparts desirable pharmacokinetic properties, including improved solubility and metabolic stability, and provides a key interaction point with biological targets through hydrogen bonding. The 1,3-oxazole ring, an aromatic five-membered heterocycle, serves as a versatile scaffold that can be readily functionalized and is known to participate in various non-covalent interactions within enzyme active sites and receptor binding pockets. The strategic combination of these two heterocycles in this compound creates a molecule with a unique electronic and steric profile, making it an attractive building block for the design of novel therapeutic agents.
Nomenclature and Structural Elucidation
IUPAC Name and Synonyms
The unequivocally correct IUPAC name for the compound is 4-(1,3-oxazol-5-yl)pyridine . However, it is also commonly and acceptably referred to as This compound .
Other synonyms encountered in the literature and chemical databases include:
-
5-(Pyridin-4-yl)-1,3-oxazole
-
5-(Pyrid-4-yl)oxazole
-
Pyridine, 4-(5-oxazolyl)-
Chemical Structure
The chemical structure of this compound consists of a pyridine ring linked at its 4-position to the 5-position of a 1,3-oxazole ring.
Molecular Formula: C₈H₆N₂O[1]
Molecular Weight: 146.15 g/mol [1]
CAS Number: 70380-75-5[1]
Below is a 2D representation of the chemical structure:
Caption: 2D structure of this compound.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of 5-substituted-1,3-oxazoles, including the title compound, is the Van Leusen Oxazole Synthesis .[2][3] This reaction offers a convergent and high-yielding route from readily available starting materials.
The Van Leusen Oxazole Synthesis: Mechanism and Rationale
The Van Leusen reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[2][3] The unique reactivity of TosMIC is central to this transformation, as it possesses an acidic α-proton, an isocyanide group, and a tosyl group which acts as an excellent leaving group.[2]
The reaction proceeds through the following key steps:
-
Deprotonation of TosMIC: A base, typically potassium carbonate (K₂CO₃), deprotonates the carbon α to the isocyanide and sulfonyl groups, generating a nucleophilic carbanion.
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 4-pyridinecarboxaldehyde).
-
Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline intermediate.
-
Elimination: A second equivalent of base facilitates the elimination of the tosyl group (as p-toluenesulfinic acid) and a proton, leading to the aromatization of the ring to form the stable 1,3-oxazole product.
Caption: Workflow of the Van Leusen Oxazole Synthesis.
Experimental Protocol: Van Leusen Synthesis
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
4-Pyridinecarboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
Procedure:
-
To a stirred solution of 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq).
-
To this mixture, add anhydrous potassium carbonate (2.5 eq) portion-wise.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Structural Elucidation and Physicochemical Properties
Accurate characterization of this compound is crucial for its use in research and development. The following data provides a basis for its identification.
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 122-125 °C | [1] |
| Boiling Point | 274.6 ± 15.0 °C (Predicted) | [1] |
| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.41 ± 0.10 (Predicted) | [1] |
Spectroscopic Data
While a comprehensive, publicly available dataset of all spectra for this compound is challenging to consolidate, the expected spectroscopic features are outlined below based on its structure and data from analogous compounds. Researchers should always confirm the identity of their synthesized material with their own analytical data.
¹H NMR Spectroscopy (Expected):
-
Pyridine Protons: Two distinct signals in the aromatic region, each integrating to 2H. The protons ortho to the pyridine nitrogen (positions 2 and 6) will appear as a doublet at a higher chemical shift (more downfield) compared to the protons meta to the nitrogen (positions 3 and 5), which will also appear as a doublet.
-
Oxazole Protons: Two singlets in the aromatic region. The proton at the 2-position of the oxazole ring is expected to be the most downfield of the two, while the proton at the 4-position will be slightly more upfield.
¹³C NMR Spectroscopy (Expected):
-
Pyridine Carbons: Signals corresponding to the five distinct carbon environments in the pyridine ring. The carbon attached to the oxazole ring (C4) and the carbons adjacent to the nitrogen (C2 and C6) will have characteristic chemical shifts.
-
Oxazole Carbons: Signals for the three carbons of the oxazole ring. The carbon at position 2 will typically be the most deshielded, followed by the carbon at position 5, and then the carbon at position 4.
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 146.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the pyridine and oxazole rings, and C-O-C stretching of the oxazole ether linkage.
Applications in Drug Discovery and Development
The this compound scaffold is of particular interest as a building block for the development of inhibitors of phosphodiesterase 4 (PDE4) .
Phosphodiesterase 4 (PDE4) as a Therapeutic Target
PDE4 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a wide range of cellular processes, including inflammation and smooth muscle relaxation. By degrading cAMP, PDE4 terminates its signaling. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses inflammatory responses. This mechanism makes PDE4 a highly attractive target for the treatment of various inflammatory diseases, including:
-
Chronic Obstructive Pulmonary Disease (COPD)
-
Asthma
-
Psoriasis
-
Atopic Dermatitis
-
Rheumatoid Arthritis
This compound as a PDE4 Inhibitor Scaffold
The pyridine and oxazole moieties in this compound can engage in key interactions within the active site of the PDE4 enzyme. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common feature in many PDE4 inhibitors that interact with a conserved glutamine residue in the active site. The oxazole ring and the overall planar structure of the molecule can participate in favorable π-π stacking interactions with aromatic amino acid residues.
The modular nature of the Van Leusen synthesis allows for the facile introduction of various substituents onto the oxazole and pyridine rings, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This makes this compound a valuable starting point for the design of novel and improved PDE4 inhibitors.
Conclusion
This compound is a heterocyclic compound with a well-defined structure and accessible synthetic routes, most notably the Van Leusen oxazole synthesis. Its chemical and physical properties make it a stable and versatile building block for further chemical modifications. The true potential of this scaffold lies in its application in medicinal chemistry, particularly in the development of PDE4 inhibitors for the treatment of a range of inflammatory diseases. The insights provided in this technical guide are intended to facilitate further research and development efforts centered on this promising molecular architecture.
References
spectroscopic data for 5-(4-Pyridyl)-1,3-oxazole (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-Pyridyl)-1,3-oxazole
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, its unambiguous structural confirmation is paramount for researchers in drug development and related fields. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and detailed interpretation of the spectral features, ensuring scientific integrity and practical utility.
Foundational Analysis: The Molecular Structure
Before delving into the spectroscopic data, a foundational understanding of the molecule's architecture is essential. This compound consists of a central 1,3-oxazole ring substituted at the 5-position with a pyridin-4-yl group. This arrangement results in a planar, aromatic system with distinct electronic and structural properties that are directly reflected in its spectral signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectroscopy
¹H NMR provides a map of the distinct proton environments within the molecule. The chemical shift (δ) of each proton is highly sensitive to the local electronic structure, while spin-spin coupling reveals neighboring protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.[1]
-
Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0-12 ppm.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
The following data has been reported for 5-(pyridin-4-yl)oxazole.[2]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration (Inferred) | Proposed Assignment |
| H-α | 8.68 - 8.69 | m | 2H | Pyridyl H-2', H-6' |
| H-4 | 8.02 | s | 1H | Oxazole H-4 |
| H-2 | 7.58 | s | 1H | Oxazole H-2 |
| H-β | 7.52 - 7.54 | m | 2H | Pyridyl H-3', H-5' |
Note: The original source reported ambiguous integration for the signals between 7.52-8.02 ppm. The integration and assignment presented here are based on established principles of NMR spectroscopy for this structural motif.
The ¹H NMR spectrum reveals four distinct proton environments, consistent with the molecule's structure.
-
Pyridyl Protons (H-α and H-β): The protons on the pyridine ring form an AA'XX' spin system.
-
The downfield multiplet at δ 8.68-8.69 ppm (H-α) is assigned to the two equivalent protons ortho to the electron-withdrawing pyridyl nitrogen (H-2' and H-6'). This significant deshielding is a classic characteristic of α-protons in a pyridine ring.
-
The upfield multiplet at δ 7.52-7.54 ppm (H-β) is assigned to the protons meta to the pyridyl nitrogen (H-3' and H-5'). These protons are less deshielded than their ortho counterparts.
-
-
Oxazole Protons (H-2 and H-4):
-
The singlet at δ 7.58 ppm (H-2) is assigned to the proton at the C-2 position of the oxazole ring. Its chemical shift is influenced by the adjacent oxygen and nitrogen atoms.
-
The singlet at δ 8.02 ppm (H-4) is assigned to the proton at the C-4 position. This proton is typically downfield relative to H-2 in 5-substituted oxazoles due to its proximity to the substituent and the electronic effects of the ring oxygen.
-
Caption: Distinct proton environments in this compound.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single lines, one for each unique carbon environment.
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrument Setup: Acquire the spectrum on a 101 MHz (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).[1]
The following data has been reported for 5-(pyridin-4-yl)oxazole.[2]
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| 151.6 | C-2 | Carbon between two heteroatoms (O and N), highly deshielded. |
| 150.5 | C-2', C-6' | Pyridyl carbons ortho to nitrogen, deshielded by electronegative N. |
| 149.0 | C-5 | Oxazole carbon attached to the pyridine ring. |
| 134.5 | C-4' | Quaternary pyridyl carbon attached to the oxazole ring (ipso-carbon). |
| 124.8 | C-4 | Oxazole CH carbon. |
| 118.1 | C-3', C-5' | Pyridyl carbons meta to nitrogen. |
The spectrum displays six distinct signals, which is consistent with the eight carbon atoms in the molecule, accounting for the C₂ symmetry of the 4-pyridyl substituent.
-
Oxazole Carbons: The three carbons of the oxazole ring are highly deshielded. C-2 (δ 151.6) is the most downfield, as it is positioned between the electronegative oxygen and nitrogen atoms. C-5 (δ 149.0) and C-4 (δ 124.8) appear at chemical shifts typical for carbons in five-membered aromatic heterocycles.
-
Pyridyl Carbons: The symmetry of the 4-pyridyl ring results in three signals for its five carbons. The carbons ortho to the nitrogen (C-2', C-6' ) are significantly deshielded (δ 150.5 ). The carbons meta to the nitrogen (C-3', C-5' ) appear furthest upfield at δ 118.1 . The quaternary ipso-carbon (C-4' ), which is attached to the oxazole ring, is found at δ 134.5 .
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal, and record the sample spectrum.
-
Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Key vibrational frequencies observed for 5-(pyridin-4-yl)oxazole are listed below.[2]
| Wavenumber (cm⁻¹) | Intensity (Qualitative) | Proposed Assignment |
| 3090 | Medium | Aromatic C-H Stretch (Pyridyl & Oxazole) |
| 1616, 1584 | Strong | C=N and C=C Ring Stretching (Pyridyl & Oxazole) |
| 1481, 1423 | Medium | Aromatic Ring Skeletal Vibrations |
| 1220 | Medium-Strong | C-O-C Asymmetric Stretch (Oxazole Ring) |
The IR spectrum confirms the presence of the key aromatic heterocyclic structures.
-
Aromatic C-H Stretch: The band at 3090 cm⁻¹ is characteristic of C-H stretching vibrations on sp²-hybridized carbons, confirming the aromatic nature of both the pyridine and oxazole rings.[3][4][5]
-
Ring Stretching Vibrations: The strong absorptions at 1616 cm⁻¹ and 1584 cm⁻¹ are indicative of C=C and C=N stretching vibrations within the aromatic rings. These are highly characteristic of pyridyl and other aromatic heterocyclic systems.[4][6]
-
Skeletal Vibrations: The bands in the 1400-1500 cm⁻¹ region (1481, 1423 cm⁻¹) correspond to complex skeletal vibrations of the entire aromatic framework.
-
Oxazole C-O-C Stretch: The absorption at 1220 cm⁻¹ is consistent with the C-O-C asymmetric stretching mode of the oxazole ring, a key diagnostic peak for this heterocycle.
Caption: Key IR vibrational modes for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, analysis of the fragmentation patterns provides valuable structural information.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC injection if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
While specific experimental MS data for this compound was not found in the literature reviewed, a fragmentation pattern can be predicted based on established principles for oxazole and pyridine derivatives.[7] The molecular weight of C₈H₆N₂O is 146.15 g/mol .
| m/z (Predicted) | Ion Structure | Proposed Fragmentation Pathway |
| 146 | [C₈H₆N₂O]⁺• | Molecular Ion (M⁺•) |
| 118 | [C₇H₆N₂]⁺• | Loss of carbon monoxide (•CO) from the oxazole ring |
| 91 | [C₆H₅N]⁺• | Subsequent loss of hydrogen cyanide (HCN) |
| 78 | [C₅H₄N]⁺ | Pyridyl cation, resulting from cleavage of the C-C bond between the rings |
| 51 | [C₄H₃]⁺ | Fragmentation of the pyridyl cation |
The 70 eV EI mass spectrum of an aromatic heterocycle like this compound is expected to show a prominent molecular ion peak.
-
Molecular Ion (m/z 146): The base peak or a very intense peak is expected at m/z 146, corresponding to the intact molecule minus one electron.
-
Loss of CO (m/z 118): A characteristic fragmentation pathway for oxazoles is the loss of a neutral CO molecule via ring cleavage, which would yield an ion at m/z 118.
-
Loss of HCN (m/z 91): The resulting ion at m/z 118 could then lose HCN, a common fragmentation for nitrogen-containing heterocycles, to produce an ion at m/z 91.
-
Pyridyl Cation (m/z 78): Direct cleavage of the single bond connecting the two heterocyclic rings can lead to the formation of a pyridyl cation at m/z 78.
Caption: Predicted EI-MS fragmentation pathway for this compound.
References
- 1. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) IR2 [m.chemicalbook.com]
- 2. sciforum.net [sciforum.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. jchemrev.com [jchemrev.com]
- 7. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to Pyridyl-Oxazole Compounds: From Discovery to Therapeutic Frontiers
Introduction
The fusion of pyridine and oxazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyridyl-oxazole core, a five-membered aromatic oxazole ring linked to a six-membered aromatic pyridine ring, presents a unique combination of electronic properties and hydrogen bonding capabilities. This structure allows for versatile interactions with biological targets, making it a privileged scaffold in the design of novel therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and history of pyridyl-oxazole compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The Oxazole Nucleus: A Foundation of Versatility
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, is a fundamental building block in numerous biologically active compounds.[5][6] Its chemistry was first explored in the late 19th and early 20th centuries, with the development of foundational synthetic methods that are still in use today.[7] The oxazole moiety is found in a wide range of natural products and synthetic molecules, exhibiting diverse therapeutic properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities.[5][6] The stability of the oxazole ring, coupled with its ability to participate in various chemical reactions, makes it an attractive scaffold for medicinal chemists.[5]
Historical Perspective: The Dawn of Oxazole Synthesis
The journey into the synthesis of oxazoles began with several key discoveries that laid the groundwork for future innovations.
The Robinson-Gabriel Synthesis
One of the earliest and most enduring methods for oxazole synthesis is the Robinson-Gabriel synthesis, independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[7] This method involves the cyclodehydration of 2-acylamino ketones to yield 2,5-disubstituted oxazoles.[7][8]
Experimental Protocol: Robinson-Gabriel Synthesis
Objective: To synthesize a 2,5-disubstituted oxazole from a 2-acylamino ketone.
Materials:
-
2-acylamino ketone
-
Dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid)
-
Appropriate solvent (e.g., anhydrous toluene)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Dissolve the 2-acylamino ketone in the chosen solvent in a round-bottom flask.
-
Carefully add the dehydrating agent to the mixture. The reaction is often exothermic and should be done with cooling.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it over ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-disubstituted oxazole.
The van Leusen Oxazole Synthesis
In 1972, van Leusen and colleagues introduced a powerful method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9] This reaction, known as the van Leusen oxazole synthesis, has become a cornerstone in heterocyclic chemistry due to its mild conditions and broad substrate scope.[9][10]
Experimental Protocol: van Leusen Oxazole Synthesis
Objective: To synthesize a 5-substituted oxazole from an aldehyde and TosMIC.
Materials:
-
Aldehyde (e.g., a pyridinecarboxaldehyde)
-
Tosylmethyl isocyanide (TosMIC)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., methanol)
-
Standard laboratory glassware
Procedure:
-
To a solution of the aldehyde in methanol, add TosMIC and potassium carbonate.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the 5-substituted oxazole.
Modern Synthetic Strategies for Pyridyl-Oxazoles
The classical methods have been refined and new strategies have emerged to meet the demands of modern drug discovery, allowing for greater complexity and diversity in the synthesized pyridyl-oxazole libraries.
Palladium-Mediated Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of bi- and poly-heteroaryl compounds.[11] Reactions such as the Suzuki and Stille couplings have been employed to construct the pyridyl-oxazole scaffold by forming a C-C bond between a pre-functionalized pyridine and an oxazole ring, or vice versa.[12][13]
Logical Workflow for Palladium-Catalyzed Synthesis of Pyridyl-Oxazoles
Caption: Palladium-catalyzed cross-coupling strategies for pyridyl-oxazole synthesis.
Pyridyl-Oxazole Compounds in Drug Discovery
The unique structural features of pyridyl-oxazoles have made them attractive candidates for targeting a variety of biological pathways implicated in disease.[3][4][14]
Natural Products Containing the Pyridyl-Oxazole Scaffold
Nature provides a rich source of inspiration for the design of new drugs. The discovery of oxazolismycin, a novel natural product with an oxazole-pyridine scaffold, highlights the therapeutic potential of this heterocyclic system.[1][2] Oxazolismycin was found to be an inhibitor of the angiotensin-converting enzyme (ACE), suggesting its potential as a lead compound for the development of new antihypertensive agents.[1][2]
Synthetic Pyridyl-Oxazoles with Therapeutic Potential
A multitude of synthetic pyridyl-oxazole derivatives have been developed and evaluated for their biological activities.
| Compound Class | Therapeutic Target/Activity | Reference |
| Pyridyl-oxazole carboxamides | Antifungal | [15] |
| Pyridyl-pyrazolines with oxazole | Anticancer, Antimicrobial | [3] |
| Polyheteroaryl oxazole/pyridines | G-quadruplex ligands, Rock kinase inhibitors | [14] |
| Pyridine linked hydrazinyl oxazoles | Antimicrobial | [16] |
Table 1: Examples of synthetic pyridyl-oxazole compounds and their biological activities.
Case Study: Coelenterazine and its Analogs
While not a simple pyridyl-oxazole, coelenterazine is a notable imidazo[1,2-a]pyrazin-3-one luciferin that shares structural similarities and is a key molecule in bioluminescence.[17] The synthesis of coelenterazine and its analogs has been crucial for the development of bioluminescence-based assays used widely in biological research.[12][17] These synthetic efforts have led to analogs with improved properties, such as enhanced light output and altered emission wavelengths, demonstrating the power of chemical synthesis to tailor molecular function.[18][19]
Future Perspectives
The field of pyridyl-oxazole chemistry continues to evolve, driven by the need for new and effective therapeutic agents. The development of green and sustainable synthetic methods, such as microwave-assisted and multicomponent reactions, will be crucial for the efficient and environmentally friendly production of these valuable compounds.[10][20] Furthermore, the exploration of novel biological targets for pyridyl-oxazole derivatives, guided by computational modeling and high-throughput screening, promises to uncover new therapeutic applications for this versatile heterocyclic scaffold.
Conclusion
The history of pyridyl-oxazole compounds is a testament to the power of organic synthesis to create molecules with profound biological implications. From the foundational discoveries of the Robinson-Gabriel and van Leusen syntheses to the modern era of palladium-catalyzed cross-couplings, the ability to construct the pyridyl-oxazole core has expanded significantly. This has enabled the exploration of a vast chemical space, leading to the discovery of compounds with promising therapeutic potential. As our understanding of disease biology deepens, the pyridyl-oxazole scaffold is poised to remain a valuable platform for the development of the next generation of medicines.
References
- 1. Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy 4-(Pyridin-2-yl)oxazole | 681135-55-7 [smolecule.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Novel synthetic route of coelenterazines -2- : Synthesis of various dehydrocoelenterazine analogs | Semantic Scholar [semanticscholar.org]
- 14. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Theoretical and Computational Exploration of 5-(4-Pyridyl)-1,3-oxazole: A Molecule of Pharmacological Interest
Introduction: The Significance of the Pyridyl-Oxazole Scaffold
The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity. Among these, the 5-(4-Pyridyl)-1,3-oxazole core has emerged as a structure of considerable interest. This heterocyclic system, which marries the electron-deficient pyridine ring with the electron-rich oxazole moiety, presents a unique electronic and structural profile. Oxazole and its derivatives are known to engage with a variety of biological targets through non-covalent interactions, exhibiting a wide spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities[1][2][3][4]. The inclusion of the pyridyl group further enhances its potential for forming hydrogen bonds and participating in π-π stacking interactions, which are crucial for molecular recognition in biological systems.
This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the computational workflows that can accelerate the discovery and development of novel therapeutics based on this promising scaffold.
I. Molecular Structure and Spectroscopic Characterization: A Computational Perspective
A thorough understanding of a molecule's three-dimensional structure and its spectroscopic signatures is fundamental to any drug discovery program. Computational chemistry provides a powerful toolkit to predict and interpret these properties, offering insights that are often complementary to experimental data.
Geometric Optimization and Structural Parameters
The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, a process that seeks the minimum energy conformation on the potential energy surface.
Protocol 1: Geometry Optimization using Density Functional Theory (DFT)
-
Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Method and Basis Set Selection: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules. A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing the anisotropic electron distribution in chemical bonds.
-
Input Preparation: The initial molecular structure of this compound is built using a molecular editor.
-
Calculation Execution: An optimization calculation is performed. The convergence criteria should be set to tight to ensure a true energy minimum is located.
-
Analysis of Results: The output file provides the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography if available, or used to understand the molecule's shape and steric properties.
Table 1: Predicted Structural Parameters of this compound (Illustrative)
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C2-O1 Bond Length (Å) | 1.365 |
| C5-N3 Bond Length (Å) | 1.380 |
| C4-C5 Bond Length (Å) | 1.375 |
| Dihedral Angle (Oxazole-Pyridine) | 15.2° |
Note: The values presented are illustrative and would be generated from a specific DFT calculation.
Vibrational Spectroscopy (FT-IR and Raman)
Computational frequency calculations not only confirm that the optimized geometry is a true minimum (no imaginary frequencies) but also provide a theoretical vibrational spectrum. This is invaluable for interpreting experimental FT-IR and Raman spectra.
Protocol 2: Vibrational Frequency Analysis
-
Prerequisite: A successfully completed geometry optimization (Protocol 1).
-
Calculation Type: A frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Output Interpretation: The output will list the vibrational frequencies and their corresponding intensities. These frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method.
-
Visualization: The vibrational modes can be animated to visualize the atomic motions associated with each peak, aiding in the assignment of experimental spectral bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting NMR chemical shifts is a powerful tool for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this.
Protocol 3: NMR Chemical Shift Prediction
-
Prerequisite: A successfully completed geometry optimization (Protocol 1).
-
Calculation Type: An NMR calculation using the GIAO method is performed at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Referencing: The calculated absolute shieldings are converted to chemical shifts by subtracting them from the absolute shielding of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
Analysis: The predicted ¹H and ¹³C NMR chemical shifts can be compared directly with experimental data. Discrepancies between theoretical and experimental shifts for precolibactin 795a's oxazole region have suggested a potential misassignment of its structure, highlighting the diagnostic power of this technique[5].
II. Theoretical and Computational Modeling: Unveiling Electronic Properties and Reactivity
Beyond static structure and spectra, computational chemistry allows for the exploration of a molecule's electronic landscape, which governs its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Caption: Workflow for Frontier Molecular Orbital (FMO) Analysis.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn predicts sites for non-covalent interactions.
Protocol 4: Molecular Electrostatic Potential (MEP) Mapping
-
Prerequisite: A successfully completed geometry optimization (Protocol 1).
-
Calculation Type: A single-point energy calculation is performed, with the instruction to generate the MEP map.
-
Visualization: The MEP is visualized on the molecule's van der Waals surface. Typically, red indicates regions of negative potential (electron-rich, e.g., around the nitrogen and oxygen atoms), while blue indicates regions of positive potential (electron-poor, e.g., around acidic protons).
III. Applications in Drug Discovery: In Silico Screening and Target Identification
The true power of theoretical and computational studies lies in their ability to predict and rationalize the biological activity of molecules, thereby guiding the drug discovery process.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Caption: A generalized workflow for molecular docking studies.
Protocol 5: Molecular Docking of this compound
-
Target Selection: Based on the known pharmacology of related oxazole derivatives, a relevant protein target is selected (e.g., a kinase, a DNA-modifying enzyme, or a bacterial enzyme)[1]. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Ligand and Receptor Preparation: The 3D structure of this compound is prepared as described in Protocol 1. The receptor structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Docking Simulation: A docking program such as AutoDock Vina or Glide is used to dock the ligand into the defined active site of the receptor.
-
Analysis of Results: The resulting binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The docking score provides an estimate of the binding affinity. These insights can guide the design of derivatives with improved potency and selectivity. For instance, molecular docking studies have been used to investigate the binding of pyridyl-oxadiazole derivatives to the E. coli biotin carboxylase, revealing key interactions that contribute to their antimicrobial activity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized compounds.
Protocol 6: QSAR Model Development
-
Data Collection: A dataset of structurally related compounds with experimentally determined biological activity is required.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.
-
Model Building: Statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
-
Prediction: The validated model can then be used to predict the activity of new derivatives of this compound, prioritizing the synthesis of the most promising candidates.
Conclusion: An Integrated Approach for Accelerated Drug Discovery
The theoretical and computational study of this compound provides a powerful, cost-effective, and insightful approach to understanding its fundamental properties and potential as a therapeutic agent. By integrating quantum chemical calculations, molecular modeling, and chemoinformatics, researchers can rationalize experimental observations, predict molecular behavior, and guide the design of novel drug candidates with enhanced efficacy and safety profiles. The methodologies outlined in this guide represent a robust framework for the exploration of this and other promising heterocyclic scaffolds, ultimately accelerating the journey from molecular concept to clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Pyridyl-Oxazole Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Pyridyl-Oxazole Scaffold in Medicinal Chemistry
The confluence of pyridine and oxazole rings into a single molecular scaffold represents a powerful strategy in modern medicinal chemistry. This hybrid architecture is not a random amalgamation of heterocycles; rather, it is a deliberate design choice that leverages the unique physicochemical properties of each component to create compounds with significant therapeutic potential. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in numerous biologically active natural products and synthetic molecules.[1][2][3][4][5][6][7] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets, including enzymes and receptors.[2][4][8] The pyridine ring, a six-membered aromatic heterocycle, is a prevalent feature in many FDA-approved drugs and is known to enhance solubility, metabolic stability, and receptor affinity.[9][10][11] The combination of these two moieties in a pyridyl-oxazole scaffold can lead to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This guide provides an in-depth exploration of the significant biological activities associated with pyridyl-oxazole scaffolds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide a framework for the rational design of next-generation therapeutics based on this versatile scaffold.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The pyridyl-oxazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[9][12] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. The mechanism of action for many pyridyl-oxazole derivatives involves the inhibition of key signaling pathways and molecular targets that are dysregulated in cancer cells.[12]
Key Mechanistic Insights
Several pyridyl-oxazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[9] Their mechanisms of action are often multifaceted and can include:
-
Kinase Inhibition: Many kinases are crucial for cancer cell survival and proliferation. The pyridyl-oxazole scaffold can be tailored to fit into the ATP-binding pocket of specific kinases, leading to their inhibition.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyridyl-oxazole analogues have been shown to bind to the colchicine site of tubulin, thereby inhibiting its polymerization and inducing cell cycle arrest at the G2/M phase.[9]
-
Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, pyridyl-oxazole compounds can trigger programmed cell death in cancer cells.
Quantitative Analysis of In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyridyl-oxazole derivatives against various human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are presented.
| Compound ID | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Reference |
| PO-1 | MCF-7 (Breast) | 5.2 | Tubulin Polymerization Inhibition | [Fictional Data] |
| PO-2 | HCT-116 (Colon) | 2.8 | Kinase Inhibition | [Fictional Data] |
| PO-3 | A549 (Lung) | 7.1 | Induction of Apoptosis | [Fictional Data] |
| PO-4 | HepG2 (Liver) | 4.5 | STAT3 Inhibition | [Fictional Data] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyridyl-oxazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyridyl-oxazole compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Diagram: Anticancer Evaluation Workflow
Caption: Workflow for evaluating the anticancer potential of pyridyl-oxazole scaffolds.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent activity against pathogenic bacteria and fungi. Pyridyl-oxazole derivatives have demonstrated promising antimicrobial properties, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][14][15][16] The incorporation of the pyridyl moiety can enhance the interaction of these compounds with bacterial targets and improve their penetration through the bacterial cell wall.
Mechanistic Insights into Antimicrobial Action
The antimicrobial mechanisms of pyridyl-oxazole compounds are still under investigation, but potential targets include:
-
DNA Gyrase Inhibition: Some oxazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1]
-
Cell Wall Synthesis Inhibition: The scaffold may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Biofilm Formation Inhibition: Several pyridyl-oxazole compounds have been found to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.
Quantitative Analysis of In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyridyl-oxazole compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| PO-5 | 8 | 16 | 32 | [Fictional Data] |
| PO-6 | 4 | 32 | 16 | [Fictional Data] |
| PO-7 | 16 | 8 | 8 | [Fictional Data] |
| PO-8 | 2 | 64 | >64 | [Fictional Data] |
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[17][18][19][20]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Pyridyl-oxazole test compounds
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard.[17][18]
-
Compound Dilution: Prepare serial twofold dilutions of the pyridyl-oxazole compounds in the appropriate broth directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[18] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[18]
Diagram: Antimicrobial Screening Process
Caption: A streamlined workflow for identifying promising antimicrobial pyridyl-oxazole compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyridyl-oxazole scaffold has shown potential as a source of novel anti-inflammatory agents.[21][22][23] These compounds can modulate the inflammatory response by targeting key enzymes and signaling pathways involved in the production of pro-inflammatory mediators.
Mechanistic Insights into Anti-inflammatory Effects
The anti-inflammatory activity of pyridyl-oxazole derivatives is often attributed to their ability to:
-
Inhibit Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent pro-inflammatory mediators.[21][24] Some pyridyl-oxazole compounds have shown selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[21][24]
-
Suppress Pro-inflammatory Cytokine Production: These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating signaling pathways like NF-κB and MAPK.[25]
Quantitative Analysis of In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected pyridyl-oxazole compounds, focusing on their ability to inhibit COX enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| PO-9 | 15.2 | 1.8 | 8.4 | [Fictional Data] |
| PO-10 | 25.6 | 0.9 | 28.4 | [Fictional Data] |
| PO-11 | 5.4 | 5.1 | 1.1 | [Fictional Data] |
| PO-12 | >100 | 2.5 | >40 | [Fictional Data] |
Experimental Protocol: In Vivo Anti-inflammatory Assessment using the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[22][26][27]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in sterile saline)
-
Pyridyl-oxazole test compounds
-
Pletysmometer
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. The control group receives the vehicle only, and the standard group receives Indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[26][27]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Diagram: Inflammatory Signaling Pathway
Caption: Key targets of pyridyl-oxazole scaffolds in the inflammatory cascade.
Conclusion and Future Directions
The pyridyl-oxazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics with diverse biological activities. The evidence presented in this guide underscores the significant potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. The synergistic combination of the pyridine and oxazole moieties provides a unique opportunity for fine-tuning the pharmacological properties of these molecules to achieve enhanced potency, selectivity, and drug-like characteristics.
Future research in this area should focus on several key aspects. Firstly, a deeper understanding of the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds. This can be achieved through the synthesis and biological evaluation of a wider range of analogues with systematic modifications to both the pyridine and oxazole rings. Secondly, the elucidation of the precise molecular mechanisms of action for the most promising compounds will be essential for their further development. This will involve the use of advanced techniques such as target identification and validation studies. Finally, in vivo efficacy and safety studies will be necessary to translate the promising in vitro results into clinically viable drug candidates. The continued exploration of the pyridyl-oxazole scaffold holds great promise for the discovery of next-generation therapies to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A comprehensive review on biological activities of oxazole derivatives | Semantic Scholar [semanticscholar.org]
- 6. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Buy 4-(Pyridin-3-yl)oxazole (EVT-3166568) | 681135-57-9 [evitachem.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. benthamscience.com [benthamscience.com]
- 13. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdb.apec.org [pdb.apec.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. woah.org [woah.org]
- 20. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
- 21. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 27. pharmacy180.com [pharmacy180.com]
A Technical Guide to the Synthesis of 5-(4-Pyridyl)-1,3-Oxazole Derivatives and Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-(4-pyridyl)-1,3-oxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and capacity for diverse molecular interactions have positioned it as a core component in the development of novel therapeutic agents and functional materials.[1][2] This technical guide provides an in-depth exploration of the primary synthetic methodologies for constructing this valuable scaffold. We will dissect the mechanistic underpinnings, practical execution, and strategic considerations of cornerstone reactions, primarily the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. This document is designed to serve as a practical and authoritative resource, offering detailed experimental protocols, mechanistic diagrams, and field-proven insights to empower researchers in the synthesis and derivatization of 5-(4-pyridyl)-1,3-oxazoles.
Introduction: The Strategic Importance of the Pyridyl-Oxazole Scaffold
The fusion of a pyridine ring with an oxazole core creates a molecular architecture with compelling characteristics for drug development. The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[3][4] The pyridine moiety, with its nitrogen atom acting as a hydrogen bond acceptor, enhances aqueous solubility and provides a key interaction point for binding to biological targets like enzymes and receptors.[5]
This unique combination has led to the discovery of pyridyl-oxazole derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][6] The ability to readily modify substitution patterns on both the pyridine and oxazole rings allows for the fine-tuning of a compound's steric and electronic profile, making it a highly adaptable platform for structure-activity relationship (SAR) studies. Understanding the robust and versatile synthetic routes to this scaffold is therefore a critical prerequisite for innovation in these fields.
Core Synthetic Strategies: An Overview
The construction of the this compound core is primarily achieved through two highly reliable and well-documented synthetic strategies. The choice between them often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
-
The Van Leusen Oxazole Synthesis: A direct and highly efficient method that couples a pyridine aldehyde with tosylmethyl isocyanide (TosMIC) to form the 5-substituted oxazole ring. This is often the most direct route to the target scaffold.[6][7]
-
The Robinson-Gabriel Synthesis: A classic cyclodehydration reaction that forms the oxazole ring from a 2-acylamino-ketone precursor. This method offers flexibility in introducing substituents at the 2- and 4-positions of the oxazole ring.[8][9]
The following diagram provides a high-level overview of these primary synthetic pathways.
The Van Leusen Oxazole Synthesis: A Direct Route
The Van Leusen reaction is arguably the most convenient and widely adopted method for preparing 5-substituted oxazoles.[6] It proceeds via a base-mediated [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC).[7][10]
Mechanistic Rationale
The efficacy of the Van Leusen reaction hinges on the unique properties of the TosMIC reagent. The tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing group, which renders the adjacent methylene protons acidic. The isocyanide group serves as the electrophilic carbon that participates in ring closure.
The mechanism proceeds through three key stages:
-
Deprotonation: A base (commonly K₂CO₃ or an amine base) abstracts a proton from the active methylene group of TosMIC, generating a nucleophilic carbanion.[11]
-
Nucleophilic Addition & Cyclization: The TosMIC anion attacks the electrophilic carbonyl carbon of pyridine-4-carbaldehyde. The resulting alkoxide intermediate then undergoes a 5-endo-dig intramolecular cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline intermediate.[6][10]
-
Elimination: The same base facilitates the elimination of the tosyl group (as p-toluenesulfinic acid), which is an excellent leaving group. This elimination step drives the aromatization of the ring to yield the stable this compound product.[11][12]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and substrate scale.
Materials:
-
Pyridine-4-carbaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-4-carbaldehyde (1.0 eq.), TosMIC (1.05 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous methanol to the flask to achieve a starting material concentration of approximately 0.2 M.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup (Quenching): Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between dichloromethane (DCM) and water. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.
Scope and Derivatization
The Van Leusen synthesis is highly robust and tolerates a wide variety of functional groups. This allows for the straightforward synthesis of derivatives by simply using substituted pyridine-4-carbaldehydes as starting materials. For instance, using 2-chloro-pyridine-4-carbaldehyde will yield 5-(2-chloro-4-pyridyl)-1,3-oxazole, a handle suitable for further cross-coupling reactions.
| Starting Aldehyde | Base / Solvent | Typical Yield (%) | Reference |
| Pyridine-4-carbaldehyde | K₂CO₃ / MeOH | 80-90% | [6][7] |
| 2-Chloropyridine-4-carbaldehyde | K₂CO₃ / MeOH | 75-85% | [6] |
| Pyridine-2-carbaldehyde | K₂CO₃ / MeOH | 80-88% | [6] |
| Pyridine-3-carbaldehyde | Et₃N / H₂O / β-CD | ~85% | [6] |
The Robinson-Gabriel Synthesis: A Classic Cyclodehydration
The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the intramolecular cyclodehydration of a 2-acylamino-ketone.[8][9] While less direct than the Van Leusen approach for the title compound, it provides a powerful alternative, especially when constructing oxazoles with specific substituents at the 2- and 4-positions.
Mechanistic Rationale
The reaction is catalyzed by a strong dehydrating agent, typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[13]
-
Carbonyl Activation: The acid catalyst protonates the ketone carbonyl, rendering it highly electrophilic.
-
Intramolecular Cyclization: The nucleophilic oxygen of the neighboring amide group attacks the activated carbonyl carbon, forming a five-membered hemiaminal intermediate.
-
Dehydration: A sequence of proton transfers and the elimination of two molecules of water results in the formation of the aromatic oxazole ring.
Synthesis of the 2-Acylamino-ketone Precursor
To synthesize this compound via this method, a precursor such as 2-amino-1-(4-pyridyl)ethan-1-one must first be acylated. For an unsubstituted oxazole at the 2-position, this would involve formylation.
Protocol: Synthesis of N-(2-oxo-2-(pyridin-4-yl)ethyl)formamide
-
Start with 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide.
-
Displace the bromide with an amine equivalent (e.g., via a Gabriel synthesis or direct amination).
-
Acylate the resulting amine with a formylating agent (e.g., formic acid, ethyl formate) to yield the required 2-acylamino-ketone precursor.
Detailed Experimental Protocol: Cyclodehydration
Materials:
-
N-(2-oxo-2-(pyridin-4-yl)ethyl)formamide (the precursor)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Aqueous Sodium Hydroxide (NaOH), ~2M
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a clean, dry flask, add the 2-acylamino-ketone precursor (1.0 eq.). Cool the flask in an ice bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 5-10 equivalents by volume) to the cooled precursor with stirring. The mixture may warm and should be kept cool.
-
Reaction: Allow the mixture to stir at room temperature or with gentle heating (e.g., 60 °C) for 1-3 hours, monitoring by TLC.[14]
-
Workup (Quenching): Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding 2M NaOH solution until the pH is basic (~8-9). A precipitate of the product may form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Purification and Characterization Workflow
Regardless of the synthetic route chosen, the final product requires rigorous purification and structural confirmation. The typical workflow involves chromatographic purification followed by spectroscopic analysis.
Expected Characterization Data for this compound:
-
¹H NMR: Expect characteristic signals for the pyridine ring protons (two doublets in the aromatic region) and the oxazole ring protons (two singlets, one for H2 and one for H4).
-
¹³C NMR: Resonances corresponding to all unique carbon atoms in the pyridyl and oxazole rings.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated exact mass of the compound (C₈H₆N₂O).
Conclusion and Future Outlook
The synthesis of this compound derivatives is well-supported by robust and versatile chemical methodologies. The Van Leusen reaction offers a direct and efficient path from commercially available aldehydes, making it ideal for rapid library synthesis. The Robinson-Gabriel synthesis, while more traditional, provides an essential alternative for creating complex substitution patterns. As the demand for novel heterocyclic compounds in drug discovery continues, the development of more sustainable and efficient protocols, such as those employing green solvents, flow chemistry, or novel catalytic systems, will undoubtedly shape the future of this field.[15] The foundational methods detailed in this guide provide the essential knowledge base upon which such future innovations will be built.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 12. Van Leusen Reaction [organic-chemistry.org]
- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 14. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
An In-Depth Technical Guide to the Solubility and Stability of 5-(4-Pyridyl)-1,3-oxazole
Abstract
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 5-(4-Pyridyl)-1,3-oxazole (CAS No: 70380-75-5; Molecular Formula: C8H6N2O; Molecular Weight: 146.15 g/mol ).[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering a detailed rationale for experimental design and interpretation of results. Given the limited publicly available data on this specific molecule, this guide synthesizes established principles of heterocyclic chemistry with industry-standard methodologies to provide a robust strategy for its physicochemical evaluation. We will explore the anticipated properties based on its constituent pyridine and oxazole moieties, outline detailed experimental protocols for solubility and stability assessment, and discuss the logic behind the selection of analytical techniques.
Introduction and Molecular Overview
This compound is a heterocyclic compound incorporating both a pyridine and an oxazole ring. This unique combination of a basic aromatic system (pyridine) and a π-excessive five-membered heterocycle (oxazole) suggests a complex and interesting physicochemical profile.[3][4][5] The pyridine nitrogen introduces a site for protonation, making the compound's properties highly pH-dependent, while the oxazole ring, though generally aromatic and thermally stable, can be susceptible to certain degradation pathways.[3][6][7] Understanding the solubility and stability of this molecule is a critical first step in its development for any application, from medicinal chemistry to materials science.
This guide will provide the foundational knowledge and experimental blueprints to:
-
Determine the aqueous and organic solubility profile.
-
Elucidate the intrinsic stability of the molecule.
-
Identify potential degradation pathways through forced degradation studies.
-
Establish a stability-indicating analytical method.
The protocols described herein are designed to be self-validating, providing a clear and logical progression for the comprehensive characterization of this compound.
Physicochemical Properties and Predicted Behavior
While specific experimental data for this compound is scarce, we can infer its likely behavior from the known chemistry of its constituent heterocycles.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Behavior & Rationale |
| pKa | The pyridine nitrogen is basic (pKa of pyridine is ~5.2). The oxazole nitrogen is significantly less basic (pKa of oxazole's conjugate acid is ~0.8).[7] Therefore, the molecule is expected to have a pKa in the range of 3-5, making its solubility pH-dependent. |
| LogP/LogD | The molecule possesses both polar (pyridine N, oxazole N and O) and nonpolar (aromatic rings) features. The LogP is likely to be moderate. LogD will vary significantly with pH, with higher aqueous solubility at pH values below the pKa. |
| Thermal Stability | Oxazole rings are generally thermally stable and do not readily decompose at high temperatures.[3][6] The compound is expected to be a solid at room temperature with a defined melting point. |
| Chemical Stability | The oxazole ring can be susceptible to electrophilic attack and may undergo ring-opening under strong acidic or basic conditions.[3] The pyridine ring is generally stable but can be oxidized. The molecule may also be sensitive to light (photolysis).[8][9][10] |
Solubility Determination: A Practical Guide
Accurate solubility data is fundamental for formulation development, bioavailability studies, and designing biological assays. We will outline protocols for both thermodynamic and kinetic solubility determination.
Analytical Method Development for Solubility Studies
A validated analytical method is a prerequisite for accurate solubility measurement. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach.
Experimental Protocol: RP-HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a diode array detector (DAD) to identify the wavelength of maximum absorbance (λmax).
-
Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines.
Thermodynamic Solubility Protocol
Thermodynamic solubility represents the true equilibrium solubility of a compound. The shake-flask method is the gold standard for this determination.
Experimental Protocol: Shake-Flask Solubility
-
Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9) and relevant organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with the mobile phase, and analyze it using the validated RP-HPLC method.
-
Data Reporting: Report the solubility in mg/mL or µg/mL.
Kinetic Solubility Protocol
Kinetic solubility is a measure of how quickly a compound dissolves and precipitates from a supersaturated solution, often more relevant for early-stage drug discovery.
Experimental Protocol: Kinetic Solubility from DMSO Stock
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Addition: Add a small volume of the DMSO stock to the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to create a supersaturated solution.
-
Incubation: Incubate the solution for a defined period (e.g., 2 hours) at a constant temperature.
-
Precipitate Removal: Filter the solution to remove any precipitate.
-
Quantification: Analyze the filtrate using the validated RP-HPLC method.
Stability Assessment and Forced Degradation Studies
Understanding the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could have toxicological implications.[11][12] Forced degradation studies are essential for developing a stability-indicating analytical method.[13][14]
The Logic of Forced Degradation
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage.[11] The goal is to generate degradation products to a level of 5-20% to ensure that the analytical method can effectively separate them from the parent compound.
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols for Forced Degradation
1. Acid and Base Hydrolysis:
-
Protocol: Dissolve the compound in a small amount of co-solvent (e.g., acetonitrile) and dilute with 0.1 N HCl and 0.1 N NaOH, respectively. Incubate at room temperature and elevated temperature (e.g., 60°C).
-
Rationale: The oxazole ring may be susceptible to hydrolytic cleavage under both acidic and basic conditions. The pyridine ring is expected to be stable.
2. Oxidative Degradation:
-
Protocol: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Rationale: The electron-rich oxazole ring and the pyridine ring nitrogen could be susceptible to oxidation.
3. Thermal Degradation:
-
Protocol: Expose the solid compound and a solution to dry heat (e.g., 80°C) for an extended period.
-
Rationale: To assess the intrinsic thermal stability of the molecule. Oxazoles are generally thermally stable, but this confirms it for this specific derivative.[3][6]
4. Photostability:
-
Protocol: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Rationale: Pyridine-containing heterocycles can undergo photochemical reactions.[8][10]
Potential Degradation Pathways
Based on the known chemistry of oxazoles and pyridines, we can hypothesize potential degradation pathways.
Caption: Hypothesized Degradation Pathways.
Data Interpretation and Reporting
All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 2: Example Data Summary for Solubility
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) ± SD | Method |
| Water (pH 2.0) | 25 | Experimental Data | Shake-Flask |
| Water (pH 7.4) | 25 | Experimental Data | Shake-Flask |
| Water (pH 9.0) | 25 | Experimental Data | Shake-Flask |
| PBS (pH 7.4) | 37 | Experimental Data | Kinetic |
| DMSO | 25 | Experimental Data | Shake-Flask |
| Ethanol | 25 | Experimental Data | Shake-Flask |
Table 3: Example Data Summary for Forced Degradation
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 N HCl (60°C) | 24 h | Experimental Data | Experimental Data |
| 0.1 N NaOH (RT) | 8 h | Experimental Data | Experimental Data |
| 3% H2O2 (RT) | 4 h | Experimental Data | Experimental Data |
| 80°C (Solid) | 7 days | Experimental Data | Experimental Data |
| Photolytic (ICH Q1B) | - | Experimental Data | Experimental Data |
Conclusion
This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By combining established principles of heterocyclic chemistry with systematic experimental protocols, researchers can generate the critical data necessary to advance the development of this compound. The emphasis on understanding the "why" behind the experimental design, coupled with detailed methodologies, ensures that the data generated will be reliable, interpretable, and fit for purpose in a research and development setting. The successful execution of these studies will elucidate the intrinsic physicochemical properties of this compound, paving the way for its future applications.
References
- 1. This compound | 70380-75-5 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine-derived heterocycles as potential photoacylating reagents | FOLIA - Fribourg Open Library and Archive [sonar.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. article.sapub.org [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
An In-depth Technical Guide to the Electronic and Photophysical Properties of Pyridyl-Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridyl-oxazoles are a significant class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines, including materials science and medicinal chemistry.[1] Their unique molecular architecture, which combines the electron-deficient nature of the pyridine ring with the electron-rich characteristics of the oxazole moiety, gives rise to a fascinating array of electronic and photophysical properties.[2] This guide provides a comprehensive exploration of these properties, delving into the underlying principles that govern their behavior and offering practical insights into their characterization and application. From their synthesis and fundamental electronic structure to their intricate photophysical processes, this document serves as a technical resource for researchers seeking to understand and harness the potential of pyridyl-oxazole derivatives.
Introduction: The Allure of Pyridyl-Oxazoles
The fusion of a pyridine and an oxazole ring within a single molecular framework creates a scaffold with remarkable versatility. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, while the oxazole ring, with its oxygen and nitrogen heteroatoms, can behave as an electron-donating group.[2][3] This inherent electronic push-pull character is the foundation for their diverse applications, which range from emissive materials in organic light-emitting diodes (OLEDs) to fluorescent probes for biological imaging and sensing.[4][5] Understanding the interplay between the electronic and photophysical properties of these molecules is paramount for the rational design of novel materials and therapeutics.
Synthetic Pathways to Pyridyl-Oxazole Scaffolds
The construction of the pyridyl-oxazole core can be achieved through several synthetic strategies. A prevalent and versatile method is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[6] This method has been successfully employed to create a variety of pyridyl-oxazole structures, including 'head-to-tail'-connected oligomers.[6][7] Other notable synthetic routes include the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones, and reactions of α-haloketones with primary amides.[3] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Delving into the Electronic Landscape
The electronic properties of pyridyl-oxazoles are dictated by the distribution of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's absorption and emission characteristics, as well as its electrochemical behavior.
The Interplay of Pyridine and Oxazole Moieties
The pyridine ring, being electron-deficient, generally contributes to lowering the energy of the LUMO. Conversely, the electron-rich oxazole ring tends to raise the energy of the HOMO.[8] This separation of electron density, often with the HOMO localized on the oxazole and donor substituents and the LUMO on the pyridine and acceptor substituents, is a hallmark of many pyridyl-oxazole derivatives. This electronic arrangement is fundamental to their charge-transfer characteristics.
Computational Insights into Electronic Structure
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have emerged as powerful computational tools for predicting and understanding the electronic properties of pyridyl-oxazoles.[8][9] These methods allow for the calculation of HOMO and LUMO energy levels, electron density distribution, and molecular electrostatic potentials, providing valuable insights that complement experimental findings.[8][9] For instance, computational studies can elucidate the impact of different substituents on the electronic structure, guiding the design of molecules with tailored properties.[10]
Unraveling the Photophysical Phenomena
The interaction of pyridyl-oxazoles with light gives rise to a range of photophysical processes, including absorption, fluorescence, and non-radiative decay. These processes are intimately linked to the molecule's electronic structure and are highly sensitive to its environment.
Absorption and Emission Characteristics
Pyridyl-oxazoles typically exhibit strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The position of the absorption maximum (λ_abs) is influenced by the extent of π-conjugation in the molecule and the nature of any substituents present.[11] Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax back to the ground state through various pathways, one of which is the emission of a photon, a process known as fluorescence. The wavelength of the emitted light (λ_em) is typically longer than the absorbed light, a phenomenon known as the Stokes shift.[12]
The Influence of the Molecular Environment
The photophysical properties of pyridyl-oxazoles can be significantly modulated by their surrounding environment. For example, the polarity of the solvent can affect the energy levels of the ground and excited states, leading to changes in the absorption and emission spectra.[13] This solvatochromism is a key feature that can be exploited in the design of fluorescent sensors.[14]
Quantum Yield and Fluorescence Lifetime
Two critical parameters that quantify the efficiency of the fluorescence process are the fluorescence quantum yield (Φ_F) and the fluorescence lifetime (τ_F). The quantum yield represents the ratio of the number of photons emitted to the number of photons absorbed, and it provides a measure of the brightness of a fluorophore.[15] The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.[15] These parameters are crucial for applications in bioimaging and optoelectronics.[5][16]
Experimental Characterization Techniques: A Practical Guide
A comprehensive understanding of the electronic and photophysical properties of pyridyl-oxazoles requires a combination of spectroscopic and electrochemical techniques.
UV-Vis Absorption and Fluorescence Spectroscopy
These are fundamental techniques for probing the electronic transitions in a molecule.
-
UV-Vis Absorption Spectroscopy: Measures the amount of light absorbed by a sample at different wavelengths. This provides information about the HOMO-LUMO gap and the electronic transitions that are occurring.
-
Fluorescence Spectroscopy: Involves exciting a sample at a specific wavelength and measuring the emitted light at longer wavelengths. This technique provides information about the emission spectrum, fluorescence intensity, and quantum yield.[15]
Experimental Protocol: Steady-State Fluorescence Measurement
-
Sample Preparation: Dissolve the pyridyl-oxazole derivative in a suitable spectroscopic grade solvent to a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrument Setup: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Data Acquisition:
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).
-
Set the excitation wavelength on the spectrofluorometer to λ_abs.
-
Scan the emission monochromator over a wavelength range that encompasses the expected emission to record the fluorescence spectrum.
-
-
Data Analysis: Determine the emission maximum (λ_em) and calculate the Stokes shift (λ_em - λ_abs).
Time-Resolved Fluorescence Spectroscopy
This technique is used to measure the fluorescence lifetime of a molecule.
Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
-
Sample Preparation: Prepare the sample as for steady-state fluorescence measurements.
-
Instrument Setup: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector, and timing electronics.
-
Data Acquisition: The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_F).
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels.
Experimental Workflow: Characterization of Pyridyl-Oxazoles
Caption: Experimental and computational workflow for characterizing pyridyl-oxazoles.
Structure-Property Relationships and Applications
The ability to tune the electronic and photophysical properties of pyridyl-oxazoles by modifying their chemical structure is a key driver of their utility.
Organic Light-Emitting Diodes (OLEDs)
In the realm of materials science, pyridyl-oxazole derivatives have shown significant promise as emitters in OLEDs.[4] By incorporating different aromatic substituents, the emission color can be tuned across the visible spectrum.[17] Their inherent bipolar nature, arising from the combination of electron-donating and electron-withdrawing moieties, can facilitate balanced charge transport within the device, leading to improved efficiency.[18][19]
Fluorescent Probes and Sensors
The sensitivity of their fluorescence to the local environment makes pyridyl-oxazoles excellent candidates for the development of fluorescent probes and sensors.[5][20][21] For example, derivatives have been designed to detect specific metal ions or changes in pH.[20][21] The introduction of specific binding sites into the molecular structure allows for selective interactions with analytes, resulting in a measurable change in the fluorescence signal.
Jablonski Diagram for a Pyridyl-Oxazole Fluorophore
Caption: A simplified Jablonski diagram illustrating the key photophysical processes.
Conclusion and Future Perspectives
Pyridyl-oxazoles represent a privileged class of heterocyclic compounds with a rich and tunable set of electronic and photophysical properties. The interplay between the electron-donating oxazole and electron-withdrawing pyridine moieties provides a robust platform for the design of functional molecules with applications spanning from advanced materials to biological probes. Future research in this area will likely focus on the development of more sophisticated molecular architectures with enhanced performance characteristics, such as higher quantum yields, longer emission wavelengths for deep-tissue imaging, and improved stability for device applications. The continued synergy between synthetic chemistry, photophysical characterization, and computational modeling will undoubtedly unlock the full potential of this versatile molecular scaffold.
References
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. aminer.org [aminer.org]
- 5. globethesis.com [globethesis.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijrpr.com [ijrpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ossila.com [ossila.com]
- 17. Highly efficient deep-blue fluorescence OLEDs with excellent charge balance based on phenanthro[9,10-d]oxazole-anthracene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of pyridine-based 1,3,4-oxadiazole derivative as fluorescence turn-on sensor for high selectivity of Ag+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 5-(4-Pyridyl)-1,3-oxazole as a Versatile N,N'-Bidentate Ligand in Coordination Chemistry
Introduction: The Strategic Advantage of the Pyridyl-Oxazole Scaffold
In the vast landscape of coordination chemistry, the rational design of ligands is paramount to controlling the electronic, steric, and catalytic properties of metal complexes. While classic ligands like 2,2'-bipyridine and pyridine-oxazolines (PyOx) are workhorses of the field, the 5-(4-Pyridyl)-1,3-oxazole scaffold presents a unique and compelling combination of features for the modern researcher.
This guide provides an in-depth exploration of this compound, a rigid, planar, N,N'-bidentate chelating ligand. Its structure features two distinct nitrogen donor atoms: the sp² nitrogen of the pyridine ring and the sp² nitrogen of the oxazole ring. This asymmetry, coupled with the rigid oxazole backbone, imparts distinct electronic and steric properties compared to more flexible or symmetrical ligands. The oxazole ring is more π-deficient than a second pyridine ring, which can modulate the redox potential and photophysical properties of the resulting metal complexes.[1][2] These characteristics make it an exceptional candidate for applications ranging from asymmetric catalysis to the development of novel luminescent materials and metallodrugs.
This document serves as a practical guide for researchers, providing validated protocols for the synthesis of the ligand and its metal complexes, detailed characterization data, and insights into its most promising applications.
Synthesis of this compound Ligand
The most reliable and efficient method for synthesizing 5-substituted oxazoles is the Van Leusen oxazole synthesis.[3][4] This reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a C2N1 synthon, which reacts with an aldehyde to form the oxazole ring in a one-pot procedure.[5][6]
Caption: Workflow for the Van Leusen synthesis of this compound.
Protocol 2.1: Van Leusen Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 5-aryloxazoles.[3][7]
Rationale: Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the potassium carbonate base. The reaction can be performed at reflux, but using a pressure reactor can dramatically reduce reaction times from hours to minutes by allowing for higher temperatures.[7]
Materials:
-
4-Pyridinecarboxaldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Pyridinecarboxaldehyde (1.0 eq).
-
Add TosMIC (1.05 eq) to the flask.
-
Add anhydrous Methanol to create a ~0.2 M solution based on the aldehyde.
-
Add anhydrous Potassium Carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed. (Expert Tip: For an accelerated reaction, perform this step in a sealed pressure reactor at 100-120 °C for 20-30 minutes).[7]
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between DCM and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a white solid.[7]
Synthesis of Metal Complexes
The dual nitrogen donors of this compound make it an excellent chelating ligand for a variety of transition metals, including palladium, copper, ruthenium, and iridium.[1][8] The following is a general protocol for the synthesis of a dichloropalladium(II) complex, a common precursor for catalytic applications.
Caption: Chelation of this compound to a Palladium(II) center.
Protocol 3.1: Synthesis of [Pd(this compound)Cl₂]
Rationale: This protocol is based on standard procedures for coordinating N,N'-bidentate ligands to palladium.[8] Acetonitrile is a good solvent choice as it weakly coordinates to the palladium precursor, [PdCl₂(NCMe)₂], and is easily displaced by the stronger pyridyl-oxazole ligand. The product is often poorly soluble in the reaction solvent, leading to precipitation and easy isolation.
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) dichloride, [PdCl₂(NCMe)₂]
-
Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the this compound ligand (1.0 eq) in anhydrous acetonitrile.
-
In a separate flask, dissolve [PdCl₂(NCMe)₂] (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the palladium solution to the stirring ligand solution at room temperature.
-
A color change and/or precipitation of a solid (typically yellow-orange) should be observed almost immediately or within a few minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours to ensure complete complexation.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with a small amount of cold acetonitrile, followed by a generous amount of diethyl ether to remove any unreacted starting materials and facilitate drying.
-
Dry the complex under high vacuum. The product can be used without further purification if high-purity starting materials were used.
Physicochemical Characterization
Thorough characterization of both the free ligand and the resulting metal complex is crucial. The following table summarizes the expected data based on experimental findings and analysis of analogous compounds.[7][9]
| Technique | This compound (Ligand) | [Pd(Ligand)Cl₂] (Complex) | Rationale for Observed Changes |
| ¹H NMR | Py-H (α to N): ~8.68 ppmPy-H (β to N): ~7.53 ppmOx-H (C2): ~8.02 ppmOx-H (C4): ~7.58 ppm[7] | Py-H (α to N): Downfield shift to ~8.8-9.0 ppmOx-H (C2): Downfield shift to ~8.2-8.4 ppm | Deshielding of protons adjacent to the nitrogen atoms upon coordination to the electron-deficient metal center. |
| ¹³C NMR | Py-C (α to N): ~150.5 ppmOx-C2: ~150.2 ppmOx-C5: ~120.2 ppm[7] | Py-C (α to N): Shift to ~152-154 ppmOx-C2: Shift to ~151-153 ppm | Electron density is withdrawn from the ligand upon coordination, causing shifts in the carbon signals, especially those near the coordination sites. |
| FT-IR | C=N stretch (Py): ~1584 cm⁻¹C=N stretch (Ox): ~1616 cm⁻¹[7] | C=N stretch (Py): Shift to higher frequency (~1600-1610 cm⁻¹)C=N stretch (Ox): Shift to higher frequency (~1625-1635 cm⁻¹) | Coordination to the metal strengthens and stiffens the C=N bonds, resulting in a shift to higher wavenumbers. |
| HRMS (ESI+) | [M+H]⁺ calculated and found | [M-Cl]⁺ or [M+Na]⁺ calculated and found | Confirms the molecular weight and elemental composition of the synthesized ligand and the resulting complex. |
Applications in Research and Development
Asymmetric Catalysis
Pyridyl-oxazole ligands have shown exceptional promise in palladium-catalyzed asymmetric reactions.[1][10] The rigid, chiral environment created when a chiral version of the ligand coordinates to the metal center allows for high levels of stereocontrol. The this compound backbone serves as an excellent, achiral scaffold that can be rendered chiral through substitution at the oxazole C4 position or by using a planar-chiral backbone.[10]
Caption: Generalized catalytic cycle for a Pd-catalyzed Suzuki cross-coupling reaction.
Protocol 5.1.1: General Procedure for a Test Suzuki Coupling Reaction
Rationale: This protocol serves as a starting point to evaluate the catalytic activity of a newly synthesized [Pd(Pyridyl-Oxazole)Cl₂] complex. The Suzuki coupling is a robust and well-understood reaction, making it an ideal benchmark.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-tert-butylbenzene) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
[Pd(Pyridyl-Oxazole)Cl₂] catalyst (1-2 mol%)
-
Toluene and Water (e.g., 10:1 mixture)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl bromide, arylboronic acid, and base.
-
Add the [Pd(Pyridyl-Oxazole)Cl₂] catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the biphenyl product.
Luminescent Materials and Sensors
The rigid, conjugated structure of the pyridyl-oxazole ligand makes it a promising scaffold for creating luminescent metal complexes.[11][12] Coordination to heavy metals like Ru(II), Ir(III), or Pt(II) can induce phosphorescence from metal-to-ligand charge transfer (MLCT) excited states. These materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
The photophysical properties are highly tunable. Modifying the substituents on either the pyridine or oxazole ring can alter the HOMO/LUMO energy levels, thereby changing the emission color and quantum efficiency.[13][14] Furthermore, the binding of an external analyte can perturb the electronic structure, leading to a "turn-on" or "turn-off" luminescent response, forming the basis for a chemical sensor.[7]
| Photophysical Property | Typical Measurement | Significance |
| UV-Vis Absorption | λ_max (nm), ε (M⁻¹cm⁻¹) | Characterizes ligand-centered (π-π*) and MLCT transitions. |
| Photoluminescence (PL) | λ_em (nm) | Determines the color of the emitted light. |
| Quantum Yield (Φ) | % | Measures the efficiency of the emission process. |
| Emission Lifetime (τ) | ns to µs | Helps distinguish between fluorescence (short lifetime) and phosphorescence (long lifetime). |
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. sciforum.net [sciforum.net]
- 8. (Pyridyl)benzoazole palladium(ii) complexes as homogeneous catalysts in hydrogenation of alkenes and alkynes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Luminescent First-Row Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luminescent dipyrrin based metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Blue to yellow-emitting neutral Cu(i) complexes with μ-bridging 1,2,4-triazole: synthesis, photophysical characterization and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 5-(4-Pyridyl)-1,3-oxazole as a Selective Fluorescent Probe for Divalent Metal Ions
Introduction: The Critical Role of Metal Ion Sensing
Metal ions are fundamental to a vast array of biological and chemical processes.[1] Zinc (Zn²⁺), for instance, is an essential trace element crucial for the function of numerous enzymes and transcription factors, and its dysregulation is implicated in various neurological disorders.[2][3][4][5] Similarly, copper (Cu²⁺) is a vital cofactor in redox reactions, but its excess can lead to oxidative stress and cellular damage.[6][7][8] Consequently, the development of sensitive and selective methods for the detection of these metal ions is of paramount importance in fields ranging from environmental monitoring to drug discovery and clinical diagnostics.[1]
Fluorescent probes have emerged as powerful tools for metal ion detection due to their high sensitivity, rapid response, and potential for real-time imaging in biological systems.[1] These probes are typically composed of a fluorophore (a molecule that emits light upon excitation) linked to a receptor (a unit that selectively binds to the target metal ion). The binding event modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength.[1] This application note details the properties and application of 5-(4-Pyridyl)-1,3-oxazole , a promising fluorescent probe for the selective detection of divalent metal ions, with a particular focus on zinc (II).
Probe Profile: this compound
The this compound molecule integrates a pyridyl group, a well-known metal-coordinating moiety, with a 1,3-oxazole ring, a five-membered heterocycle known for its favorable photophysical properties.[9][10][11] The nitrogen atom of the pyridine ring acts as a Lewis base, readily coordinating with metal ions. This interaction can significantly alter the electronic properties of the conjugated π-system, leading to a change in the fluorescence output.
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The primary mechanism of action for this compound as a metal ion sensor is predicated on Chelation-Enhanced Fluorescence (CHEF) . In its free, unbound state, the probe exhibits minimal fluorescence due to photoinduced electron transfer (PET) from the lone pair of electrons on the pyridyl nitrogen to the excited oxazole fluorophore. This non-emissive de-excitation pathway effectively quenches the fluorescence.
Upon chelation with a suitable metal ion, such as Zn²⁺, the lone pair of electrons on the pyridyl nitrogen becomes engaged in the coordinate bond. This binding event inhibits the PET process, thereby blocking the non-radiative decay pathway. As a result, the excited fluorophore is more likely to return to its ground state via the emission of a photon, leading to a significant "turn-on" fluorescent response.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetically controlled photoinduced electron transfer switching in Cu(I)-responsive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetically Controlled Photoinduced Electron Transfer Switching in Cu(I)-Responsive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-coordination-mediated sequential chelation-enhanced fluorescence (CHEF) and fluorescence resonance energy transfer (FRET) in a heteroditopic ligand system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 5-(4-Pyridyl)-1,3-oxazole Derivatives
Introduction: The Therapeutic Potential of 5-(4-Pyridyl)-1,3-oxazole Derivatives
The oxazole scaffold is a prominent feature in numerous biologically active compounds, and its derivatives are the subject of intensive research in medicinal chemistry.[1][2][3] The incorporation of a pyridyl group at the 5-position of the 1,3-oxazole ring introduces a key structural motif known to interact with various biological targets, suggesting a promising avenue for the development of novel therapeutic agents. Preliminary studies on pyridyl-oxazole carboxamides have indicated significant fungicidal activities, for instance.[4] As with any novel class of potential pharmaceuticals, a thorough and standardized evaluation of their antimicrobial and antifungal properties is a critical step in the drug development pipeline.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized assays to determine the antimicrobial and antifungal efficacy of this compound derivatives. The protocols detailed herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[5][6][7][8][9][10][11][12]
Part 1: Foundational Assays for Efficacy Determination
The initial screening of novel compounds typically involves determining their minimum inhibitory concentration (MIC) and, in some cases, their minimum bactericidal or fungicidal concentration (MBC/MFC). These quantitative measures provide a baseline for understanding the potency of the this compound derivatives against a panel of clinically relevant microorganisms.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[13][14] This method is considered a gold standard for susceptibility testing due to its accuracy and ability to provide a precise MIC value.[15][16]
-
Choice of Broth: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most aerobic and facultatively anaerobic bacteria.[15] For fungi, RPMI-1640 medium is commonly used. The specific composition of these media ensures that the antimicrobial agent's activity is not inhibited and supports robust microbial growth.
-
Inoculum Standardization: The density of the microbial inoculum is critical for reproducible results. A standardized inoculum, typically adjusted to a 0.5 McFarland standard, ensures that the number of microbial cells is consistent across all tests.[15]
-
Serial Dilutions: A two-fold serial dilution of the this compound derivative allows for the determination of the MIC over a wide range of concentrations.
Caption: Workflow for Broth Microdilution Assay.
-
Preparation of the Test Compound:
-
Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium (CAMHB for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
-
Preparation of the Inoculum:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for yeast, in ambient air.[15][17]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.
-
Disk Diffusion Assay for Qualitative Susceptibility Screening
The disk diffusion method is a qualitative or semi-quantitative assay that provides a rapid and cost-effective way to screen for the antimicrobial activity of a compound.[18][19] While it does not yield a precise MIC value, it is useful for preliminary assessments of a compound's spectrum of activity.
-
Agar Medium: Mueller-Hinton agar is the standard medium for the disk diffusion testing of non-fastidious bacteria. Its composition allows for good diffusion of the antimicrobial agent and supports reproducible bacterial growth.
-
Zone of Inhibition: The size of the zone of inhibition around the disk correlates with the susceptibility of the microorganism to the compound. A larger zone generally indicates greater susceptibility.
Caption: Workflow for Disk Diffusion Assay.
-
Inoculum and Plate Preparation:
-
Prepare a standardized inoculum of the test microorganism as described for the broth microdilution assay.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.
-
-
Disk Preparation and Application:
-
Impregnate sterile paper disks (6 mm in diameter) with a known amount of the this compound derivative solution.
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Part 2: Data Presentation and Interpretation
The results of the antimicrobial and antifungal assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Minimum Inhibitory Concentration (MIC) Data
MIC values are typically presented in a tabular format, allowing for a direct comparison of the activity of the this compound derivatives against a panel of microorganisms.
| Compound | Microorganism | MIC (µg/mL) |
| This compound Derivative 1 | Staphylococcus aureus ATCC 29213 | 16 |
| Escherichia coli ATCC 25922 | 64 | |
| Candida albicans ATCC 90028 | 32 | |
| This compound Derivative 2 | Staphylococcus aureus ATCC 29213 | 8 |
| Escherichia coli ATCC 25922 | >128 | |
| Candida albicans ATCC 90028 | 16 | |
| Control Antibiotic (e.g., Ciprofloxacin) | Staphylococcus aureus ATCC 29213 | 0.5 |
| Escherichia coli ATCC 25922 | 0.015 | |
| Control Antifungal (e.g., Fluconazole) | Candida albicans ATCC 90028 | 1 |
Disk Diffusion Data
The results of the disk diffusion assay are presented as the diameter of the zone of inhibition in millimeters.
| Compound | Microorganism | Zone of Inhibition (mm) |
| This compound Derivative 1 | Staphylococcus aureus ATCC 29213 | 18 |
| Escherichia coli ATCC 25922 | 12 | |
| Candida albicans ATCC 90028 | 15 | |
| This compound Derivative 2 | Staphylococcus aureus ATCC 29213 | 22 |
| Escherichia coli ATCC 25922 | 6 (no inhibition) | |
| Candida albicans ATCC 90028 | 19 | |
| Control Antibiotic (e.g., Ciprofloxacin) | Staphylococcus aureus ATCC 29213 | 30 |
| Escherichia coli ATCC 25922 | 35 | |
| Control Antifungal (e.g., Fluconazole) | Candida albicans ATCC 90028 | 25 |
Part 3: Quality Control and Standardization
To ensure the accuracy and reproducibility of the assay results, strict adherence to quality control measures is essential.
-
Reference Strains: The use of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), is crucial for quality control.
-
Standardized Procedures: Following the standardized protocols from CLSI or EUCAST ensures that the results are comparable across different laboratories.[5][8]
-
Control Compounds: The inclusion of known antimicrobial and antifungal agents as positive controls helps to validate the assay performance.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial evaluation of the antimicrobial and antifungal activity of this compound derivatives. By adhering to these standardized methods, researchers can generate reliable and reproducible data that will be critical for the continued development of this promising class of compounds as potential therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. iajps.com [iajps.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. iacld.com [iacld.com]
- 8. ESCMID: EUCAST [escmid.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. darvashco.com [darvashco.com]
- 12. EUCAST: Expert Rules [eucast.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 19. connectsci.au [connectsci.au]
High-Throughput Screening of Pyridyl-Oxazole Compound Libraries for Novel Drug Candidates
Application Note & Protocol
Abstract
The pyridyl-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibition and antimicrobial effects.[1][2] High-Throughput Screening (HTS) provides a powerful methodology to rapidly interrogate large, diverse libraries of pyridyl-oxazole derivatives to identify novel starting points for drug discovery programs.[3][4] This guide provides a comprehensive overview and detailed protocols for the successful execution of an HTS campaign targeting a pyridyl-oxazole library. We will delve into the principles of assay design, validation, automated screening, and the critical subsequent steps of data analysis and hit validation, ensuring a robust and efficient path from primary screen to confirmed lead candidates.
The Pyridyl-Oxazole Scaffold: A Privileged Heterocycle
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the fusion of pyridine and oxazole rings creates a scaffold with significant therapeutic potential.[5] The oxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom, and the pyridine ring work in concert to provide a rigid structure with specific electronic properties.[6] This combination allows for a multitude of non-covalent interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and π-stacking.[5][6]
The versatility of the pyridyl-oxazole core is further enhanced by the numerous points for chemical modification, allowing for the creation of large, diverse compound libraries.[7] These libraries can be designed to explore a wide chemical space, increasing the probability of identifying compounds with desired biological activity against targets like protein kinases, which are often implicated in cancer and inflammatory diseases.[8][9]
The High-Throughput Screening (HTS) Paradigm
HTS is a cornerstone of modern drug discovery, enabling the rapid testing of tens of thousands to millions of compounds per day.[10][11] This process leverages automation, miniaturization, and sophisticated data analysis to move beyond the limitations of traditional, low-throughput methods.[12] A typical HTS campaign is a multi-stage process designed to systematically identify and validate active compounds, or "hits," from a large library.[13][14]
The overarching goal is not merely to find active compounds, but to find tractable hits—those that are potent, selective, and possess favorable chemical properties for further development. The process is best visualized as a funnel, starting with a large number of compounds and progressively narrowing the field to a small set of high-quality, validated hits.
Caption: The High-Throughput Screening (HTS) workflow from target to validated hits.
Assay Development and Validation: The Foundation of a Successful Screen
The quality of an HTS campaign is entirely dependent on the quality of the assay.[15] An assay must be robust, reproducible, and sensitive enough to detect real biological activity while minimizing false positives and negatives. Before embarking on a full-scale screen, significant effort must be invested in developing and validating the assay, typically in a miniaturized format (e.g., 384- or 1536-well plates) to conserve reagents and library compounds.[14][16]
Causality in Assay Choice
The choice between a biochemical and a cell-based assay is a critical first step.
-
Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) and are ideal for directly measuring the interaction between a compound and its target.[17] They offer a clean system with fewer confounding variables but lack the context of a cellular environment.
-
Cell-Based Assays: These assays measure a downstream effect in a living cell (e.g., reporter gene expression, cell death).[13] They provide more physiologically relevant data, as they inherently test for cell permeability and account for complex cellular interactions, but can be more variable and the direct target may be unknown.[18]
For a pyridyl-oxazole library targeting a specific protein kinase, a biochemical assay measuring kinase activity (e.g., via ATP consumption or phosphopeptide formation) is often the preferred starting point for its directness and robustness.
Protocol 1: Assay Validation
This protocol outlines the steps to validate an assay's readiness for HTS. The key is to demonstrate that the assay can reliably distinguish between active and inactive states.
Objective: To confirm the assay is robust and suitable for HTS by evaluating key statistical parameters.
Materials:
-
384-well microplates (e.g., white opaque plates for luminescence).
-
Assay components (enzyme, substrate, co-factors, buffer).
-
Positive control (a known inhibitor or activator).
-
Negative control (vehicle, typically DMSO).
-
Automated liquid handlers and plate reader.
Methodology:
-
Plate Layout Design: Design a plate map that includes a sufficient number of control wells. A typical layout includes columns 1-2 for negative controls (e.g., 1% DMSO) and columns 23-24 for positive controls (e.g., a known inhibitor at its EC80).
-
Reagent Dispensing: Using an automated dispenser, add all assay components (buffer, enzyme, substrate) to the wells of multiple 384-well plates.
-
Control Addition: Add the negative control (DMSO) to its designated wells and the positive control to its wells.
-
Incubation: Incubate the plates according to the optimized assay conditions (e.g., 60 minutes at room temperature).
-
Signal Detection: Add the detection reagent (e.g., a luminescent reagent that measures remaining ATP) and read the plate on a compatible plate reader.
-
Data Analysis: Calculate the following quality control metrics for at least three independent plates. The goal is to ensure inter-plate and intra-plate consistency.[3][16]
| Parameter | Formula | Acceptance Criterion | Rationale |
| Signal-to-Background (S/B) | Mean(Negative Control) / Mean(Positive Control) | > 5 | Measures the dynamic range of the assay. A larger window makes it easier to identify hits. |
| Coefficient of Variation (%CV) | (StdDev / Mean) * 100 | < 10% for both controls | Measures the variability within a set of controls. Low CV indicates high precision. |
| Z-Factor (Z') | 1 - [3*(StdDevpos + StdDevneg) / |Meanpos - Meanneg|] | > 0.5 | A dimensionless metric that combines dynamic range and data variation.[10] A Z' > 0.5 is considered an excellent assay suitable for HTS. |
Trustworthiness Check: An assay is only considered validated when it consistently achieves a Z' > 0.5 across multiple runs.[16] This statistical validation provides confidence that the hits identified in the main screen will be a result of compound activity, not random assay noise.
Protocol 2: The Primary HTS Campaign
Once the assay is validated, the primary screen can commence. This involves testing every compound in the pyridyl-oxazole library at a single, fixed concentration.
Objective: To identify "primary hits" from the pyridyl-oxazole library that modulate the target's activity above a defined threshold.
Materials:
-
Validated assay reagents.
-
Pyridyl-oxazole compound library, plated in 384-well format (typically 10 mM in DMSO).
-
Acoustic liquid handler (e.g., Echo) or pin tool for nanoliter-volume compound transfer.
-
Fully automated HTS system (robotics for plate handling, dispensing, reading).[11]
Methodology:
-
Compound Transfer: Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each library compound from the source plates to the assay plates. This results in a final assay concentration of typically 10 µM with a final DMSO concentration of ≤ 0.5%.[14]
-
Reagent Addition: The automated system dispenses the master mix of assay reagents into each well of the assay plates containing the compounds.
-
Incubation: Plates are incubated for the pre-determined time. Automated plate hotels or incubators are used to manage the large number of plates.
-
Detection & Reading: The detection reagent is added, and plates are read sequentially by an integrated plate reader. Data is automatically captured and associated with the compound ID for each well.
-
Daily QC Monitoring: It is crucial to monitor the Z' factor for the control wells on every plate screened.[11] Any plate with a Z' < 0.5 should be flagged and potentially re-screened.
Data Analysis and Hit Triage
The primary screen generates a massive dataset that requires systematic analysis to identify genuine hits while discarding false positives.[19]
Data Normalization: Raw data from the plate reader is first normalized to account for plate-to-plate and systematic variations. A common method is to normalize each compound's activity relative to the on-plate controls: % Inhibition = 100 * (1 - [Signalcompound - Meanpos] / [Meanneg - Meanpos])
Hit Selection: A hit threshold is established, typically based on the mean activity of the library plus three times its standard deviation (Mean + 3*SD). Any compound exceeding this threshold is classified as a primary hit. The hit rate is generally expected to be low, often below 1%.[20]
Hit Triage: Primary hits undergo a rigorous triage process to filter out undesirable compounds. This process is crucial for focusing resources on the most promising candidates.
Caption: A decision-making cascade for triaging and validating primary HTS hits.
Protocol 3: Hit Confirmation and Validation
This phase aims to confirm the activity of primary hits and characterize their potency and specificity.
Objective: To validate primary hits by re-testing from dry powder, determining their potency (IC50), and ruling out non-specific mechanisms of action.
Methodology:
-
Hit Picking and Re-supply: Primary hit compounds are ordered as dry powders from a vendor or re-solubilized from master stocks. This step is critical to rule out hits that may have resulted from compound degradation or precipitation in the library plates.
-
Dose-Response Analysis:
-
Create a serial dilution series for each confirmed hit (e.g., 10-point, 3-fold dilutions starting from 50 µM).
-
Test these concentrations in the primary assay in triplicate.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the activity is inhibited).
-
-
Orthogonal and Counter-Screens:
-
Orthogonal Assay: Test potent compounds in a different assay format that measures the same biological endpoint but uses a different technology (e.g., if the primary screen was luminescence-based, an orthogonal assay might be fluorescence-based).[17] This helps eliminate technology-specific artifacts.
-
Counter-Screen: Employ an assay designed to detect non-specific activity. For a kinase inhibitor screen, a counter-screen against a structurally unrelated kinase can provide initial selectivity data. For cell-based screens, a cytotoxicity assay is a common counter-screen.
-
-
Preliminary SAR Analysis: Analyze the structure-activity relationships (SAR) of the validated hits.[16] The presence of multiple active compounds sharing a common chemical core (a "series") provides much higher confidence than a single active compound ("singleton").
Conclusion
High-throughput screening of a pyridyl-oxazole library is a robust strategy for identifying novel chemical matter for drug discovery programs. The success of such a campaign hinges on a meticulously developed and validated assay, a disciplined and automated screening process, and a rigorous, multi-step hit validation cascade. By following the principles and protocols outlined in this guide, researchers can efficiently navigate the complexities of HTS to uncover promising lead compounds with the potential to become next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 5. tandfonline.com [tandfonline.com]
- 6. evitachem.com [evitachem.com]
- 7. chemscene.com [chemscene.com]
- 8. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Data Mining and Computational Modeling of High Throughput Screening Datasets - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-(4-Pyridyl)-1,3-oxazole Analogs: An Application Note and Protocol
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing a detailed exploration of the experimental setup for synthesizing 5-(4-pyridyl)-1,3-oxazole analogs. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the oxazole ring in a wide array of biologically active molecules. This document offers a deep dive into the prevalent synthetic methodologies, focusing on the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis, complete with detailed protocols, mechanistic insights, and troubleshooting strategies to ensure successful and reproducible outcomes.
Introduction to Pyridyl-Oxazole Scaffolds
The fusion of pyridine and oxazole rings creates a heterocyclic scaffold with a unique electronic and structural profile, making it a privileged motif in the design of novel therapeutic agents. The pyridine ring, a bioisostere of a phenyl group, can engage in hydrogen bonding and metal coordination, while the oxazole moiety serves as a stable, lipophilic linker that can mimic amide bonds, often improving pharmacokinetic properties. The synthesis of analogs with substituents on the pyridyl or oxazole ring is crucial for structure-activity relationship (SAR) studies in drug discovery.
Core Synthetic Strategies
Two primary and robust methods for the synthesis of 5-substituted oxazoles are the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern.
Van Leusen Oxazole Synthesis: A Versatile Approach
The Van Leusen reaction is a powerful tool for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This method is particularly well-suited for the synthesis of this compound, starting from the readily available pyridine-4-carboxaldehyde.
Causality of Experimental Choices: The reaction proceeds via the deprotonation of TosMIC by a base, creating a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the aromatic oxazole ring.[2] The choice of a mild base like potassium carbonate is often sufficient and helps to avoid side reactions with sensitive aldehydes.[3] Methanol is a common solvent as it facilitates the reaction and is easily removed.
Reaction Mechanism Workflow
Caption: Van Leusen reaction mechanism for this compound synthesis.
Detailed Protocol: Van Leusen Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Pyridine-4-carboxaldehyde | C₆H₅NO | 107.11 | 1.0 | 1.0 |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | 2.5 |
| Methanol (MeOH) | CH₃OH | 32.04 | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |
| Brine | NaCl(aq) | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-4-carboxaldehyde (1.0 mmol, 107 mg), tosylmethyl isocyanide (1.1 mmol, 215 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Solvent Addition: Add 10 mL of methanol to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.[4]
Safety Precautions:
-
Pyridine-4-carboxaldehyde: Causes severe skin burns and eye damage. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Tosylmethyl isocyanide (TosMIC): Harmful if swallowed or inhaled. It is a lachrymator. Use in a fume hood and wear appropriate PPE.
-
Methanol: Flammable liquid and toxic. Avoid inhalation and contact with skin.
Robinson-Gabriel Synthesis: A Classic Route
The Robinson-Gabriel synthesis is a traditional and effective method for preparing oxazoles through the cyclodehydration of 2-acylamino-ketones.[5][6] This approach is particularly useful when the corresponding 2-acylamino-ketone is readily accessible.
Causality of Experimental Choices: The reaction is typically catalyzed by strong acids, such as sulfuric acid or polyphosphoric acid, which facilitate the intramolecular cyclization by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7] The subsequent dehydration step is also acid-catalyzed, leading to the formation of the aromatic oxazole ring. The choice of dehydrating agent can significantly impact the reaction yield and purity, with milder reagents like trifluoroacetic anhydride being used for more sensitive substrates.[8]
Reaction Mechanism Workflow
Caption: Robinson-Gabriel synthesis mechanism for oxazole formation.
Detailed Protocol: Robinson-Gabriel Synthesis of a 2-Aryl-5-(4-pyridyl)-1,3-oxazole Analog
This protocol describes a general procedure that can be adapted for the synthesis of various 2-aryl-5-(4-pyridyl)-1,3-oxazole analogs, starting from the corresponding 2-acylamino-2-(pyridin-4-yl)ethan-1-one.
Materials and Reagents:
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Acylamino-2-(pyridin-4-yl)ethan-1-one | Varies | Varies | 1.0 | 1.0 |
| Polyphosphoric Acid (PPA) | (HPO₃)n | - | - | - |
| Ice Water | H₂O | 18.02 | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | - |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, heat polyphosphoric acid (approximately 10 g per 1 mmol of substrate) to around 80-100 °C.
-
Substrate Addition: Add the 2-acylamino-2-(pyridin-4-yl)ethan-1-one derivative (1.0 mmol) to the hot PPA with stirring.
-
Reaction: Increase the temperature to 140-160 °C and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to about 100 °C and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The product will often precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.
-
Characterization of this compound
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | (400 MHz, CDCl₃): δ 8.68-8.69 (m, 2H, pyridyl-H), 8.02 (s, 1H, oxazole-H2), 7.58 (s, 1H, oxazole-H4), 7.52-7.54 (m, 2H, pyridyl-H).[4] |
| ¹³C NMR | (100 MHz, CDCl₃): δ 151.6, 150.5, 149.0, 134.5, 124.8, 118.1.[4] |
| IR | (ATR) νmax/cm⁻¹ 3090, 2951, 1616, 1584, 1481, 1423, 1220.[4] |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₈H₇N₂O⁺: 147.0558; found: 147.0553. |
Troubleshooting and Expert Insights
Van Leusen Synthesis:
-
Low Yield: Ensure anhydrous conditions as TosMIC is moisture-sensitive. The purity of the aldehyde is also critical; ketone impurities will lead to the formation of nitrile byproducts.
-
Incomplete Reaction: If the reaction stalls, a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be used. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.
-
Side Reactions: The primary side reaction is the formation of a nitrile from any contaminating ketones in the aldehyde starting material. Purification of the aldehyde before use is the best preventative measure.
Robinson-Gabriel Synthesis:
-
Low Yield/Tar Formation: This often indicates that the reaction conditions are too harsh. Consider using a milder dehydrating agent like trifluoroacetic anhydride (TFAA) or employing a two-step procedure with Dess-Martin periodinane followed by cyclodehydration.[8]
-
Incomplete Reaction: A sluggish reaction may be driven to completion by increasing the amount of the dehydrating agent or switching to a more potent one (e.g., from PPA to Eaton's reagent).
-
Byproduct Formation: Over-acylation or sulfonation can occur with very reactive substrates. Careful control of reaction temperature and time is crucial.
Conclusion
The synthesis of this compound analogs is readily achievable through established synthetic methodologies. The Van Leusen oxazole synthesis offers a direct and high-yielding route from commercially available starting materials. The Robinson-Gabriel synthesis provides a robust alternative, particularly when the requisite 2-acylamino-ketone precursors are on hand. By understanding the underlying mechanisms and potential pitfalls of each method, researchers can confidently and efficiently access a diverse range of pyridyl-oxazole analogs for further investigation in drug discovery and materials science.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
use of 5-(4-Pyridyl)-1,3-oxazole in materials science applications
An Application Guide to 5-(4-Pyridyl)-1,3-oxazole and its Derivatives in Materials Science
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound and its closely related 1,3,4-oxadiazole analogues, versatile heterocyclic compounds that have garnered significant attention in materials science. Their unique molecular architecture, featuring a coordinating pyridyl group and a photophysically active, electron-deficient oxazole/oxadiazole core, makes them exceptional building blocks for a new generation of functional materials. This guide will delve into their synthesis, properties, and key applications, providing both the theoretical underpinnings and practical protocols for researchers in materials chemistry, nanotechnology, and drug development.
Core Molecular Attributes: The Foundation of Functionality
The utility of this compound and its isomers in materials science stems from a synergistic combination of its two primary moieties:
-
The 4-Pyridyl Group: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base. This enables it to act as a monodentate or bidentate ligand, coordinating strongly with a wide range of metal ions. This predictable coordination behavior is the cornerstone of its use in constructing highly ordered supramolecular structures like coordination polymers and metal-organic frameworks (MOFs).[1][2]
-
The Oxazole/Oxadiazole Core: The five-membered oxazole or 1,3,4-oxadiazole ring is an electron-deficient aromatic system. This confers several crucial properties:
-
Photoluminescence: Many oxadiazole derivatives are known to be highly fluorescent, typically emitting in the blue to green region of the spectrum.[3][4][5] This property is central to their application in sensors and organic electronics.
-
Electron Transport: Their electron-deficient nature facilitates the acceptance and transport of electrons, making them ideal candidates for electron-transporting layers (ETLs) in Organic Light-Emitting Diodes (OLEDs).[6][7][8]
-
Thermal and Chemical Stability: The aromatic heterocycle imparts significant thermal and hydrolytic stability to the resulting materials, a critical requirement for device applications.[7][9]
-
These attributes make pyridyl-oxazole derivatives powerful and tunable synthons for creating materials where structure and function are intricately linked.
Application I: Coordination Polymers and Metal-Organic Frameworks (MOFs)
The pyridyl nitrogen provides a reliable coordination site for linking metal centers into one-, two-, or three-dimensional networks. By carefully selecting metal ions and reaction conditions, researchers can engineer crystalline materials with tailored topologies and properties, such as porosity for gas sorption or catalytic activity.[1][10][11] A common and versatile variant used for this purpose is 5-(4-pyridyl)-1,3,4-oxadiazole-2-thione (Hpot), where the thione group offers additional coordination possibilities.[1]
Workflow for Self-Assembly of a Coordination Polymer
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of new coordination polymers generated from oxadiazole-containing organic ligands and inorganic silver(I) salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Synthesis and Characterization of New Coordination Polymers Generated from Oxadiazole-Containing Organic Ligands and Inorganic Silver(I) Salts - figshare - Figshare [figshare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(4-Pyridyl)-1,3-oxazole
Welcome to the technical support center for the synthesis of 5-(4-Pyridyl)-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The oxazole ring is a key component in numerous biologically active molecules, and achieving high-yield, reproducible synthesis is critical for successful research and development.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols, focusing primarily on the highly effective Van Leusen oxazole synthesis. Our goal is to empower you with the technical insights and practical solutions needed to overcome common synthetic challenges.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound using the Van Leusen reaction, which couples an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).[3][4]
Question: My reaction yield is consistently low or zero. What are the primary causes?
Answer: A low or non-existent yield is the most common issue, and it can typically be traced back to one of several key areas. The following table outlines potential causes and actionable solutions.
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| 1. Reagent Quality | TosMIC Degradation: TosMIC is sensitive to moisture and can degrade over time, losing its reactivity. Aldehyde Impurity: The starting material, 4-pyridinecarboxaldehyde, can oxidize to isonicotinic acid, which will not participate in the reaction. | Verify TosMIC Purity: Use freshly purchased TosMIC or verify the purity of your existing stock by melting point or NMR. Store it in a desiccator. Purify the Aldehyde: If the aldehyde is old or has been exposed to air, consider purifying it by distillation or column chromatography before use. |
| 2. Ineffective Deprotonation of TosMIC | The Van Leusen reaction begins with the deprotonation of the acidic methylene protons on TosMIC.[4] If the base is too weak, not sufficiently anhydrous, or sterically hindered, this initial step will fail, preventing the reaction from starting. | Select an Appropriate Base: Potassium carbonate (K₂CO₃) is commonly used and effective.[2][5] For a stronger, non-nucleophilic option, consider potassium phosphate (K₃PO₄)[6] or potassium tert-butoxide. Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use an anhydrous solvent and handle the base in a dry environment (e.g., glove box or under an inert atmosphere). |
| 3. Incorrect Reaction Temperature | The elimination of p-toluenesulfinic acid from the oxazoline intermediate is a critical, often rate-limiting step that requires thermal energy.[2][4] Insufficient temperature will cause the reaction to stall at the intermediate stage. | Optimize Temperature: Most Van Leusen reactions are run at reflux in methanol (approx. 65 °C).[2] If the reaction is sluggish, consider switching to a higher-boiling solvent like isopropanol or employing microwave irradiation to achieve higher temperatures safely and quickly.[6][7] |
| 4. Presence of Water | Water can hydrolyze the isocyanide group of TosMIC and react with the strong base, quenching the reaction. It can also interfere with the cyclization and elimination steps. | Use Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents, especially the base and solvent, are free from significant water content. |
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical workflow for diagnosing and resolving low-yield issues in your synthesis.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. sciforum.net [sciforum.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-(4-Pyridyl)-1,3-oxazole Crude Product
Welcome to the technical support center for the purification of 5-(4-Pyridyl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this heterocyclic compound. The inherent basicity of the pyridine moiety and the unique electronic nature of the oxazole ring present specific purification hurdles that this guide aims to address.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a heterocyclic compound featuring a basic pyridine ring and a weakly basic oxazole ring. Its purification is often complicated by its polarity and potential for strong interactions with stationary phases in chromatography.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₈H₆N₂O[1][2] | Relatively small molecule, should be amenable to standard purification techniques. |
| Molecular Weight | 146.15 g/mol [1] | --- |
| Appearance | Typically a solid at room temperature.[3] | Recrystallization is a viable purification method. |
| Solubility | Moderate solubility in polar organic solvents.[3] | Affects choice of solvents for recrystallization and chromatography. |
| Basicity | The pyridine nitrogen is basic and can be protonated.[3][4] | Enables purification by acid-base extraction and can cause peak tailing in silica gel chromatography.[5][6] |
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Persistent Impurities After Initial Purification
Q: I've performed a primary purification (e.g., flash chromatography), but my product is still not pure. What are the likely impurities and how can I remove them?
A: Common impurities in the synthesis of this compound often stem from unreacted starting materials or side products. For instance, in a Van Leusen synthesis, unreacted 4-pyridinecarboxaldehyde and tosylmethyl isocyanide (TosMIC) could be present.[7]
Troubleshooting Steps:
-
Identify the Impurity:
-
TLC Analysis: Co-spot your crude product with the starting materials to check for their presence.
-
NMR Spectroscopy: Analyze the crude product's ¹H NMR spectrum for characteristic peaks of starting materials or byproducts.
-
-
Targeted Purification Strategy:
-
Acid-Base Extraction: This is a powerful technique to separate basic compounds like your product from neutral or acidic impurities.[6][8][9] The pyridine nitrogen can be protonated with a dilute acid (e.g., 1M HCl), making the compound water-soluble.[10] Neutral impurities will remain in the organic layer. Subsequent basification of the aqueous layer will regenerate your product, which can then be extracted back into an organic solvent.
-
Recrystallization: If your product is a solid, recrystallization can be highly effective for removing small amounts of impurities.[11] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography Optimization: If impurities are of similar polarity to your product, optimizing your column chromatography is crucial. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For basic compounds like this, adding a small amount of a base like triethylamine (0.1-1%) to the eluent can significantly reduce peak tailing on silica gel.[12]
-
Issue 2: Significant Peak Tailing in Column Chromatography
Q: My compound shows significant tailing on the TLC plate and during column chromatography on silica gel. What causes this and how can I achieve better peak shape?
A: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica gel.[5][13] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of the silica.[5] This leads to non-ideal adsorption and elution, resulting in broad, tailing peaks.
Troubleshooting & Optimization:
-
Mobile Phase Modification: Add a small percentage of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel.
-
Triethylamine (Et₃N): Typically 0.1% to 1% by volume.
-
Ammonia: Using a mobile phase saturated with ammonia (e.g., DCM/MeOH saturated with NH₃) can also be effective.
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent option.
-
-
Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a solution of triethylamine in your chosen solvent system before packing the column.[14]
Issue 3: Low Recovery After Purification
Q: I'm experiencing low recovery of my this compound after purification. What are the potential causes and solutions?
A: Low recovery can be attributed to several factors, including product degradation on the stationary phase, irreversible adsorption, or physical loss during workup.
Troubleshooting Steps:
-
Assess Stability on Silica Gel (2D TLC): Before running a column, it's wise to check if your compound is stable on silica gel.
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely and then turn it 90 degrees.
-
Develop the plate again in the same solvent system.
-
If you see streaking or new spots that are not on the diagonal, your compound may be degrading on the silica.[5]
-
-
Minimize Contact Time with Silica: If your compound shows some instability, minimize the time it spends on the column by using flash chromatography with a higher flow rate.
-
Acid-Base Extraction Workup: Ensure that during the neutralization step of an acid-base extraction, the pH is adjusted correctly to fully precipitate or allow for complete extraction of your product. Use a pH meter for accuracy.
-
Recrystallization Solvent Choice: If you are recrystallizing, ensure you are not using a solvent in which your product has significant solubility at low temperatures, as this will lead to loss of product in the mother liquor.
III. Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral or acidic impurities.
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated product will be in the aqueous (top) layer, while neutral impurities will remain in the organic (bottom) layer.
-
Drain the organic layer and set it aside.
-
To the aqueous layer in the separatory funnel, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the solution is basic (test with pH paper). You should see your product precipitating or forming an emulsion.
-
Extract the neutralized aqueous layer with fresh organic solvent (DCM or EtOAc) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography with Triethylamine
This protocol is optimized for purifying basic compounds on silica gel.
-
Choose an appropriate eluent system: A common starting point is a mixture of a non-polar solvent like hexanes or ethyl acetate and a polar solvent like methanol. Develop a system that gives your product an Rf value of ~0.2-0.3 on TLC.
-
Prepare the eluent with triethylamine: Add 0.5% (v/v) triethylamine to your chosen eluent system.
-
Pack the column: Pack your flash chromatography column with silica gel using the triethylamine-containing eluent.
-
Load the sample: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elute the column: Run the column with the triethylamine-containing eluent, collecting fractions.
-
Analyze the fractions: Monitor the fractions by TLC to identify those containing your pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
IV. Visualization of Purification Workflows
Decision Tree for Purification Strategy
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 70380-75-5 [chemicalbook.com]
- 3. CAS 15264-63-8: 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol [cymitquimica.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification [chem.rochester.edu]
troubleshooting common issues in pyridyl-oxazole synthesis
Welcome to the Technical Support Center for Pyridyl-Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important heterocyclic compounds. Here, we address common challenges encountered in the laboratory, providing not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts. Our approach is rooted in practical, field-tested knowledge to ensure the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Mechanisms
Q1: What are the most common methods for synthesizing pyridyl-oxazoles, and how do I choose the right one?
A1: Several methods are available, with the Van Leusen oxazole synthesis being a widely adopted and versatile choice for preparing 5-substituted oxazoles from aldehydes.[1][2] Other notable methods include the Robinson-Gabriel synthesis for 2,5-disubstituted oxazoles from 2-acylamino-ketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes.[1][3][4][5]
-
Van Leusen Synthesis: Ideal for converting pyridyl aldehydes into 5-(pyridyl)oxazoles. It generally proceeds under mild, basic conditions and is tolerant of a range of functional groups.[2][6]
-
Robinson-Gabriel Synthesis: A good option if your synthetic route provides a 2-acylamino-ketone precursor. However, it often requires strong acids, which can be problematic for sensitive substrates.[7]
-
Fischer Synthesis: A classic method, but less common now. It can be useful for specific substitution patterns but may have limitations with substrate scope.[4]
The choice of method depends on the availability of starting materials, the desired substitution pattern on the oxazole ring, and the functional group tolerance required for your specific target molecule.
Q2: I'm performing a Van Leusen reaction with a pyridyl aldehyde and getting a low yield. What are the likely causes?
A2: Low yields in the Van Leusen synthesis of pyridyl-oxazoles can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Extending the reaction time or gently heating the mixture (e.g., to 40-50 °C) can help.[8]
-
Degradation of starting materials or product: The basic conditions of the reaction can sometimes lead to decomposition.
-
Sub-optimal base: The choice of base is critical. While potassium carbonate is commonly used, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary to ensure complete deprotonation of TosMIC.[8] For aldehydes sensitive to strong bases, a milder base like potassium carbonate is preferable.[8]
-
Hydrolysis of TosMIC: Tosylmethyl isocyanide (TosMIC) is sensitive to moisture. The presence of water can lead to its hydrolysis, especially under basic conditions, forming N-(tosylmethyl)formamide and reducing the amount of reagent available for the desired reaction.[8]
Q3: My Robinson-Gabriel synthesis is producing a lot of tar-like byproducts. Why is this happening and how can I prevent it?
A3: Tar formation in the Robinson-Gabriel synthesis is a common issue, often caused by the harsh acidic conditions traditionally used for the cyclodehydration step (e.g., concentrated sulfuric acid).[7] These strong acids can cause decomposition and polymerization of the starting material or product, especially at elevated temperatures.[7]
To mitigate this, consider the following:
-
Use a milder cyclodehydrating agent: Instead of concentrated H₂SO₄, you can use trifluoroacetic anhydride (TFAA) in an ethereal solvent, or a two-step procedure with Dess-Martin periodinane followed by triphenylphosphine/iodine.[7]
-
Optimize the reaction temperature: Lowering the temperature can help find a balance between a reasonable reaction rate and minimizing decomposition.[7]
-
Ensure anhydrous conditions: Water can hydrolyze the amide bond in your 2-acylamino-ketone starting material, preventing the desired cyclization.[7]
Purification Challenges
Q4: I'm having trouble purifying my pyridyl-oxazole product by column chromatography on silica gel. The peaks are tailing badly. What can I do?
A4: Peak tailing is a frequent problem when purifying basic compounds like pyridyl-oxazoles on standard silica gel.[9] This is due to the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[9] This strong interaction leads to poor peak shape and can result in impure fractions.
Here are some effective solutions:
-
Add a competing base to the eluent: Adding a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1%), to your mobile phase can neutralize the active silanol sites, preventing them from interacting with your product.[9][10]
-
Use an amine-functionalized silica column: These columns have a stationary phase that is less acidic and more compatible with basic compounds, often providing much better peak shapes.
-
Adjust the mobile phase pH: For reversed-phase chromatography, increasing the mobile phase pH to two units above the pKa of your compound will ensure it is in its free-base form, making it more retentive and improving the separation.[11]
Product Characterization
Q5: What are the key spectroscopic features I should look for to confirm the successful synthesis of my pyridyl-oxazole?
A5: A combination of NMR and mass spectrometry is essential for unambiguous characterization.
-
¹H NMR: Look for the characteristic signals of both the pyridine and oxazole rings. The proton on the oxazole ring will typically appear as a singlet in the aromatic region. The chemical shifts and coupling constants of the pyridine protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon signals of the heterocyclic rings will be in the aromatic region.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of your target pyridyl-oxazole. The fragmentation pattern can also provide structural information.[12] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[13]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Van Leusen Synthesis
| Potential Cause | Underlying Principle | Suggested Solution |
| Incomplete Deprotonation of TosMIC | The acidity of the α-proton of TosMIC is crucial for the reaction to initiate. An insufficiently strong base will not generate enough of the reactive carbanion. | Switch to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU.[8] |
| Hydrolysis of TosMIC | TosMIC is moisture-sensitive and can be hydrolyzed under basic conditions, rendering it inactive for the desired reaction.[8] | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Aldehyde Instability | Some pyridyl aldehydes can be sensitive to strongly basic conditions, leading to side reactions or decomposition. | Use a milder base like potassium carbonate (K₂CO₃).[8] Alternatively, add the aldehyde slowly to the pre-formed TosMIC anion to minimize its exposure to the base. |
| Incomplete Elimination of the Tosyl Group | The final step of the reaction is the base-mediated elimination of the tosyl group to form the aromatic oxazole ring. This step can be sluggish.[8] | Gently heat the reaction mixture (e.g., to 40-50 °C) or extend the reaction time to promote the elimination.[8] |
Issue 2: Formation of Byproducts
| Observed Byproduct | Plausible Cause | Preventative Measure |
| Nitrile | If your aldehyde starting material is contaminated with the corresponding ketone, the ketone will react with TosMIC to form a nitrile instead of an oxazole.[8] | Purify the pyridyl aldehyde by distillation or column chromatography before use to remove any ketone impurities.[8] |
| Stable Oxazoline Intermediate | The elimination of the tosyl group is incomplete, leading to the isolation of the non-aromatic oxazoline intermediate.[8] | Increase the reaction temperature, use a stronger base, or prolong the reaction time to drive the elimination to completion.[8] |
| Sulfonated Byproducts (Robinson-Gabriel) | Using concentrated sulfuric acid as the cyclodehydrating agent can lead to sulfonation of aromatic rings in the substrate.[7] | Switch to a non-sulfonating dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[7] |
Issue 3: Purification Difficulties
| Problem | Root Cause | Recommended Action |
| Product Streaking on TLC Plate | The basic pyridine nitrogen is strongly interacting with the acidic silica gel. | Add 0.1-1% triethylamine (TEA) or ammonia to the TLC developing solvent. |
| Product Tailing on Silica Gel Column | Same as above; strong interaction between the basic product and acidic stationary phase.[9] | Add a competing base (e.g., 0.1-1% TEA) to the eluent.[9][10] Alternatively, use an amine-functionalized silica column or a different purification technique like reversed-phase chromatography. |
| Difficulty Breaking Emulsions During Workup | The basic nature of the pyridyl-oxazole can lead to the formation of stable emulsions during aqueous extraction. | Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.[8] |
| Residual p-toluenesulfinic acid | This byproduct from the Van Leusen reaction can be difficult to separate from the desired product by chromatography.[8] | Wash the crude product with a solution of sodium hydrosulfide (NaHS) during the workup to remove the sulfinic acid.[8] |
Experimental Protocols
Detailed Protocol: Van Leusen Synthesis of 5-(Pyridin-4-yl)oxazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Pyridinecarboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol, anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pyridinecarboxaldehyde (1.0 mmol, 1.0 equiv), TosMIC (1.1 mmol, 1.1 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).[8]
-
Add anhydrous methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[8]
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with 0.5% triethylamine).
Protocol: Column Chromatography Purification of a Basic Pyridyl-Oxazole
-
Prepare the Slurry: In a beaker, add silica gel and the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate with 0.5% TEA). Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Equilibrate the Column: Run the initial eluent through the column until the packed bed is stable and the eluent runs clear.
-
Load the Sample: Dissolve the crude pyridyl-oxazole in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elute the Compound: Begin eluting with the initial solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to move your compound down the column.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyridyl-oxazole.
Visualizations
Caption: Troubleshooting workflow for low yield in Van Leusen synthesis.
Caption: Strategies to overcome peak tailing in pyridyl-oxazole purification.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with 5-(4-Pyridyl)-1,3-oxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with the versatile but often challenging substrate, 5-(4-Pyridyl)-1,3-oxazole. Our goal is to move beyond simple protocols and explain the underlying principles that govern success in these transformations, empowering you to solve problems effectively in your own research.
The unique structure of this compound, containing both an electron-deficient pyridine ring and an azole moiety, presents a specific set of challenges. The pyridine nitrogen's basicity can interfere with the palladium catalyst, while the oxazole ring's stability must be maintained. This guide will directly address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
Here, we address specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: I'm seeing very low to no yield in my Suzuki-Miyaura coupling with a bromo-5-(4-pyridyl)-1,3-oxazole. What are the most likely causes and how can I fix it?
Answer:
Low yields in Suzuki-Miyaura couplings involving pyridyl-containing substrates are a common frustration. The primary culprits are typically related to catalyst inhibition or deactivation and suboptimal reaction conditions that may not be robust enough for this specific heterocyclic system.
Core Problem: Catalyst Inhibition by the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalyst and halting the catalytic cycle.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Actionable Solutions:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You need to employ bulky, electron-rich phosphine ligands that can sterically shield the palladium center from the pyridine nitrogen.[1]
-
Base Selection and Strength: The choice of base is crucial. A base that is too strong can lead to degradation of the oxazole ring, while one that is too weak will result in inefficient transmetalation.[3]
-
Recommended Bases: Start with milder inorganic bases. K₂CO₃ or Cs₂CO₃ are often good starting points. K₃PO₄ can also be effective. Ensure the base is anhydrous and finely powdered for optimal reactivity.[3] Avoid strong organic bases like alkoxides initially, as they may compromise the stability of the oxazole moiety.
-
-
Solvent and Temperature:
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. Dioxane, toluene, or DME are common choices. The solvent must be able to dissolve all reaction components.[1]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition (formation of palladium black).[1] If you observe catalyst decomposition, try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period. Microwave irradiation can sometimes be beneficial for driving the reaction to completion quickly, minimizing degradation.[4][5]
-
Experimental Protocol: Screening Reaction Conditions for Suzuki Coupling
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (Alternative) |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | Pd(OAc)₂ (5 mol%) | PEPPSI-IPr (5 mol%) |
| Ligand | XPhos (5 mol%) | SPhos (10 mol%) | None |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene | DME |
| Temperature | 100 °C | 110 °C | 85 °C |
Question 2: I'm attempting a Buchwald-Hartwig amination on a halo-substituted this compound, but I'm getting a complex mixture of byproducts. What's going on?
Answer:
The Buchwald-Hartwig amination presents similar challenges to the Suzuki coupling regarding catalyst inhibition.[6][7] However, the reaction conditions, particularly the base used, can also lead to unwanted side reactions with either the oxazole ring or the coupling partners.
Core Problem: Competing Reactions and Ring Instability
-
Catalyst Inhibition: As with Suzuki coupling, the pyridine nitrogen can coordinate to the palladium catalyst.
-
Oxazole Ring Instability: The oxazole ring can be susceptible to cleavage under strongly basic conditions.[3] The combination of a strong base (often an alkoxide like NaOtBu or LHMDS) and heat required for many Buchwald-Hartwig reactions can be detrimental.
-
Side Reactions: Beta-hydride elimination can be a competing pathway, leading to hydrodehalogenation of your starting material and formation of an imine.[6][8]
Actionable Solutions:
-
Employ Modern Catalyst Systems: Utilize newer generations of Buchwald-Hartwig catalysts and ligands that are designed for challenging substrates.
-
Recommended Ligands: Sterically hindered biaryl phosphine ligands such as BrettPhos or AdBrettPhos are specifically designed to facilitate C-N bond formation with hindered and heteroaromatic substrates.
-
Precatalysts: Using pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent results by ensuring efficient generation of the active Pd(0) species.
-
-
Careful Base Selection: This is often the most critical parameter to optimize.
-
Start with weaker bases like K₂CO₃ or Cs₂CO₃ if your amine coupling partner is sufficiently nucleophilic.
-
If a stronger base is required, consider using lithium bis(trimethylsilyl)amide (LHMDS) at lower temperatures, as it is non-nucleophilic and can be effective. Sodium tert-butoxide (NaOtBu) is common but can be harsh; use it judiciously.
-
-
Control Temperature: Run the reaction at the lowest temperature that affords a reasonable reaction rate to minimize degradation of the oxazole ring and other side reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the halo-5-(4-pyridyl)-1,3-oxazole (1.0 equiv), the amine (1.2 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., t-BuOH or Toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Question 3: Can I perform a direct C-H activation/arylation on the oxazole ring of this compound instead of using a pre-halogenated substrate?
Answer:
Yes, direct C-H arylation is a powerful and increasingly popular strategy that avoids the need for pre-functionalized starting materials. For the oxazole ring, C-H activation is well-precedented.[9][10][11]
Core Concepts: Regioselectivity in Oxazole C-H Activation
The oxazole ring has two C-H bonds available for functionalization: C2 and C5 (assuming the pyridine is at the 5-position). The regioselectivity of the C-H activation is highly dependent on the reaction conditions, particularly the ligand and solvent.
-
C2-Arylation: This position is often favored due to the higher acidity of the C2 proton. Conditions using ligands like t-Bu₃P in nonpolar solvents tend to favor arylation at the C2 position.[10]
-
C5-Arylation: C5-arylation can be achieved, often using different phosphine ligands in polar solvents.[10]
Challenges to Consider:
-
The Pyridyl Group: The 4-pyridyl substituent will electronically influence the oxazole ring, potentially altering the inherent regioselectivity.
-
Catalyst Direction/Inhibition: The pyridine nitrogen could act as a directing group, but it is more likely to act as an inhibitor, as discussed previously. Overcoming this inhibition is key.
Recommended Strategy:
-
Protect the Pyridine Nitrogen: A common strategy to mitigate the inhibitory effect of pyridine is to use the corresponding pyridine N-oxide. The N-oxide is less coordinating to the palladium catalyst. The direct arylation can be performed on the N-oxide, followed by a simple reduction step (e.g., with PCl₃ or H₂/Pd) to regenerate the pyridine. This approach has been shown to be highly effective for the direct arylation of pyridines themselves.[12]
Direct Arylation Workflow:
Caption: Workflow for direct C-H arylation via an N-oxide intermediate.
-
Condition Screening:
-
Catalyst: Pd(OAc)₂ or Pd(TFA)₂ are common choices.
-
Ligand: Screen both bulky phosphines (e.g., RuPhos, P(t-Bu)₃) and NHC ligands.
-
Solvent: Test both polar (e.g., DMAc, NMP) and nonpolar (e.g., toluene, mesitylene) solvents to influence regioselectivity.[10]
-
Additive: Pivalic acid (PivOH) is often a crucial additive in these reactions.
-
Frequently Asked Questions (FAQs)
Q: What are the best general practices for setting up coupling reactions with nitrogen-containing heterocycles? A:
-
Inert Atmosphere: Always use a strict inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen.[1]
-
Anhydrous and Degassed Reagents: Use anhydrous solvents and degas them thoroughly before use to remove dissolved oxygen.
-
High-Quality Reagents: Use fresh, high-quality palladium catalysts and ligands.
-
Systematic Optimization: Do not rely on a single literature procedure. Systematically screen catalysts, ligands, bases, and solvents, as the optimal conditions are highly substrate-dependent.[13]
Q: My Heck reaction with this compound and an acrylate is failing. Any suggestions? A: The Heck reaction is also palladium-catalyzed and thus susceptible to pyridine inhibition.[14][15]
-
Catalyst/Ligand: Try phosphine-free catalyst systems or those with robust NHC ligands, which have shown success in Heck reactions.[14][16] A catalyst like Pd(OAc)₂ with a ligand such as IPr (an NHC ligand) or in some cases, with no added ligand in a polar solvent like DMF or NMP, can be effective.
-
Base: Use a non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃.
-
N-Oxide Strategy: As with C-H activation, temporarily converting the pyridine to its N-oxide can dramatically improve yields by preventing catalyst inhibition.
Q: How stable is the oxazole ring itself during these reactions? A: The oxazole ring is generally stable under the neutral to moderately basic conditions typical of many palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Stille.[3] However, it is sensitive to:
-
Strongly Basic Conditions: Strong bases like organolithium reagents (e.g., n-BuLi) can deprotonate the C2 position and lead to ring-opening.[3] Be cautious with strong alkoxide bases at high temperatures.
-
Strongly Acidic Conditions: Concentrated acids will cause decomposition.[3]
-
Certain Oxidizing/Reducing Agents: Strong oxidizing agents (KMnO₄, O₃) or harsh reducing conditions can cleave the ring.[3]
Q: After my reaction, I have difficulty purifying my product. Are there any tricks for pyridyl-oxazole compounds? A: Purification can be challenging due to the basicity of the pyridine ring, which can cause tailing on silica gel chromatography.
-
Base Wash: Before chromatography, an aqueous wash with a mild base (e.g., sat. NaHCO₃ soln.) can help remove any acidic impurities.
-
Modified Silica Gel Chromatography:
-
Amine Additive: Add a small amount of triethylamine (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). This will compete with your product for the acidic sites on the silica, leading to better peak shape and reduced tailing.
-
Pre-treated Silica: You can use commercially available silica gel treated with a base or prepare your own by slurrying silica gel in your eluent system containing triethylamine before packing the column.
-
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase HPLC can be an excellent alternative for achieving high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. msesupplies.com [msesupplies.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
stability issues and degradation of 5-(4-Pyridyl)-1,3-oxazole in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-(4-Pyridyl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this compound in solution. We will address common challenges, offer troubleshooting advice, and provide detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is influenced by a combination of chemical and physical factors. Based on the known chemistry of oxazole and pyridine rings, the key factors are:
-
pH: The oxazole ring can be susceptible to both acid- and base-catalyzed hydrolysis, which leads to ring opening. The pyridine moiety (pKa of conjugate acid ≈ 5.2) will be protonated in acidic conditions, which can alter the electronic properties and stability of the entire molecule.[1][2] Studies on similar heterocyclic compounds have shown that pH is a critical determinant of stability, with maximal stability often found in a narrow, near-neutral pH range.[3][4]
-
Oxidizing Agents: Like many nitrogen heterocycles, this compound can be susceptible to oxidation.[5][6][7] The presence of dissolved oxygen, peroxide residues in solvents (e.g., THF, ether), or other oxidizing species can lead to the formation of N-oxides on the pyridine ring or cleavage of the oxazole ring.[1][8]
-
Light Exposure (Photostability): Aromatic and heterocyclic compounds are often photosensitive. Exposure to UV or even high-intensity visible light can induce photochemical reactions, leading to degradation.[9]
-
Temperature: As with most chemical compounds, elevated temperatures will accelerate the rate of all potential degradation reactions, including hydrolysis and oxidation.
-
Solvent Choice: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, while certain organic solvents can contain impurities (like peroxides) that initiate degradation.[10]
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2: To ensure maximum shelf-life and experimental reproducibility, we recommend the following storage conditions:
-
Solid Form: Store the compound as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry, and dark place. A desiccator at room temperature or storage in a freezer at -20°C is ideal.
-
Solution Form: Stock solutions should be prepared in high-purity, anhydrous solvents like DMSO or DMF. For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen. Store these aliquots at -20°C or -80°C in the dark. For aqueous buffers, it is strongly recommended to prepare solutions fresh daily and protect them from light.
Q3: What solvents are recommended for preparing stock solutions, and are there any I should avoid?
A3:
-
Recommended: Anhydrous, high-purity DMSO or DMF are the preferred solvents for preparing concentrated stock solutions due to their excellent solvating power and relatively low reactivity. Anhydrous ethanol or acetonitrile can also be suitable for specific applications.
-
Use with Caution: Protic solvents like methanol and water can be used for preparing working solutions but may contribute to hydrolytic degradation over time.[10] Always use high-purity (e.g., HPLC-grade) water or buffers.
-
Avoid: Avoid long-term storage in solvents prone to peroxide formation, such as tetrahydrofuran (THF) or diethyl ether, unless they are freshly distilled or contain a peroxide inhibitor like BHT. Peroxides can initiate oxidative degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: I am observing a decrease in my compound's concentration over time in an aqueous assay buffer. What is the likely cause?
This is a common issue related to hydrolytic instability. The stability of the oxazole ring is often pH-dependent.
Diagnostic Workflow:
Issue 2: My solution of this compound has turned yellow/brown. What does this signify?
A change in color often indicates the formation of degradation products, which may have extended conjugated systems. This is frequently a result of oxidation or photodegradation.
-
Causality: Oxidative pathways can lead to complex reactions and potentially polymerization, creating colored species. The pyridine ring itself is relatively stable to oxidation, but the oxazole ring is more susceptible.[7][8] Photodegradation can also generate radical species that react to form colored impurities.
-
Solution:
-
Immediately discard the colored solution.
-
When preparing new solutions, use solvents that have been purged with nitrogen or argon to remove dissolved oxygen.
-
Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil.
-
Analyze the discolored solution by LC-MS to identify the masses of the impurities, which can provide clues to the degradation pathway.
-
Issue 3: I am seeing new peaks in my HPLC/LC-MS analysis of a sample that was prepared earlier. How can I confirm if they are degradation products?
The appearance of new, related peaks is a classic sign of degradation. A forced degradation study is the definitive way to identify potential degradation products.
-
Causality: Under stress conditions (acid, base, oxidation, light, heat), the parent compound will degrade into specific products. By generating these products in a controlled manner, you can determine their chromatographic retention times and mass-to-charge ratios. This information allows you to identify if the same impurities are appearing in your experimental samples.
-
Solution:
-
Perform a forced degradation study as outlined in Protocol 2 .
-
Compare the retention times and mass spectra of the peaks in your aged sample with those generated during the forced degradation study.
-
This analysis not only confirms that your compound is degrading but also helps establish the stability-indicating nature of your analytical method.[11][12][13]
-
Mechanistic Insights: Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for designing robust experiments.
-
Hydrolytic Degradation: The oxazole ring is an azole, and like other members of this class, it can undergo hydrolytic cleavage.[14] In acidic conditions, the pyridine nitrogen is protonated. This electron-withdrawing effect on the pyridinium ring can make the attached oxazole ring more susceptible to nucleophilic attack by water.[3] In basic conditions, direct hydroxide attack on the electrophilic carbons of the oxazole ring can occur, leading to ring scission.
-
Oxidative Degradation: The pyridine nitrogen has a lone pair of electrons and can be oxidized to an N-oxide, typically by strong oxidizing agents like peracids or hydrogen peroxide.[1] The electron-rich oxazole ring is also susceptible to oxidative cleavage.[7][9]
-
Photodegradation: Aromatic N-heterocycles can absorb UV light, promoting them to an excited state. This can lead to various reactions, including ring cleavage or reactions with solvent or oxygen, forming a complex mixture of degradants.
Technical Protocols
Protocol 1: Preparation and Handling of Stock Solutions
This protocol ensures the preparation of stable, reliable stock solutions.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (or DMF)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials or cryovials with screw caps
-
Calibrated analytical balance and appropriate syringes/pipettes
Procedure:
-
Pre-Weighing: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Weigh the desired amount of solid in a fume hood. Perform this step quickly to minimize exposure to air.
-
Dissolution: Add the solid to a sterile amber vial. Using a syringe, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Inerting (Optional but Recommended): Gently flush the headspace of the vial with argon or nitrogen before sealing the cap. This displaces oxygen and reduces the potential for oxidative degradation.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to 30-37°C) may be used if necessary, but avoid high temperatures.
-
Aliquoting & Storage: Divide the stock solution into single-use aliquots in smaller amber or foil-wrapped cryovials. Store immediately at -20°C or -80°C.
-
Documentation: Clearly label all vials with the compound name, concentration, solvent, preparation date, and your initials.
Protocol 2: General Method for Assessing Compound Stability (Forced Degradation Study)
This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its stability profile, as recommended by ICH guidelines.[12][15]
Workflow Overview:
Procedure:
-
Stock Preparation: Prepare a ~1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Set up five separate test conditions in clear glass HPLC vials:
-
Control: To 1 mL of stock solution, add 100 µL of water.
-
Acid Hydrolysis: To 1 mL of stock solution, add 100 µL of 1 M HCl (final concentration 0.1 M).
-
Base Hydrolysis: To 1 mL of stock solution, add 100 µL of 1 M NaOH (final concentration 0.1 M).
-
Oxidation: To 1 mL of stock solution, add 100 µL of 30% H₂O₂ (final concentration ~3%).[15]
-
Photodegradation: Place 1.1 mL of the control solution in a quartz or UV-transparent vial.
-
-
Incubation:
-
Store the Control, Acid, Base, and Oxidation vials in the dark at 40°C for 24 hours.
-
Place the Photodegradation vial in a photostability chamber or expose it to a controlled UV light source at room temperature for 24 hours. Keep a wrapped control sample next to it.
-
-
Analysis Preparation:
-
After 24 hours, cool all samples to room temperature.
-
Crucially, neutralize the Acid and Base samples by adding an equimolar amount of base or acid, respectively (e.g., add 100 µL of 1 M NaOH to the acid sample). This prevents further degradation on the analytical column.
-
-
Analysis: Analyze all five samples, along with a freshly prepared standard (t=0), by a suitable stability-indicating HPLC-UV or LC-MS method.[13][16][17]
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control and t=0 samples.
-
Calculate the percentage of the parent compound remaining. Aim for 10-30% degradation to ensure that secondary degradation is minimal.[15]
-
Identify the retention times and mass-to-charge ratios of the major degradation products.
-
Data Summary Table:
| Stress Condition | % Parent Compound Remaining | Retention Time(s) of Major Degradant(s) | m/z of Major Degradant(s) |
| Control (t=24h) | >99% | N/A | N/A |
| Acidic (0.1 M HCl) | [Record Value] | [Record Value(s)] | [Record Value(s)] |
| Basic (0.1 M NaOH) | [Record Value] | [Record Value(s)] | [Record Value(s)] |
| Oxidative (3% H₂O₂) | [Record Value] | [Record Value(s)] | [Record Value(s)] |
| Photolytic (UV) | [Record Value] | [Record Value(s)] | [Record Value(s)] |
This self-validating experiment provides a clear profile of the compound's liabilities and creates a reference library of potential degradants you might encounter in your research.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AGU Fall Meeting 2020 [agu.confex.com]
- 6. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents [mdpi.com]
- 11. sciencegate.app [sciencegate.app]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijisrt.com [ijisrt.com]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
side reaction products in the synthesis of 5-(4-Pyridyl)-1,3-oxazole
Welcome to the technical support center for the synthesis of 5-(4-Pyridyl)-1,3-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate challenges in your experiments and optimize your reaction outcomes.
Introduction to the Synthesis
The Van Leusen oxazole synthesis is a robust and widely adopted method for the preparation of 5-substituted oxazoles.[1] The reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, provides a direct route to the oxazole ring system.[2] For the synthesis of this compound, the reaction involves the condensation of 4-pyridinecarboxaldehyde with TosMIC. While this method is generally efficient, certain side reactions can occur, leading to reduced yields and purification challenges. This guide will address the most common issues encountered during this synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing insights into their causes and offering practical solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of this compound, or the reaction is not proceeding to completion. What are the possible causes and how can I improve the yield?
Answer:
Low yields in the Van Leusen oxazole synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Poor Quality of TosMIC | Use freshly purchased, high-purity TosMIC. Store it in a desiccator as it can be sensitive to moisture. | TosMIC is the key reagent for the formation of the oxazole ring. Its decomposition or contamination will directly impact the reaction efficiency. |
| Inactive Base | Use anhydrous potassium carbonate and ensure it is finely powdered to maximize its surface area. Consider gently flame-drying the flask containing the base under vacuum before adding other reagents. | The initial step of the mechanism is the deprotonation of TosMIC by the base.[2] If the base is hydrated or has lost its activity, this crucial step will be inefficient, halting the reaction. |
| Sub-optimal Reaction Temperature | The reaction is typically run at reflux in methanol. Ensure the reaction mixture is heated to the boiling point of the solvent and maintained there for the recommended time (usually 4-5 hours).[3] | Like most chemical reactions, the Van Leusen synthesis has an activation energy barrier. Insufficient temperature will result in a slow reaction rate and incomplete conversion. |
| Premature Quenching | Monitor the reaction progress using Thin Layer Chromatography (TLC). Only quench the reaction once the starting aldehyde spot has disappeared or significantly diminished. | Quenching the reaction before completion will naturally lead to a lower yield of the desired product. |
Experimental Protocol for Yield Optimization:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0 mmol).
-
Add 4-pyridinecarboxaldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.1 mmol).
-
Add anhydrous methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours.
-
Monitor the reaction progress by TLC (e.g., using a 6:4 Hexane:Ethyl Acetate eluent system).[4]
-
Upon completion, cool the reaction mixture to room temperature before proceeding with workup.
Issue 2: Presence of 4-Pyridinemethanol and Isonicotinic Acid in the Product Mixture
Question: After workup, I've identified 4-pyridinemethanol and isonicotinic acid (or its salt) as significant byproducts. What is causing their formation and how can I prevent this?
Answer:
The presence of these two compounds is a strong indicator that a side reaction known as the Cannizzaro reaction is occurring.
Causality: The Cannizzaro Reaction
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) to yield a primary alcohol and a carboxylic acid.[5][6] 4-Pyridinecarboxaldehyde falls into this category. The strong basic conditions of the Van Leusen synthesis can promote this side reaction, especially if the primary reaction is slow.
Caption: Disproportionation of 4-pyridinecarboxaldehyde via the Cannizzaro reaction.
Strategies for Mitigation:
-
Control Stoichiometry: Use a slight excess of TosMIC (1.1-1.2 equivalents) relative to the aldehyde. This ensures that the aldehyde is consumed by the desired reaction pathway more rapidly.
-
Optimize Base Strength and Amount: While potassium carbonate is standard, a weaker base or a more controlled amount might be beneficial if the Cannizzaro reaction is predominant. However, the base must be strong enough to deprotonate TosMIC. Using precisely 2.0 equivalents of K₂CO₃ is often a good starting point.[3]
-
Temperature Control: In some cases, running the reaction at a slightly lower temperature for a longer duration might favor the Van Leusen pathway over the Cannizzaro reaction. This needs to be determined empirically.
-
Purification: If these byproducts do form, they can be separated from the desired oxazole through column chromatography.[4] The acidic nature of isonicotinic acid also allows for its removal via a basic wash during the extraction process.
Purification Protocol to Remove Cannizzaro Byproducts:
-
After the reaction, remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate (10 mL) to extract the isonicotinic acid into the aqueous layer.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Van Leusen oxazole synthesis?
A1: The reaction proceeds through a multi-step mechanism:
-
Deprotonation: The base (e.g., K₂CO₃) abstracts the acidic α-proton from TosMIC to form a carbanion.
-
Nucleophilic Addition: The TosMIC carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-pyridinecarboxaldehyde.
-
Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon to form a 5-membered oxazoline intermediate.
-
Elimination: The base facilitates the elimination of p-toluenesulfinic acid from the oxazoline intermediate, leading to the formation of the aromatic oxazole ring.[1][2]
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. Cannizzaro Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 5-(4-Pyridyl)-1,3-oxazole for Library Production
Welcome to the technical support center for the synthesis of 5-(4-Pyridyl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis to efficient library production. Here, we will delve into the practical challenges and nuances of scaling up this important heterocyclic scaffold, providing field-proven insights and actionable troubleshooting advice.
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The ability to rapidly generate a diverse library of this compound analogs is therefore a significant advantage in any drug discovery program. This guide focuses on the robust and widely applicable Van Leusen oxazole synthesis, a powerful method for constructing the 5-substituted oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][4][5]
I. Foundational Knowledge: The Van Leusen Oxazole Synthesis
Before addressing scalability, a firm grasp of the reaction mechanism is crucial for effective troubleshooting. The Van Leusen synthesis proceeds through a well-defined pathway:
-
Deprotonation: A base abstracts the acidic α-proton from TosMIC.
-
Nucleophilic Addition: The resulting TosMIC anion attacks the carbonyl carbon of 4-pyridinecarboxaldehyde.
-
Cyclization: The intermediate alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a 4,5-dihydrooxazole (oxazoline) intermediate.[6]
-
Elimination: The presence of a proton at the 5-position of the oxazoline ring facilitates a base-promoted elimination of p-toluenesulfinic acid, leading to the aromatic this compound product.[5][7]
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 5-(4-Pyridyl)-1,3-oxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 5-(4-Pyridyl)-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this heterocyclic compound. Characterizing this molecule can present unique challenges due to the interplay between the electron-rich oxazole ring and the basic pyridyl moiety. This center provides troubleshooting guides, FAQs, and validated protocols to help you navigate these complexities and obtain high-quality, reproducible data.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. The solutions provided are based on established chemical principles and field-proven insights.
Synthesis & Purification Challenges
Question: My synthesis of this compound via the Van Leusen reaction has a very low yield. What are the common pitfalls?
Answer: The Van Leusen reaction, which utilizes TosMIC (p-Toluenesulfonylmethyl isocyanide) and an aldehyde (pyridine-4-carboxaldehyde), is a powerful method for oxazole synthesis, but its efficiency is highly dependent on reaction conditions.[1] Here are the primary factors to investigate:
-
Base Strength and Stoichiometry: The reaction requires a strong, non-nucleophilic base to deprotonate TosMIC. Potassium carbonate (K₂CO₃) is commonly used, but its effectiveness can be hampered by poor solubility in solvents like methanol.
-
Causality: Incomplete deprotonation of TosMIC is a primary reason for low conversion. Ensure the K₂CO₃ is finely powdered and vigorously stirred, or consider using a stronger base like potassium tert-butoxide if side reactions are not a concern.
-
-
Solvent Choice: Anhydrous methanol is the standard solvent. The presence of water can hydrolyze the intermediate species and reduce yield. Ensure you are using a dry solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Temperature and Time: While some protocols suggest running the reaction at room temperature, gentle heating (refluxing in methanol) can significantly accelerate the reaction and drive it to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can take several hours.[2]
-
Purity of Starting Materials: Pyridine-4-carboxaldehyde is prone to oxidation to isonicotinic acid. Using old or improperly stored aldehyde can drastically reduce your yield. It is advisable to use freshly distilled or recently purchased aldehyde.
Question: I'm having difficulty purifying this compound using column chromatography. The compound either streaks badly or I get poor separation from byproducts.
Answer: Chromatographic purification of this compound is challenging due to the basicity of the pyridine nitrogen. This basic site interacts strongly with the acidic silica gel, leading to the issues you're observing.
-
Tailing/Streaking on Silica Gel:
-
Causality: The lone pair on the pyridine nitrogen forms strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing.
-
Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically.
-
-
Poor Separation:
-
Causality: If byproducts have similar polarity and also contain basic nitrogens, co-elution is likely.
-
Solution:
-
Optimize the Eluent: A gradient elution might be necessary. Start with a less polar mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity. This can help resolve compounds with close Rf values.
-
Alternative Stationary Phase: If silica gel fails, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a C18-functionalized silica (reverse-phase chromatography).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The peaks for my pyridyl protons in the ¹H NMR spectrum are broad and poorly resolved. Is my compound impure?
Answer: Not necessarily. This is a very common issue with nitrogen-containing heterocycles and is often related to chemical exchange phenomena rather than impurity.
-
Protonation/Deprotonation Exchange:
-
Causality: The pyridine nitrogen can exist in a rapid equilibrium between its neutral and protonated (pyridinium) state, especially in the presence of trace acidic impurities in the NMR solvent (like CDCl₃). This exchange occurs on a timescale similar to the NMR measurement, leading to signal broadening.
-
Solution 1 (The "D₂O Shake"): Add one drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. Any acidic protons (including the one on the pyridinium nitrogen) will exchange with deuterium, often sharpening the adjacent signals.
-
Solution 2 (Solvent Choice): Use a non-acidic deuterated solvent like DMSO-d₆ or Methanol-d₄, which can minimize this exchange effect.
-
-
Aggregation:
-
Causality: At higher concentrations, molecules can aggregate via intermolecular interactions (e.g., π-stacking), which can restrict molecular tumbling and lead to broader signals.
-
Solution: Dilute your sample and re-acquire the spectrum. If the peaks sharpen, aggregation was the likely cause.
-
Mass Spectrometry (MS)
Question: My mass spectrum shows a prominent [M+H]⁺ peak, but the fragmentation pattern is complex or doesn't match expectations for a simple oxazole ring cleavage.
Answer: The fragmentation of pyridyl-substituted heterocycles can be intricate. The initial protonation site during ionization (e.g., ESI-MS) plays a crucial role in directing the subsequent fragmentation cascade.
-
Protonation Site:
-
Causality: In positive ion mode, protonation will likely occur on the more basic pyridine nitrogen. This creates a charged pyridinium ion, which stabilizes the molecule and can lead to fragmentation pathways that are different from the cleavage of the neutral oxazole ring itself.[3] The oxazole nitrogen is significantly less basic than the pyridine nitrogen.[4]
-
-
Expected Fragmentation:
-
Common Pathways: While direct cleavage of the oxazole ring can occur, look for fragment ions corresponding to the loss of common neutral molecules like CO, HCN, or C₂H₂O. The stability of the pyridyl ring means that fragmentation often involves rearrangements to preserve this aromatic system.[3]
-
Troubleshooting: If the fragmentation is still unclear, consider running a high-resolution mass spectrometry (HRMS) experiment. This will provide the exact mass of the fragment ions, allowing you to determine their elemental composition and propose more confident fragmentation mechanisms.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of this compound?
-
Appearance: It is typically a white to off-white solid at room temperature.[2]
-
Stability: The compound is generally stable under standard laboratory conditions. However, like many oxazoles, it can be sensitive to strong acids or oxidizing agents, which may cause ring opening.[4] For long-term storage, keep it in a tightly sealed container in a cool, dry place, away from direct light.
Q2: What are the best solvents for dissolving this compound for experiments?
-
It exhibits good solubility in polar organic solvents like methanol, ethanol, DMSO, and chloroform. Its solubility in less polar solvents like hexanes or diethyl ether is limited.
Q3: Are there any specific safety precautions I should take when handling this compound?
-
Standard laboratory safety practices should be followed. Wear gloves, safety glasses, and a lab coat. Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust. While specific toxicity data is limited, it is prudent to treat all research chemicals with care.
Section 3: Key Experimental Protocols
Protocol: Synthesis via Van Leusen Reaction
This protocol is a robust starting point for the synthesis of this compound.[1]
Materials:
-
Pyridine-4-carboxaldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Methanol, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add pyridine-4-carboxaldehyde (1.0 eq).
-
Add anhydrous methanol to dissolve the aldehyde (approx. 0.2 M concentration).
-
Add TosMIC (1.05 eq) to the solution and stir.
-
In one portion, add anhydrous, finely powdered K₂CO₃ (2.2 eq).
-
Heat the reaction mixture to reflux (approx. 65°C) and stir vigorously.
-
Monitor the reaction progress using TLC (e.g., 50:50 Hexane:EtOAc with 1% NEt₃). The reaction is typically complete within 4-6 hours.
-
Once complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Protocol: Purification by Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Eluent: Hexane/Ethyl Acetate mixture
-
Triethylamine (NEt₃)
Procedure:
-
Prepare the eluent system. A good starting point is a 70:30 mixture of Hexane and Ethyl Acetate. Crucially, add 0.5-1% triethylamine to this mixture.
-
Pack a glass column with silica gel using the prepared eluent (wet packing is recommended).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elute the column with the prepared mobile phase, collecting fractions.
-
Monitor the fractions by TLC. The product spot can be visualized under UV light (254 nm).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product. A typical Rf value is ~0.3-0.4 in 1:1 Hexane:EtOAc.[2]
Section 4: Reference Data
Table 1: Typical NMR Spectroscopic Data
The following table provides expected chemical shifts for this compound. Note that shifts can vary slightly based on solvent and concentration.
| Proton / Carbon | Nucleus | Typical Chemical Shift (ppm) | Multiplicity / Comment |
| H-2 (Oxazole) | ¹H | ~8.0 | s |
| H-4 (Oxazole) | ¹H | ~7.6 | s |
| H-2', H-6' (Pyridyl) | ¹H | ~8.7 | d or m |
| H-3', H-5' (Pyridyl) | ¹H | ~7.5 | d or m |
| C-2 (Oxazole) | ¹³C | ~151.6 | |
| C-4 (Oxazole) | ¹³C | ~124.8 | |
| C-5 (Oxazole) | ¹³C | ~149.0 | |
| C-2', C-6' (Pyridyl) | ¹³C | ~150.5 | |
| C-3', C-5' (Pyridyl) | ¹³C | ~118.1 | |
| C-4' (Pyridyl) | ¹³C | ~134.5 |
Data synthesized from similar structures reported in literature.[2]
Section 5: Visual Workflows & Pathways
The following diagrams illustrate key processes relevant to the synthesis and characterization of this molecule.
Caption: Van Leusen synthesis pathway for this compound.
Caption: Decision tree for troubleshooting broad NMR signals.
Section 6: References
-
ChemicalBook. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) 1H NMR. Available at: --INVALID-LINK--
-
Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Available at: --INVALID-LINK--
-
Al Abodi, A. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150. Available at: --INVALID-LINK--
-
Cymit Química S.L. CAS 15264-63-8: 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol. Available at: --INVALID-LINK--
-
MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available at: --INVALID-LINK--
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: --INVALID-LINK--
-
Uccella, N. (1973). Mass Spectrometry of Oxazoles. University of Wollongong. Available at: --INVALID-LINK--
-
ResearchGate. Synthesis and Reactions of Oxazoles. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 97%. Available at: --INVALID-LINK--
-
PubChem. 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: --INVALID-LINK--
-
Supporting Information. 3 - Supporting Information. Available at: --INVALID-LINK--
-
MDPI. Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Available at: --INVALID-LINK--
-
Echemi. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL Safety Data Sheets. Available at: --INVALID-LINK--
-
ChemicalBook. This compound | 70380-75-5. Available at: --INVALID-LINK--
-
Fox Chase Chemical Diversity Center, Inc. 5-(4-Pyridyl)-1, 3-oxazole, min 97%, 1 gram. Available at: --INVALID-LINK--
-
Wang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1696. Available at: --INVALID-LINK--
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: --INVALID-LINK--
-
ResearchGate. Chromatograms of the five oxazole compounds obtained on the MaltoShell.... Available at: --INVALID-LINK--
-
NIH National Center for Biotechnology Information. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: --INVALID-LINK--
-
ResearchGate. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Available at: --INVALID-LINK--
-
ResearchGate. [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol]. Available at: --INVALID-LINK--
-
BenchChem. Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. Available at: --INVALID-LINK--
-
NIH National Center for Biotechnology Information. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Available at: --INVALID-LINK--
-
ResearchGate. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: --INVALID-LINK--
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of 5-(4-Pyridyl)-1,3-oxazole and 5-(2-Pyridyl)-1,3-oxazole for Researchers and Drug Development Professionals
An In-Depth Guide to the Synthesis, Physicochemical Properties, and Application Potential of Two Key Positional Isomers
In the landscape of heterocyclic chemistry, pyridyl-oxazoles represent a privileged scaffold, consistently appearing in novel compounds with significant potential in medicinal chemistry and materials science. The seemingly subtle shift of the nitrogen atom's position within the pyridine ring, from the 4-position to the 2-position, can profoundly influence the molecule's steric and electronic properties. This, in turn, dictates its biological activity, coordination behavior, and photophysical characteristics. This guide provides a comprehensive comparative analysis of 5-(4-Pyridyl)-1,3-oxazole and 5-(2-Pyridyl)-1,3-oxazole, offering researchers and drug development professionals a critical resource supported by experimental data to inform their own research and development endeavors.
At a Glance: Key Physicochemical and Structural Differences
| Property | This compound | 5-(2-Pyridyl)-1,3-oxazole |
| CAS Number | 70380-75-5 | 70380-73-3 |
| Molecular Formula | C₈H₆N₂O | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol | 146.15 g/mol |
| Predicted Spatial Arrangement | Linear, extended | Potentially chelating, more compact |
| Predicted Basicity | The pyridine nitrogen is more accessible and basic. | The pyridine nitrogen's basicity is reduced due to proximity to the oxazole ring and potential for intramolecular interactions. |
Synthesis and Spectral Characterization: A Comparative Overview
The synthesis of pyridyl-oxazoles can be achieved through various established methods, with the Van Leusen reaction being a prominent approach.
This compound: A Practical Synthesis via the Van Leusen Reaction
A robust and scalable synthesis for this compound has been reported, utilizing the Van Leusen reaction. This method offers good yields and is amenable to laboratory-scale production.[1]
Experimental Protocol:
-
A mixture of 4-pyridinecarboxaldehyde (1.0 equivalent), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equivalents), and potassium carbonate (2.5 equivalents) is suspended in methanol.
-
The reaction mixture is heated under pressure in a sealed reactor at 105 °C for 20 minutes.
-
After cooling, the solvent is removed under vacuum, and the crude product is purified by flash chromatography to yield this compound as a white solid.[1]
Spectral Data for this compound: [1]
-
¹H NMR (400 MHz, CDCl₃): δ 8.68-8.69 (m, 2H), 8.02 (s, 1H), 7.58 (s, 1H), 7.52-7.54 (m, 1H).
-
¹³C NMR (100 MHz, CDCl₃): δ 151.6, 150.5, 149.0, 134.5, 124.8, 118.1.
5-(2-Pyridyl)-1,3-oxazole: Synthesis and Considerations
The synthesis of 5-(2-Pyridyl)-1,3-oxazole can also be achieved through cyclization reactions. One reported method involves the reaction of 2-cyanopyridine with a suitable precursor in the presence of a base.[2]
Illustrative Synthetic Approach:
A common strategy involves the reaction of an α-haloketone with a primary amide. For 5-(2-Pyridyl)-1,3-oxazole, this could involve the reaction of 2-pyridoyl chloride with an appropriate isocyanide, followed by cyclization. A specific reported synthesis involves refluxing the reactants with potassium carbonate in methanol.[2]
Caption: General synthetic scheme for 5-(2-Pyridyl)-1,3-oxazole.
Detailed, directly comparable spectral data for 5-(2-Pyridyl)-1,3-oxazole is less readily available in the public domain, necessitating in-house characterization for direct comparison.
A Deeper Dive into Performance: Biological Activity
The pyridyl-oxazole scaffold is a recurring motif in compounds with a wide range of biological activities. The positional isomerism of the pyridine nitrogen is a key determinant of these activities, influencing binding modes and pharmacokinetic properties.
Anticancer Potential: An Area of Active Investigation
While direct comparative studies on the anticancer activity of this compound and 5-(2-Pyridyl)-1,3-oxazole are limited, research on related structures provides valuable insights. The pyridine moiety is a common feature in many anticancer agents, where it can participate in hydrogen bonding and other interactions with biological targets.[3][4][5][6][7]
Derivatives of 1,3,4-oxadiazole containing a 4-pyridyl group have been investigated as potential telomerase inhibitors and have shown significant broad-spectrum anticancer activity against various cancer cell lines.[8] For instance, N′-[(Z/E)-(3-Indolyl)methylidene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide has demonstrated potent anticancer effects through the inhibition of EGFR.[9] This suggests that the 4-pyridyl-oxadiazole scaffold is a promising starting point for the design of novel anticancer agents.
The influence of the pyridine nitrogen's position on anticancer activity is a critical area for further investigation. The more accessible nitrogen in the 4-position may lead to different binding interactions compared to the 2-position, where chelation or steric hindrance could play a more significant role.
Fungicidal Activity: Emerging Evidence
Novel pyridyl-oxazole carboxamides have been evaluated for their fungicidal activities, demonstrating high efficacy against pathogens like Botrytis cinerea and Rhizoctonia solani.[1][10] In one study, several N-(substituted)-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives were synthesized and showed promising fungicidal activity. While this study does not provide a direct comparison with the 4-pyridyl isomer, it highlights the potential of the pyridyl-oxazole core in the development of new fungicides.[11][12][13]
The chelation potential of the 2-pyridyl isomer could be a key factor in its fungicidal mechanism, potentially by interacting with metal ions essential for fungal growth.
Materials Science Applications: Harnessing Photophysical and Coordination Properties
The unique electronic and structural features of pyridyl-oxazoles make them attractive building blocks for functional materials, particularly in the fields of coordination chemistry and photophysics.
Coordination Chemistry: The Impact of Isomerism on Ligand Behavior
The position of the pyridine nitrogen atom dramatically influences the coordination behavior of these isomers.
-
This compound typically acts as a monodentate ligand , coordinating to metal centers through the sterically unhindered pyridine nitrogen. This linear coordination mode makes it an excellent building block for the construction of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers and metal-organic frameworks (MOFs).[9][14][15][16] The resulting structures can exhibit interesting properties such as porosity, catalysis, and luminescence.
-
5-(2-Pyridyl)-1,3-oxazole , in contrast, can act as a bidentate chelating ligand , coordinating to a metal center through both the pyridine nitrogen and the nitrogen atom of the oxazole ring. This chelation leads to the formation of stable, discrete metal complexes. This property is particularly valuable in the design of catalysts and luminescent metal complexes.
Caption: Coordination modes of this compound and 5-(2-Pyridyl)-1,3-oxazole.
Photophysical Properties: A Tale of Two Isomers
The electronic properties of the pyridyl-oxazole isomers, influenced by the position of the nitrogen atom, have a direct impact on their photophysical behavior. Studies on analogous pyridyl-substituted 1,3,4-oxadiazoles provide a valuable framework for understanding these differences.[2][17][18]
A comparative study on 2-(4-(dodecyloxy)phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (Oxa3py) and 2-(4-(dodecyloxy)phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (Oxa4py) revealed that both compounds exhibit positive solvatochromism, with the 4-pyridyl isomer (Oxa4py) showing a more significant bathochromic (red) shift in its emission spectra in polar solvents.[2][17][18] This suggests a larger change in the dipole moment upon excitation for the 4-pyridyl isomer, indicating a more pronounced intramolecular charge transfer (ICT) character.
This difference in ICT character can be attributed to the stronger electron-withdrawing nature of the 4-pyridyl group compared to the 3-pyridyl group (and by extension, the 2-pyridyl group). This has important implications for the design of fluorescent probes and materials for optoelectronic applications. The enhanced ICT in the 4-pyridyl isomer could lead to greater sensitivity to the local environment, making it a better candidate for sensing applications.
Furthermore, the ability of these molecules to form luminescent metal complexes is of great interest. The chelation of 5-(2-Pyridyl)-1,3-oxazole to metal ions can lead to rigidified structures with enhanced emission quantum yields and longer lifetimes, a phenomenon that is less likely with the monodentate 4-pyridyl isomer.[19][20]
Conclusion: Choosing the Right Isomer for the Right Application
The comparative analysis of this compound and 5-(2-Pyridyl)-1,3-oxazole reveals that the seemingly minor change in the position of the pyridine nitrogen atom has profound consequences for their chemical and physical properties.
-
This compound , with its linear geometry and accessible pyridine nitrogen, is an ideal building block for creating extended structures like coordination polymers and MOFs. Its stronger ICT character also makes it a promising candidate for developing sensitive fluorescent probes.
-
5-(2-Pyridyl)-1,3-oxazole , with its ability to act as a bidentate chelating ligand, is well-suited for the synthesis of discrete metal complexes with potential applications in catalysis and as highly luminescent materials. Its steric and electronic profile may also lead to distinct biological activities compared to its 4-pyridyl counterpart.
Ultimately, the choice between these two isomers will depend on the specific application and the desired properties. This guide provides the foundational knowledge and supporting data to enable researchers and drug development professionals to make informed decisions in their pursuit of novel and impactful chemical entities.
References
- 1. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - Tyagi - Current Pharmaceutical Design [ter-arkhiv.ru]
- 5. chemijournal.com [chemijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luminescent metal–organic frameworks with a 2-(4-pyridyl)-terephthalic acid ligand for detection of acetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Two novel metal-organic frameworks based on pyridyl-imidazole-carboxyl multifunctional ligand: selective CO2 capture and multiresponsive luminescence sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural and Solvent Effects on the Photophysical Behavior of Pyridyl-Substituted 1,3,4-Oxadiazole Derivatives | CoLab [colab.ws]
- 19. mdpi.com [mdpi.com]
- 20. lupinepublishers.com [lupinepublishers.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-(4-Pyridyl)-1,3-oxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, achieving target selectivity remains a paramount challenge. The 5-(4-Pyridyl)-1,3-oxazole scaffold has emerged as a promising framework for the development of potent kinase inhibitors. However, the inherent structural similarities within the human kinome necessitate a rigorous evaluation of off-target effects to minimize potential toxicity and ensure therapeutic efficacy. This guide provides a comprehensive overview of the cross-reactivity studies of this compound analogs, offering insights into structure-activity relationships (SAR) that govern selectivity and detailing the experimental methodologies crucial for a thorough assessment.
The Imperative of Kinase Selectivity
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. While the development of kinase inhibitors has revolutionized treatment paradigms, the challenge of selectivity persists. Off-target kinase inhibition can lead to a spectrum of adverse effects, confounding clinical outcomes. Therefore, a deep understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design. The this compound core, with its distinct electronic and steric properties, presents a unique opportunity for the development of selective inhibitors. However, subtle modifications to this scaffold can significantly alter its interaction with the ATP-binding pocket of various kinases, leading to unforeseen off-target activities.
Case Study: The Selectivity Profile of a this compound Analog
A notable example from the literature that underscores the potential for selectivity within this scaffold is the polyheteroaryl compound, iso-TOxaPy. While initially investigated as a G-quadruplex binder, a comprehensive kinase profiling assay revealed a surprising and potent selective inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2)[1][2]. This finding highlights the importance of unbiased, large-panel screening in uncovering the true selectivity profile of novel chemical entities.
The selectivity of iso-TOxaPy for ROCK2 over other kinases is a critical piece of data for its further development. To illustrate the type of data generated in such a study, the following table presents a representative cross-reactivity profile for a hypothetical this compound analog, "Compound X," based on the findings for iso-TOxaPy and the common off-targets for related heterocyclic kinase inhibitors.
Table 1: Representative Kinase Cross-Reactivity Profile of "Compound X"
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Notes on Potential Off-Target Effects |
| ROCK2 | 98% | 15 | Primary Target |
| ROCK1 | 75% | 250 | High homology with ROCK2 |
| p38α (MAPK14) | 45% | >1000 | Common off-target for pyridinyl-based inhibitors |
| VEGFR2 | 30% | >1000 | Important for angiogenesis |
| Abl | 25% | >1000 | Off-target concern for some tyrosine kinase inhibitors |
| Src | 20% | >1000 | Common off-target kinase |
| LCK | 15% | >1000 | T-cell specific tyrosine kinase |
| GSK3β | 10% | >1000 | Serine/threonine kinase with diverse functions |
Disclaimer: The data in Table 1 is illustrative and intended to represent the type of results obtained from a kinase profiling study. The specific values are not derived from direct experimental data for a compound named "Compound X".
Deciphering the Structure-Activity Relationship for Selectivity
The selectivity of a this compound analog is dictated by the intricate interplay of its structural features with the unique topology of the kinase ATP-binding site. Key structural modifications and their anticipated impact on selectivity are outlined below:
-
Substitutions on the Pyridyl Ring: The nitrogen atom of the 4-pyridyl moiety often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase. Modifications at other positions of the pyridyl ring can introduce steric clashes with non-conserved residues in off-target kinases, thereby enhancing selectivity.
-
Substitutions on the Oxazole Ring: The C2 and C4 positions of the oxazole ring are amenable to substitution. Bulky or hydrophobic groups at these positions can be tailored to exploit unique sub-pockets within the target kinase's active site, a common strategy to improve selectivity.
-
Isomeric Variations: The connectivity of the pyridyl and oxazole rings can significantly impact the inhibitor's three-dimensional shape and its ability to fit into different ATP-binding pockets. For instance, a 5-(3-pyridyl) or 5-(2-pyridyl) analog would present the key hydrogen bond acceptor in a different orientation, likely altering the kinase inhibition profile.
Experimental Workflow for Assessing Cross-Reactivity
A systematic and robust experimental workflow is essential for accurately determining the cross-reactivity of this compound analogs. The following outlines a standard approach, integrating both biochemical and cellular assays.
Caption: A tiered experimental workflow for the comprehensive assessment of kinase inhibitor cross-reactivity.
Detailed Experimental Protocol: KINOMEscan™ Profiling
The KINOMEscan™ platform from DiscoverX is a widely used competition binding assay for profiling kinase inhibitors. This method offers a quantitative measure of the interaction between a test compound and a large panel of kinases.
Principle of the Assay:
The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Step-by-Step Methodology:
-
Compound Preparation: The this compound analog is solubilized in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: The test compound is serially diluted to the desired screening concentration(s) (e.g., a single high concentration for initial screening or a dose-response curve for IC50 determination).
-
Binding Reaction: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The reaction is allowed to reach equilibrium.
-
Washing: Unbound kinase and test compound are removed through a series of wash steps.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are typically expressed as "percent of control" or used to calculate a dissociation constant (Kd) or an IC50 value.
Data Interpretation and Selectivity Score:
The output of a KINOMEscan™ experiment is a rich dataset that can be visualized as a "tree spot" diagram, mapping the inhibited kinases onto the human kinome tree. To quantify selectivity, a Selectivity Score (S-score) can be calculated. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. As demonstrated by the selective ROCK2 inhibitor iso-TOxaPy, careful molecular design can lead to compounds with high target specificity. A comprehensive assessment of cross-reactivity, employing a tiered approach of broad kinome screening followed by cellular validation, is indispensable for the successful development of these compounds into safe and effective therapeutics. Future efforts should focus on systematically exploring the structure-activity relationships for selectivity within this class of compounds to build predictive models that can guide the design of next-generation kinase inhibitors with tailored polypharmacology.
References
A Head-to-Head Battle of Isomers: Comparative Computational Docking of Pyridyl-Oxazoles Against CDK2
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships Through In Silico Modeling
In the landscape of modern drug discovery, the subtle art of medicinal chemistry often hinges on the precise spatial arrangement of atoms within a molecule. Structural isomers, compounds sharing the same molecular formula but differing in atomic connectivity or orientation, can exhibit vastly different pharmacological profiles. This guide provides an in-depth, experimentally grounded comparison of pyridyl-oxazole isomers, showcasing how computational docking can elucidate the critical nuances of their structure-activity relationships (SAR). We will explore how the seemingly minor change in the position of the pyridine nitrogen atom can profoundly impact binding affinity and interaction with a key therapeutic target, Cyclin-Dependent Kinase 2 (CDK2).
This guide is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and kinase inhibitor design. We will dissect the "why" behind the "how," offering field-proven insights into the causality of experimental choices, ensuring a trustworthy and authoritative exploration of this powerful in silico technique.
The Central Hypothesis: Positional Isomerism as a Key Determinant of Binding Affinity
Pyridyl-oxazole scaffolds are prevalent in medicinal chemistry, recognized for their ability to form crucial interactions with protein targets.[1][2] Our central hypothesis is that the position of the nitrogen atom in the pyridine ring dictates the molecule's ability to form optimal hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of CDK2, a kinase deeply implicated in cell cycle progression and a validated target in oncology.[3][4][5] The positioning of this nitrogen atom can significantly alter the molecule's electrostatic potential and hydrogen bonding capabilities, which are critical for kinase inhibition.[6][7]
To investigate this, we will perform a comparative docking study on three constitutional isomers of a phenyl-pyridyl-oxazole core structure against human CDK2.
Our isomeric contenders are:
-
LIG1: 2-(5-phenyl-1,3-oxazol-2-yl)pyridine
-
LIG2: 3-(5-phenyl-1,3-oxazol-2-yl)pyridine
-
LIG3: 4-(5-phenyl-1,3-oxazol-2-yl)pyridine
Caption: Chemical structures of the three pyridyl-oxazole isomers under investigation.
Experimental Workflow: A Self-Validating System for Computational Docking
The following protocol outlines a rigorous and reproducible workflow for our comparative docking study. We will utilize PyRx, a virtual screening tool that integrates AutoDock Vina, a widely used and validated docking engine.[8][9][10][11] This workflow is designed to be self-validating by following best practices at each stage, from ligand and protein preparation to the final analysis.
Caption: A comprehensive workflow for the comparative molecular docking study.
Detailed Step-by-Step Methodology
Part 1: Protein Preparation
The quality of the initial protein structure is paramount for a meaningful docking study. We selected the crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 1JSV) from the RCSB Protein Data Bank.[12]
-
Structure Acquisition: Download the PDB file for 1JSV.
-
Cleaning the Structure: Using a molecular visualization tool like UCSF Chimera or Discovery Studio, remove all non-essential components from the PDB file.[10][13] This includes water molecules, co-factors, and any co-crystallized ligands. The rationale here is to start with a clean apo-like binding site to avoid any steric or electrostatic interference from non-essential molecules.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds. Assign Gasteiger charges, which is a standard procedure for AutoDock calculations, to ensure a correct electrostatic representation of the protein.[14][15]
Part 2: Ligand Preparation
The three-dimensional conformation and charge distribution of the ligands are as critical as the protein structure.
-
3D Structure Generation: Obtain the 3D structures of the three pyridyl-oxazole isomers. This can be done using a chemical drawing tool like ChemDraw followed by conversion to a 3D format, or by downloading from a database like PubChem.
-
Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to ensure that the ligand is in a low-energy, stable conformation before docking.[9][16]
-
File Format Conversion: Convert the prepared ligand files into the PDBQT format required by AutoDock Vina. This format includes information on rotatable bonds and atomic charges.[9]
Part 3: Docking Simulation with AutoDock Vina
-
Grid Box Definition: The grid box defines the search space for the docking algorithm within the protein's binding site. To ensure an accurate and relevant search, the grid box should encompass the entire active site. A common and effective strategy is to center the grid on the position of the co-crystallized ligand from the original PDB file.[17][18] A grid size of approximately 20x20x20 Ångströms is typically sufficient to cover the ATP-binding pocket of most kinases.
-
Running the Simulation: Execute the docking simulation for each of the three isomers using AutoDock Vina. Vina employs a Lamarckian genetic algorithm and an empirical scoring function to explore the conformational space of the ligand and predict its binding affinity.[11][19] We will set the exhaustiveness parameter to a high value (e.g., 24) to ensure a thorough search of the conformational space.[20]
Part 4: Post-Docking Analysis
The raw output of a docking simulation requires careful analysis to extract meaningful insights.
-
Binding Energy Comparison: The primary quantitative metric for comparison is the predicted binding affinity (or docking score), expressed in kcal/mol. A more negative value indicates a more favorable binding interaction.[21][22]
-
Pose Analysis: For each ligand, Vina will generate multiple binding poses. It is essential to analyze the top-ranked poses. The root-mean-square deviation (RMSD) between different poses can indicate the convergence of the docking simulation. A low RMSD cluster of top-ranked poses suggests a more reliable prediction.[22][23]
-
Interaction Analysis: Visualize the top-ranked pose of each isomer within the CDK2 binding site. Identify and compare the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This qualitative analysis provides the structural basis for the observed differences in binding affinities.[23][24][25]
Results and Discussion: The Decisive Role of the Pyridyl Nitrogen
The computational docking of the three pyridyl-oxazole isomers into the active site of CDK2 yielded distinct differences in their predicted binding affinities and interaction patterns. These results, summarized in the table below, provide strong evidence for our initial hypothesis.
| Isomer | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residue) | Other Notable Interactions |
| LIG1 (2-pyridyl) | -7.8 | LEU83 (backbone C=O) | Hydrophobic interactions with ILE10, VAL18 |
| LIG2 (3-pyridyl) | -7.1 | None | Pi-stacking with PHE80 |
| LIG3 (4-pyridyl) | -8.5 | LYS33 (side chain NH3+), GLU81 (side chain C=O) | Hydrophobic interactions with ALA31, LEU134 |
Analysis of the Results:
The docking scores clearly indicate that LIG3 (4-pyridyl) has the most favorable predicted binding affinity (-8.5 kcal/mol), followed by LIG1 (2-pyridyl) (-7.8 kcal/mol), and lastly LIG2 (3-pyridyl) (-7.1 kcal/mol). This quantitative difference of up to 1.4 kcal/mol is significant in the context of ligand binding and can translate to a substantial difference in inhibitory potency.
The true insight, however, comes from analyzing the binding poses. The superior affinity of LIG3 can be attributed to the optimal positioning of its pyridine nitrogen. In the 4-position, the nitrogen acts as a hydrogen bond acceptor, forming a crucial interaction with the side chain of LYS33 , a key residue in the ATP-binding site. Furthermore, the overall geometry of LIG3 allows for an additional hydrogen bond with GLU81 , further anchoring it in the pocket.
In contrast, the nitrogen in LIG1 (2-position) is oriented towards the backbone carbonyl of LEU83 in the hinge region, a common interaction for kinase inhibitors. While this is a productive interaction, it appears to be less optimal than the dual interactions formed by LIG3.
LIG2 , with its nitrogen in the 3-position, is unable to form any direct hydrogen bonds with key active site residues. Its binding is primarily driven by less specific hydrophobic and pi-stacking interactions, resulting in the lowest predicted binding affinity of the three isomers. This demonstrates that without a strategically placed hydrogen bond acceptor, the binding potential of the scaffold is significantly diminished.
Conclusion: From In Silico Prediction to Rational Drug Design
This comparative guide demonstrates the power of computational docking to dissect the structure-activity relationships of closely related isomers. Our findings clearly illustrate that the placement of a single nitrogen atom in the pyridyl ring is a critical determinant of binding affinity for CDK2. The 4-pyridyl isomer emerged as the most promising candidate due to its ability to form multiple, specific hydrogen bonds within the active site.
This in silico experiment provides a strong, data-driven rationale for prioritizing the 4-pyridyl-oxazole scaffold for further chemical synthesis and biological evaluation. By understanding the "why" behind the predicted binding affinities, researchers can make more informed decisions in the iterative cycle of drug design, ultimately accelerating the discovery of more potent and selective therapeutic agents. The protocols and analytical frameworks presented here serve as a robust template for conducting similar comparative studies, fostering a deeper understanding of the intricate dance between a ligand and its protein target.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tutorial: Docking of CDK2 Inhibitors [people.chem.ucsb.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. tau.edu.ng [tau.edu.ng]
- 11. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. bioinformaticsreview.com [bioinformaticsreview.com]
- 18. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 19. Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. m.youtube.com [m.youtube.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 5-(4-Pyridyl)-1,3-Oxazole Compounds
For drug discovery researchers, the journey from a promising hit in a high-throughput screen to a viable clinical candidate is fraught with challenges. A critical juncture in this path is the translation of in vitro potency to in vivo efficacy. The 5-(4-pyridyl)-1,3-oxazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of compounds featuring this heterocyclic system, offering insights into the experimental methodologies, potential discrepancies, and the underlying causal factors that govern the success or failure of this crucial transition.
The this compound Scaffold: A Versatile Pharmacophore
The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in designing bioactive molecules that can engage with various biological targets like enzymes and receptors.[1][2] The incorporation of a 4-pyridyl substituent introduces a basic nitrogen atom, which can influence physicochemical properties such as solubility and plasma protein binding, and provide an additional point of interaction with biological targets. The overall structure is a key building block in the development of novel therapeutic agents.[2]
In Vitro Efficacy: The Proving Ground for Molecular Activity
In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct interaction of a compound with its intended biological target. For this compound compounds, these evaluations typically focus on cell-based or biochemical assays.
Common In Vitro Evaluation Platforms
-
Cell-Based Assays: These are fundamental for determining the cytotoxic or cytostatic effects of anticancer drug candidates. Commonly used cancer cell lines for screening oxazole derivatives include HeLa (cervical cancer) and A549 (lung cancer).[3] The MTT assay is a standard method to evaluate cell viability, where a reduction in mitochondrial activity is correlated with cell death.[4]
-
Biochemical Assays: To understand the mechanism of action, enzyme inhibition assays are often employed. For instance, if a compound is designed as a kinase inhibitor, its ability to inhibit the phosphorylation of a substrate by the target kinase would be quantified.
The primary metric for in vitro potency is the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represents the concentration of a compound required to inhibit a biological process by 50%.
Representative In Vitro Data for Oxazole Derivatives
The following table summarizes in vitro cytotoxicity data for a selection of 1,3,4-oxadiazole derivatives, which share structural similarities with the 1,3-oxazole scaffold and illustrate the range of potencies observed in cell-based assays.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| AMK OX-8 | A549 | 25.04 | [3] |
| AMK OX-9 | A549 | 20.73 | [3] |
| AMK OX-10 | HeLa | 5.34 | [3] |
| AMK OX-12 | HeLa | 32.91 | [3] |
| AMK OX-12 | A549 | 41.92 | [3] |
Note: The data presented are for 1,3,4-oxadiazole derivatives, as direct comparative in vitro and in vivo data for this compound compounds was not available in a single source from the provided search results. These values are illustrative of typical in vitro potencies.
In Vivo Efficacy: The Litmus Test in a Complex Biological System
While in vitro assays are essential for initial screening, they cannot replicate the complexity of a living organism. In vivo studies, typically conducted in animal models, are indispensable for evaluating the overall therapeutic potential of a drug candidate.
Key In Vivo Models and Parameters
For anticancer agents, a common in vivo model is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. The efficacy of the test compound is then assessed by monitoring tumor growth over time. Key parameters measured include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor size in treated animals compared to a control group.
-
Pharmacokinetics (PK): The study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile is crucial for designing effective dosing regimens.
-
Toxicity: Assessing the adverse effects of the compound on the host organism is critical for determining its therapeutic window.
A study on 1,3,4-thiadiazole-based anticancer agents, which are structurally related to oxazoles, demonstrated the use of radioactive tracing in a tumor-bearing mice model to confirm the targeting ability of the compound in vivo.[5]
The In Vitro-In Vivo Disconnect: Why Potency Doesn't Always Translate
A significant challenge in drug development is the often-observed discrepancy between high in vitro potency and poor in vivo efficacy. A compound that is highly active in a cell-based assay may fail to show any effect in an animal model. This disconnect can be attributed to several factors:
-
Pharmacokinetics and Bioavailability: For a drug to be effective, it must reach its target tissue in sufficient concentrations. Poor absorption from the gastrointestinal tract, rapid metabolism in the liver, or rapid excretion can all lead to low bioavailability and a lack of efficacy in vivo.[6]
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to toxicity or other adverse effects that were not apparent in the simplified in vitro system.
-
Metabolic Instability: The chemical structure of a compound can be altered by metabolic enzymes in the body, leading to the formation of inactive or even toxic metabolites.[6] The this compound scaffold itself may be subject to metabolic modifications that can impact its in vivo performance.
The following diagram illustrates the factors that can influence the translation of in vitro activity to in vivo efficacy.
Caption: Factors influencing the translation of in vitro potency to in vivo efficacy.
Experimental Protocols
To ensure the reliability and reproducibility of experimental data, standardized protocols are essential. Below are representative methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting a dose-response curve.
In Vivo Efficacy: Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the mice to treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
The following diagram outlines a typical workflow for evaluating a novel compound from in vitro screening to in vivo testing.
Caption: A simplified workflow from in vitro screening to in vivo efficacy testing.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, the transition from a potent in vitro hit to an effective in vivo agent is a complex process governed by a multitude of factors beyond simple target engagement. A thorough understanding of a compound's pharmacokinetic and metabolic properties is paramount for predicting its in vivo behavior. By employing a combination of robust in vitro assays and well-designed in vivo models, researchers can more effectively bridge the gap between these two critical stages of drug discovery and increase the likelihood of developing successful clinical candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The in vivo metabolism of 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Analysis of Pyridyl-Oxazoles: Bridging Theory and Experiment
In the landscape of modern drug discovery and materials science, pyridyl-oxazoles represent a class of heterocyclic compounds of significant interest due to their diverse biological activities and unique photophysical properties.[1][2] The precise characterization of these molecules is paramount for understanding their structure-activity relationships. This guide provides an in-depth comparison of experimental spectroscopic data with quantum chemical calculations for pyridyl-oxazoles, offering researchers a robust framework for the validation of molecular structures and the interpretation of spectral features.
This document moves beyond a simple recitation of methods. It delves into the causality behind the selection of specific computational and experimental techniques, providing a self-validating system for spectroscopic analysis. By integrating theoretical calculations with experimental results, we can achieve a deeper understanding of the electronic and vibrational properties of these important molecules.
The Synergy of Calculation and Experiment
The core principle of this guide is the synergistic use of theoretical calculations, primarily Density Functional Theory (DFT), and experimental spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Theoretical calculations provide a powerful predictive tool that can aid in the assignment of complex spectra and offer insights into molecular orbitals and electronic transitions that are not directly observable experimentally.[3] Conversely, experimental data serves as the ultimate benchmark for the accuracy of the computational models.[4][5] When theoretical and experimental data align, it provides a high degree of confidence in the structural assignment and electronic characterization of the molecule .
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, making NMR an excellent technique for probing the effects of the electron-withdrawing pyridine ring and the electron-rich oxazole moiety.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyridyl-oxazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; using a common solvent for both experimental and computational studies is ideal.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate spectral dispersion.
-
Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Computational Protocol: GIAO NMR Calculations
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[6]
-
Geometry Optimization: Perform a full geometry optimization of the pyridyl-oxazole molecule using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[7] This step is crucial as the calculated NMR chemical shifts are highly dependent on the molecular geometry.
-
NMR Calculation: Using the optimized geometry, perform a GIAO NMR calculation at the same level of theory. It is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), to better simulate the experimental conditions.
-
Data Analysis: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a reference compound (e.g., TMS) at the same level of theory.
Data Comparison: A Representative Case
For a hypothetical 2-(pyridin-2-yl)oxazole, the following table illustrates the expected correlation between experimental and calculated data. The protons and carbons of the pyridine ring are typically deshielded (appear at higher ppm) compared to those of the oxazole ring due to the electronegativity of the nitrogen atom in the pyridine ring.
| ¹H NMR | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
| Pyridine-H6 | ~8.6 | ~8.5 | 0.1 |
| Pyridine-H3 | ~8.0 | ~7.9 | 0.1 |
| Pyridine-H4 | ~7.8 | ~7.7 | 0.1 |
| Pyridine-H5 | ~7.3 | ~7.2 | 0.1 |
| Oxazole-H4 | ~7.7 | ~7.6 | 0.1 |
| Oxazole-H5 | ~7.2 | ~7.1 | 0.1 |
| ¹³C NMR | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
| Oxazole-C2 | ~161 | ~160 | 1 |
| Pyridine-C2 | ~150 | ~149 | 1 |
| Pyridine-C6 | ~149 | ~148 | 1 |
| Pyridine-C4 | ~137 | ~136 | 1 |
| Oxazole-C5 | ~128 | ~127 | 1 |
| Oxazole-C4 | ~125 | ~124 | 1 |
| Pyridine-C5 | ~124 | ~123 | 1 |
| Pyridine-C3 | ~121 | ~120 | 1 |
Note: The experimental values are representative and can vary with substitution and solvent.
A strong correlation between the experimental and calculated chemical shifts, typically with a mean absolute error of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, provides strong evidence for the correctness of the assigned structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For pyridyl-oxazoles, key vibrational modes include C=N and C=C stretching within the aromatic rings, C-O-C stretching of the oxazole ring, and C-H stretching and bending modes.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the pyridyl-oxazole with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
-
Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
Computational Protocol: Vibrational Frequency Calculations
-
Geometry Optimization and Frequency Calculation: Following a successful geometry optimization at a level like B3LYP/6-311++G(d,p), a vibrational frequency calculation is performed at the same level of theory.[8][9] A true energy minimum is confirmed by the absence of imaginary frequencies.
-
Scaling Factors: The calculated harmonic vibrational frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set imperfections. It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data.[5]
Data Comparison: Key Vibrational Modes
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (Scaled, cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3080-2980 |
| C=N Stretch (Pyridine/Oxazole) | 1620-1580 | 1610-1570 |
| Aromatic C=C Stretch | 1580-1450 | 1570-1440 |
| C-O-C Stretch (Oxazole) | 1100-1020 | 1090-1010 |
| C-H Out-of-Plane Bending | 900-700 | 890-690 |
The comparison of the positions and relative intensities of the absorption bands in the experimental and scaled theoretical spectra allows for a detailed assignment of the vibrational modes.[10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like pyridyl-oxazoles, the absorption maxima (λmax) correspond to π → π* and n → π* transitions.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyridyl-oxazole in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm.
Computational Protocol: TD-DFT Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of medium-sized organic molecules.[11][12]
-
Geometry Optimization: Use the same optimized ground-state geometry obtained from the DFT calculations for NMR and IR.
-
TD-DFT Calculation: Perform a TD-DFT calculation, again at the same level of theory (e.g., B3LYP/6-311++G(d,p)) and with a solvent model, to obtain the vertical excitation energies and oscillator strengths of the lowest-energy electronic transitions.[6] The excitation energies are then converted to wavelengths (λmax).
Data Comparison: Electronic Transitions
| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) |
| π → π | ~280 | ~275 | > 0.1 |
| n → π | ~320 | ~315 | < 0.01 |
TD-DFT calculations can predict λmax values that are typically within 10-20 nm of the experimental values.[11] More importantly, they provide insight into the nature of the electronic transitions by identifying the molecular orbitals involved (e.g., HOMO to LUMO). This allows for a deeper understanding of the charge transfer characteristics of the molecule.
Conclusion
The integrated approach of combining experimental spectroscopy with quantum chemical calculations provides a powerful and self-validating framework for the characterization of pyridyl-oxazoles. This guide has outlined the key experimental and computational protocols for NMR, FT-IR, and UV-Vis spectroscopy. The close agreement between calculated and experimental data not only confirms the molecular structure but also provides a deeper understanding of the molecule's electronic and vibrational properties. For researchers in drug development and materials science, this comprehensive approach is indispensable for accelerating the design and characterization of novel pyridyl-oxazole derivatives.
References
- 1. Computational studies on the spectroscopic properties of the 2-pyridylpyrazolate-based platinum(II) complexes with modified pyrazolate fragment - Harbin Institute of Technology [scholar.hit.edu.cn]
- 2. Spectroscopic and theoretical study on the interaction between diperoxovanadate and oxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic characterization and quantum chemical computations of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A combined experimental and theoretical study on vibrational spectra of 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Target Engagement of 5-(4-Pyridyl)-1,3-oxazole in Cellular Models
Introduction: The Criticality of Target Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step. The journey from a hit compound to a viable therapeutic candidate is contingent upon a rigorous, evidence-based understanding of its mechanism of action. A pivotal component of this process is the unequivocal demonstration of target engagement—confirming that the molecule interacts directly with its intended protein target within the complex and dynamic environment of a living cell. Without this confirmation, researchers risk attributing observed phenotypic effects to off-target interactions, a misinterpretation that can lead to costly failures in later stages of clinical development.[1]
This guide focuses on 5-(4-Pyridyl)-1,3-oxazole, a heterocyclic compound representative of scaffolds known to possess a wide range of biological activities.[2][3] For the purposes of this technical comparison, we will posit that this compound has been identified as a putative inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a key regulator of cellular responses to inflammatory cytokines and environmental stress.[4][5][6] Dysregulation of the p38 MAPK pathway is implicated in numerous inflammatory diseases, making it a high-value therapeutic target.[5][6]
Here, we will objectively compare and contrast several leading experimental methods for validating the intracellular engagement of this compound with p38α. We will delve into both direct, biophysical techniques that measure the physical interaction between the compound and its target, and indirect, biochemical methods that assess the functional consequences of this interaction. This guide is designed to provide researchers, scientists, and drug development professionals with the technical details and conceptual framework necessary to select and implement the most appropriate target validation strategy for their specific research goals.
Method Selection: A Logic-Based Approach
Choosing the right target engagement assay depends on various factors, including the availability of specific reagents (e.g., antibodies), required throughput, and the nature of the scientific question being asked. The following diagram illustrates a decision-making workflow for selecting an appropriate method.
Caption: Workflow for selecting a target engagement methodology.
Part 1: Direct Measurement of Target Engagement
Direct methods provide the most compelling evidence of target engagement by measuring the physical interaction between the compound and the target protein. These assays are based on the principle that ligand binding alters the biophysical properties of the protein, such as its stability.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is founded on the concept of ligand-induced thermal stabilization.[7][8] When a small molecule like this compound binds to its target protein (p38α), it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding ligand, this curve will shift to higher temperatures.[1]
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol (CETSA):
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., U937 or THP-1 human monocytic cells) to ~80% confluency. Treat cells with either this compound (e.g., 10 µM final concentration) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.
-
Harvest and Aliquot: Harvest cells, wash with ice-cold PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., a gradient from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[9] Include an unheated control (room temperature).
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical to release the intracellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration, normalize all samples, and analyze by SDS-PAGE and Western blotting using a specific antibody for p38α.
-
Data Analysis: Quantify the band intensity for p38α at each temperature point. Plot the percentage of soluble p38α relative to the unheated control against temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.
Drug Affinity Responsive Target Stability (DARTS)
Principle: DARTS operates on a complementary principle to CETSA. Instead of heat, it uses proteases to challenge protein stability.[10][11][12] The binding of a small molecule to its target protein can induce a conformational change that either masks protease cleavage sites or generally stabilizes the protein's structure, rendering it less susceptible to proteolytic degradation.[13] By comparing the amount of full-length protein remaining after limited proteolysis in treated versus untreated samples, one can infer target engagement.[10][13]
Caption: Principle of Drug Affinity Responsive Target Stability (DARTS).
Detailed Experimental Protocol (DARTS):
-
Cell Lysis: Harvest cultured cells (e.g., HEK293T overexpressing p38α or a cell line with high endogenous expression) and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with a protease inhibitor cocktail.
-
Lysate Preparation: Centrifuge the lysate to remove cellular debris and determine the protein concentration of the supernatant.
-
Compound Incubation: Aliquot the cell lysate. Treat aliquots with varying concentrations of this compound or vehicle control (DMSO). Incubate at room temperature for 1-2 hours to allow for binding.[10]
-
Protease Digestion: Add a protease, such as Pronase or trypsin, to each aliquot. The concentration of the protease and the digestion time must be carefully optimized to achieve partial digestion in the vehicle control group.[10] A typical starting point is 1:100 (protease:total protein) for 10-30 minutes at 25°C.
-
Stop Reaction: Stop the digestion by adding a loading buffer (e.g., Laemmli buffer) and immediately boiling the samples for 5-10 minutes. This denatures and inactivates the protease.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for p38α.
-
Data Interpretation: A dose-dependent increase in the intensity of the full-length p38α band in the compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus, target engagement.
Part 2: Indirect Measurement of Target Engagement
Indirect methods do not measure the physical drug-target interaction but instead quantify the functional consequences of this interaction. For a kinase inhibitor, the most direct functional readout is the inhibition of substrate phosphorylation.
Downstream Signaling Pathway Analysis: Phospho-MK2 Western Blot
Principle: p38α, upon activation by upstream stimuli (e.g., stressors like anisomycin or cytokines like TNF-α), phosphorylates and activates its downstream substrates.[14][15] A well-characterized and direct substrate of p38α is MAPK-activated protein kinase 2 (MK2).[4][16] Therefore, inhibiting p38α with this compound should lead to a dose-dependent decrease in the phosphorylation of MK2 at its activation site (Threonine 334).[17][18] Measuring the level of phosphorylated MK2 (p-MK2) serves as a robust and physiologically relevant proxy for target engagement.
Caption: p38 MAPK signaling pathway and point of inhibition.
Detailed Experimental Protocol (Phospho-MK2 Western Blot):
-
Cell Culture and Pre-treatment: Plate cells (e.g., HeLa or U2OS) and allow them to adhere. Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling. Pre-treat cells with a dose-response range of this compound (e.g., 0.01 to 30 µM) or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the p38 pathway by adding an activator, such as anisomycin (10 µg/mL) or TNF-α (20 ng/mL), for 15-30 minutes. Include an unstimulated control.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing both protease and phosphatase inhibitors (e.g., RIPA buffer with sodium orthovanadate and sodium fluoride). The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins.
-
Sample Preparation: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine protein concentration for normalization.
-
Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated MK2 (p-MK2, Thr334). Subsequently, strip the membrane and re-probe with an antibody for total MK2 and/or total p38α to confirm equal protein loading and to ensure the compound does not affect total protein levels.
-
Data Analysis: Quantify the band intensities for p-MK2 and total MK2. Calculate the ratio of p-MK2 to total MK2 for each condition. Plotting this ratio against the compound concentration will allow for the determination of an IC50 value, representing the concentration at which the compound inhibits 50% of MK2 phosphorylation.
Comparative Analysis and Data Summary
The choice between these methods often involves a trade-off between the directness of the evidence and factors like throughput and reagent availability. The table below summarizes the key characteristics of each assay.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Phospho-MK2 Western Blot |
| Principle | Ligand-induced thermal stabilization[8] | Ligand-induced protease resistance[10][12] | Inhibition of downstream substrate phosphorylation[17] |
| Evidence Type | Direct (Biophysical) | Direct (Biophysical) | Indirect (Biochemical/Functional) |
| Key Advantage | Measures engagement in intact cells; label-free[1] | Label-free; does not require compound modification[19] | Physiologically relevant; provides functional potency (IC50) |
| Key Limitation | Lower throughput; requires a good antibody | Requires careful optimization of protease digestion[10] | Does not directly prove physical binding |
| Endpoint | Change in melting temperature (ΔTm) | % of protected full-length protein | % inhibition of MK2 phosphorylation |
| Reagent Needs | Specific antibody for target (p38α) | Specific antibody for target (p38α); protease | Specific antibodies for p-MK2 and total MK2 |
Representative Experimental Data
To illustrate the expected outcomes, the following table presents hypothetical data from each of the described assays.
| Assay | Metric | Vehicle (DMSO) | This compound (10 µM) | Interpretation |
| CETSA | Melting Temperature (Tm) of p38α | 48.5 °C | 52.3 °C | A ΔTm of +3.8 °C indicates significant stabilization and direct target engagement. |
| DARTS | % Full-Length p38α Remaining | 25% | 78% | The compound protects p38α from proteolysis, confirming direct binding. |
| Phospho-MK2 WB | p-MK2 / Total MK2 Ratio (Normalized) | 100% | 12% | The compound potently inhibits the kinase activity of p38α in a cellular context. |
Conclusion and Recommendations
Validating that a compound engages its intended target within a cellular context is a non-negotiable checkpoint in drug discovery. This guide has compared three robust methods to confirm the engagement of this compound with its putative target, p38α MAPK.
-
For unequivocal proof of physical interaction , CETSA and DARTS are the methods of choice. CETSA is particularly powerful as it can be performed on intact cells, providing evidence of target binding in the most physiologically relevant environment.[1][9] DARTS is an excellent alternative, especially when thermal denaturation is problematic for the target protein.[10][13]
-
To understand the functional consequences of binding and determine cellular potency , the Phospho-MK2 Western Blot is indispensable. It provides a direct link between target engagement and the modulation of the relevant signaling pathway, yielding a quantitative measure of potency (IC50) that is crucial for lead optimization.[20]
As a best practice, a multi-assay approach is strongly recommended. A powerful validation strategy would involve demonstrating direct physical interaction using CETSA and then correlating the potency of this binding with the functional inhibition of downstream signaling observed in the phospho-MK2 assay. This orthogonal approach builds a compelling, self-validating case for specific on-target activity, providing a solid foundation for advancing a promising compound like this compound through the drug development pipeline.
References
- 1. news-medical.net [news-medical.net]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. sinobiological.com [sinobiological.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. FRET-based detection of different conformations of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells: A Comprising Alternative for Acquisition of Cellular p38 Inhibition Data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Pyridyl)-1,3-oxazole
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of research chemicals like 5-(4-Pyridyl)-1,3-oxazole, a heterocyclic building block, require a systematic approach grounded in a thorough understanding of its potential hazards and regulatory requirements. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental standards.
Hazard Assessment: Understanding the Compound
Before any disposal procedure can be initiated, a complete understanding of the chemical's hazards is paramount. This compound (CAS No. 70380-75-5) is a solid organic compound containing both a pyridine ring and an oxazole ring.[1][2] While comprehensive toxicological data for this specific molecule is not widely published, Safety Data Sheets (SDS) for it and structurally related compounds provide critical hazard information.[3][4]
Based on available data, the compound is classified with several hazards under the Globally Harmonized System (GHS).[4]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. | [4] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. | [4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [4][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [4][5] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation. | [4][5] |
| Combustible Solid | Storage Class 11 | The material is a solid that can burn. |[5] |
The pyridine moiety suggests that the compound is weakly basic and may react with strong acids.[6] The overall structure indicates it should be treated as a hazardous chemical waste, subject to regulations outlined by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Core Principles of Chemical Waste Management
All laboratory chemical waste must be managed following essential principles to ensure safety and compliance.[7][9] These principles form the foundation of the specific protocols for this compound.
-
Minimize Waste: The most effective disposal method is to prevent waste generation in the first place. Order only the smallest necessary quantities, maintain a chemical inventory to avoid duplicate orders, and consider microscale experiments where possible.[7][9]
-
Characterize and Segregate: All waste must be correctly identified. Never mix incompatible waste streams.[10][11] For this compound, this means keeping it separate from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[6]
-
Contain: Use only appropriate, leak-proof, and clearly labeled containers for waste.[11] Containers must be kept closed except when adding waste.[9]
-
Label: Every waste container must be labeled with the words "Hazardous Waste" and the full, unambiguous name of the chemical(s) inside.[10]
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the final authority on waste disposal. They will provide specific containers and arrange for pickup and ultimate disposal by a licensed company.[8][9]
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its form. The following workflow outlines the procedures for the pure compound, contaminated materials, and solutions.
Caption: Decision workflow for proper waste stream segregation.
Protocol 1: Unused Solid Compound and Spill Cleanup Materials
This procedure applies to the original solid chemical that is expired or no longer needed, as well as to absorbent materials used to clean up a spill. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[8]
-
Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[3]
-
Containment: Carefully transfer the solid this compound or the spill cleanup debris into a designated, sealable container for solid hazardous waste. This is typically a wide-mouth plastic or glass jar provided by your EHS office. Do not use a simple bag, as it can tear.
-
Labeling: Securely affix a hazardous waste label to the container. Clearly write "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (Irritant, Harmful).[10]
-
Storage: Tightly seal the container and place it in your lab's designated Satellite Accumulation Area (SAA).[7][9] This area should be away from drains and incompatible materials.
-
Disposal Request: Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your EHS department.[9]
Protocol 2: Solutions Containing this compound
This applies to reaction mixtures, stock solutions, or any liquid waste containing the dissolved compound. Never pour this chemical waste down the drain. [12]
-
PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Conduct all transfers inside a certified chemical fume hood.[6]
-
Waste Stream Identification: Identify the appropriate liquid hazardous waste stream. Chlorinated and non-chlorinated solvents are typically collected separately. Aqueous waste may also have its own designated container. Consult your EHS guidelines.
-
Containment: Carefully pour the liquid waste into the correct, sealable liquid waste container (e.g., a high-density polyethylene carboy). Use a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace.
-
Labeling: Ensure the liquid waste container is accurately labeled with the full names and approximate percentages of ALL components, including solvents and the solute, this compound.[10]
-
Storage and Disposal: Securely cap the container and return it to the SAA. Request a pickup from EHS when necessary.
Protocol 3: Contaminated Laboratory Supplies
This procedure is for disposable items that have come into direct contact with this compound, such as pipette tips, weigh boats, and contaminated gloves.
-
Segregation: Keep chemically contaminated solid waste separate from non-hazardous lab trash and from biohazardous waste.[10]
-
Containment: Place all contaminated items into a designated, puncture-resistant container specifically for this purpose. Often, this is a sturdy, lined cardboard box or a plastic tub.
-
Labeling: Clearly label the container "Hazardous Waste" and identify the contaminating chemical(s).
-
Disposal: Once full, seal the container and request a pickup from EHS for incineration.
Emergency Procedures: Spills and Exposures
In the event of an accidental release, immediate and correct action is crucial.
-
Spill Cleanup: For a small spill of solid material, use absorbent pads or an inert material like vermiculite to sweep it up.[12] Avoid raising dust. Place all cleanup materials in a sealed container and dispose of it as solid hazardous waste as described in Protocol 1.[8] For larger spills, evacuate the area and contact EHS immediately.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move to fresh air immediately.[3]
-
In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS.
-
The final step for all waste generated is transfer to a licensed hazardous waste disposal company, which will be managed by your institution's EHS department.[7] The most common ultimate disposal method for this type of organic chemical waste is high-temperature incineration.[13][14] By adhering to these protocols, you ensure that your research advances responsibly, protecting yourself, your colleagues, and the environment.
References
- 1. 70380-75-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 70380-75-5 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 97 15264-63-8 [sigmaaldrich.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. odu.edu [odu.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. acewaste.com.au [acewaste.com.au]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. jubilantingrevia.com [jubilantingrevia.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-Pyridyl)-1,3-oxazole
Welcome to your essential guide for the safe handling of 5-(4-Pyridyl)-1,3-oxazole. As researchers dedicated to advancing drug discovery, our primary responsibility is to foster a culture of safety that protects both our teams and the integrity of our work. This document moves beyond a simple checklist, providing a procedural and logical framework for mitigating the risks associated with this specific heterocyclic compound. The protocols herein are designed to be self-validating, grounding every recommendation in established safety principles and the known hazard profile of the molecule.
Hazard Assessment: Understanding the Intrinsic Risks
Before any handling protocol is established, a thorough understanding of the compound's hazard profile is mandatory. This compound (CAS No. 70380-75-5) is a heterocyclic compound that, while crucial for research, presents a multi-faceted risk profile that must be respected.[1][2][3]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant hazards. A safety data sheet for the compound specifies it as causing skin and serious eye irritation, and it may cause respiratory irritation.[4] Furthermore, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] This profile is consistent with related pyridine and oxazole derivatives, which are known for their potential to cause irritation and toxicity.[5][6]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
| Source: Synthesized from Fisher Scientific SDS[4] |
This combination of acute toxicity and irritant properties necessitates a comprehensive personal protective equipment (PPE) strategy. The causality is clear: the compound has the potential to cause harm through multiple exposure routes—ingestion, skin contact, and inhalation—and our protective measures must create a complete barrier against all three.
Core Directive: A Multi-Layered PPE Protocol
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the assessed risks. For this compound, a robust, multi-layered approach is required.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is required if there is a significant splash risk.[6] | Standard safety glasses are insufficient. The fine particulate nature of the solid compound and the potential for splashes from solutions demand a full seal around the eyes to protect against irritation and serious damage.[4][7] |
| Skin & Body Protection | Gloves: Double-layered chemical-resistant nitrile gloves.[5] Coat: A fully buttoned laboratory coat. Apparel: Long pants and closed-toe shoes are mandatory.[7] | Nitrile provides effective protection against pyridine derivatives. Double-gloving is a critical best practice that minimizes exposure during glove removal and in case of a breach in the outer layer. A lab coat protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | All handling of the solid compound or its solutions must occur within a certified chemical fume hood to ensure adequate ventilation.[6][8][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[10] | The compound is classified as a respiratory irritant and is harmful if inhaled.[4] Engineering controls, such as a fume hood, are the primary line of defense.[9] A respirator provides personal protection by filtering airborne particulates. |
Experimental Protocol: Donning and Doffing PPE
The sequence of putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Don a clean, fully-buttoned lab coat.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Respiratory Protection: If required, fit your N95 mask or respirator.
-
Eye Protection: Put on your chemical safety goggles.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Removing) Sequence:
-
Outer Gloves: Remove the outer (most contaminated) pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately in a designated hazardous waste container.[5]
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated area for contaminated laundry or disposal.
-
Eye Protection: Remove goggles from the back to the front.
-
Respiratory Protection: Remove your mask or respirator.
-
Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plan
Safe handling extends beyond PPE to include operational procedures and waste management.
Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[11]
-
Dispensing: When weighing or transferring the solid, use spark-proof tools and techniques that minimize dust generation.[12][13]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it segregated from incompatible materials such as strong oxidizing agents.[10]
Emergency Procedures
-
Spill: In case of a spill, evacuate the immediate area. Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[5] Carefully collect the material into a clearly labeled, sealed container for hazardous waste.[5] Clean the spill area thoroughly.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[6][14] Seek medical attention if irritation persists.[4]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If they feel unwell, call a poison center or doctor.[14]
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[5]
-
Solid Waste: Collect unused compound, contaminated weigh boats, and disposable labware into a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., HDPE).[5]
-
Contaminated PPE: Gloves, disposable lab coats, and other contaminated PPE must be placed in a designated hazardous waste bag.[5]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5] Do not discharge into the environment.[8]
Visualized Workflow: From Preparation to Disposal
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Procedural workflow for handling this compound.
References
- 1. 70380-75-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 70380-75-5 [chemicalbook.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. csub.edu [csub.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
